molecular formula C8H8N4O2 B010976 (4-nitro-1H-benzimidazol-2-yl)methanamine CAS No. 101236-96-8

(4-nitro-1H-benzimidazol-2-yl)methanamine

Katalognummer: B010976
CAS-Nummer: 101236-96-8
Molekulargewicht: 192.17 g/mol
InChI-Schlüssel: IRRBFIUVOWZDHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-nitro-1H-benzimidazol-2-yl)methanamine is a high-value benzimidazole derivative serving as a key chemical building block in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmacology, strategically substituted with a nitro group and an aminomethyl functional group that provides a versatile handle for further synthetic modification. Key Research Applications & Value: Antimicrobial Drug Discovery: This compound is a prospective intermediate for developing novel antimicrobial agents. Research indicates that structurally similar 1H-benzimidazole derivatives demonstrate potent activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA (Methicillin-Resistant Staphylococcus aureus ), with MIC (Minimum Inhibitory Concentration) values as low as 2 µg/mL . The scaffold shows promise in addressing the critical global challenge of antimicrobial resistance (AMR) . Anticancer Agent Development: The benzimidazole core is a recognized pharmacophore in oncology research. Analogous N-substituted 6-nitro-benzimidazole derivatives have exhibited significant anticancer activity against multiple human cancer cell lines, with IC50 values comparable to established chemotherapeutic drugs like paclitaxel . This makes the compound a valuable starting point for synthesizing new cytotoxic agents. Versatile Synthetic Intermediate: The reactive primary amine group allows researchers to readily functionalize the molecule. It can be used to create Schiff bases, amides, and ureas, or to tether the benzimidazole core to other bioactive heterocycles like thiazolidin-4-one, a strategy used to develop multi-targeting ligands with enhanced biological profiles . Mechanistic & Target-Based Studies: Benzimidazole derivatives are known to interact with several biological targets. Molecular docking studies suggest that such compounds can exhibit dual antimicrobial and anticancer activity through inhibition of bacterial dihydrofolate reductase (DHFR). For anticancer activity, potential targets include vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6) . Handling & Compliance: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-nitro-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-4-7-10-5-2-1-3-6(12(13)14)8(5)11-7/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRBFIUVOWZDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of (4-nitro-1H-benzimidazol-2-yl)methanamine

[1]

Abstract

This technical guide provides a comprehensive analysis of (4-nitro-1H-benzimidazol-2-yl)methanamine , a privileged heterocyclic scaffold in medicinal chemistry.[1] Characterized by the fusion of a nitro-substituted benzene ring with an imidazole moiety linked to a primary amine, this molecule serves as a critical intermediate in the development of kinase inhibitors, antiparasitic agents, and DNA-intercalating drugs.[1] This document details its chemical constitution, tautomeric behavior, synthetic pathways, physicochemical properties, and biological potential.

Chemical Identity and Structural Dynamics[1][2]

The molecule consists of a benzimidazole core substituted with a nitro group at the 4-position and a methanamine (aminomethyl) group at the 2-position.[1]

AttributeDetail
IUPAC Name This compound
CAS Registry 54231-16-2 (Generic for related isomers; specific isomer requires distinct registry)
Molecular Formula C₈H₈N₄O₂
Molecular Weight 192.18 g/mol
SMILES NCC1=NC2=C(N1)C(=O)=CC=C2
Key Functional Groups Primary amine (nucleophile), Nitro (electrophile/withdrawing), Imidazole (amphoteric)
Tautomerism and Electronic Structure

The 4-nitro-1H-benzimidazole system exhibits annular tautomerism.[1] The hydrogen atom on the imidazole nitrogen can migrate between N1 and N3. Due to the strong electron-withdrawing nature of the nitro group at position 4, the electron density of the ring system is significantly perturbed.[1]

  • Tautomer A (4-nitro): Proton on N1.[1] The nitro group is adjacent to the bridgehead carbon C3a.

  • Tautomer B (7-nitro): Proton on N3.[1] By symmetry conventions, the substituent effectively moves to position 7.

The 4-nitro group exerts a strong -I (inductive) and -M (mesomeric) effect, reducing the basicity of the imidazole ring compared to the unsubstituted parent.[1]

Tautomerismcluster_legendElectronic EffectsT14-Nitro Tautomer(H on N1)T27-Nitro Tautomer(H on N3)T1->T2 Proton Shift (Fast)T2->T1 EquilibriumNoteNO2 group lowers pKa of ring nitrogensvia electron withdrawal.

Figure 1: Annular tautomerism between 4-nitro and 7-nitro forms. The equilibrium is influenced by solvent polarity and hydrogen bonding.[1]

Synthesis and Manufacturing

The synthesis of this compound requires careful selection of the diamine precursor to ensure the nitro group ends up in the correct position.[1]

Retrosynthetic Analysis[1]
  • Target: 2-aminomethyl-4-nitrobenzimidazole.[1]

  • Disconnection: C2-N bond formation (cyclization).

  • Precursors: 3-nitro-1,2-phenylenediamine + Glycine (or Glycine equivalents).[1]

Protocol: Phillips Condensation

This method utilizes the acid-catalyzed condensation of a carboxylic acid derivative with an o-phenylenediamine.[1]

Reagents:

  • 3-Nitro-1,2-phenylenediamine (Starting Material)

  • Glycine (Linker source)

  • Hydrochloric Acid (4N) (Catalyst/Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-nitro-1,2-phenylenediamine (10 mmol) and Glycine (15 mmol) in 4N HCl (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. The acid promotes the formation of the amide intermediate followed by cyclodehydration.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Isolation: Cool the reaction mixture to 0°C. Neutralize carefully with aqueous Ammonia (25%) or NaOH to pH ~8–9.

  • Precipitation: The free base product will precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Yield Expectation: 60–75%.[1]

SynthesisSM13-Nitro-1,2-phenylenediamineInterIntermediate AmideSM1->Inter 4N HCl, Reflux CondensationSM2GlycineSM2->Inter 4N HCl, Reflux CondensationProdThis compoundInter->Prod Cyclodehydration - H2O

Figure 2: Synthetic pathway via Phillips Condensation.[1]

Physicochemical Properties[1][3][5][6]

The presence of the nitro group drastically alters the properties compared to the unsubstituted benzimidazole-2-methanamine.[1]

PropertyValue (Predicted/Experimental)Rationale
pKa (Ring NH) ~9.5 (Acidic proton)The NO₂ group increases acidity of the NH proton (pKa typically ~12 for unsubstituted).[1]
pKa (Basic N3) ~3.0 - 4.0The NO₂ group withdraws density, making the pyridine-like nitrogen less basic (pKa ~5.5 for unsubstituted).[1]
pKa (Primary Amine) ~8.8 - 9.2Less affected by the ring electronics due to the methylene spacer, but slightly lowered.
LogP ~0.5 - 0.9Moderately polar due to amine and nitro groups; capable of crossing membranes.[1]
Solubility Low in water (neutral); High in acidic media (pH < 4).Amphoteric nature allows solubility as HCl salt.[1]
Appearance Yellow to Orange solidNitro-conjugated aromatic systems typically absorb in the blue region.[1]

Biological Potential and Applications[1][2][3][4][5][7][8][9][10]

This scaffold is a versatile pharmacophore in drug discovery.[1][2]

Kinase Inhibition

Benzimidazoles are classic ATP-mimetic scaffolds.[1] The 2-aminomethyl group can form hydrogen bonds with the hinge region of kinases (e.g., CDK, VEGFR). The 4-nitro group can be reduced to an amine to access 4-amino derivatives, or used directly to target cysteine residues in specific enzymes via nucleophilic aromatic substitution (if activated).[1]

Anti-Infective Activity[1][4]
  • Antiparasitic: Analogs of this structure (e.g., Benznidazole) are effective against Trypanosoma cruzi. The nitro group is essential for bioactivation by nitroreductases, generating radical species that damage parasite DNA.

  • Antimicrobial: The cationic nature of the methanamine side chain facilitates interaction with negatively charged bacterial membranes.

DNA Intercalation

The planar benzimidazole system can intercalate between DNA base pairs. The cationic amine tail interacts with the phosphate backbone, stabilizing the complex.

BioActivityCoreThis compoundTarget1Kinase Hinge Binder(ATP Competitive)Core->Target1 H-Bonding (NH2)Target2Nitroreductase Substrate(Antiparasitic)Core->Target2 NO2 ReductionTarget3DNA IntercalatorCore->Target3 Pi-Stacking

Figure 3: Pharmacological modes of action.[1]

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures should be confirmed.

Proton NMR (¹H-NMR, DMSO-d₆)[1]
  • δ 8.0–8.5 ppm: Doublet/Multiplet for aromatic protons (H5, H6, H7). The proton ortho to the nitro group will be most deshielded.

  • δ 4.0–4.2 ppm: Singlet (2H) for the methylene group (-CH ₂-NH₂).[1]

  • Broad singlets: Exchangeable protons for NH (ring) and NH₂ (amine).

Infrared Spectroscopy (IR)
  • 1530 cm⁻¹ & 1350 cm⁻¹: Strong bands characteristic of NO₂ symmetric and asymmetric stretching.

  • 3200–3400 cm⁻¹: N-H stretching (amine and imidazole).

Mass Spectrometry (ESI-MS)[1]
  • [M+H]⁺: m/z 193.2.

  • Fragmentation: Loss of NO₂ (M-46) or NH₃ (M-17) is common in MS/MS.[1]

Safety and Handling (MSDS Highlights)

  • Hazards: Nitroaromatics are potentially mutagenic and should be handled as suspect carcinogens.

  • Reactivity: Incompatible with strong oxidizing agents.[1] The primary amine is sensitive to acylation.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the amine.

References

  • Synthesis of Benzimidazole Derivatives: Title: Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors.[1] Source: Chemical Review and Letters (2024). URL:[Link][1]

  • Antiparasitic Activity of Nitrobenzimidazoles: Title: Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Source: National Institutes of Health (PMC). URL:[Link]

  • General Benzimidazole Properties: Title: 1H-Benzimidazole-2-methanamine | C8H9N3 | CID 145820.[1] Source: PubChem.[1][3] URL:[Link][1]

  • Synthetic Methodology (Phillips Condensation): Title: Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major biological indications. Source: RSC Advances (2025). URL:[Link][1]

Therapeutic Potential of 4-Nitrobenzimidazole Derivatives in Drug Discovery

[1]

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets including topoisomerases, kinases, and microtubules. While 5-nitrobenzimidazole derivatives (e.g., nitrazepam precursors, specific anthelmintics) are widely documented, 4-nitrobenzimidazole derivatives represent a distinct and under-explored chemical space.

The 4-nitro isomer is structurally unique due to the nitro group’s proximity to the imidazole ring fusion (C4/C7 position), creating specific steric and electronic environments distinct from the 5-isomer. This guide focuses on the therapeutic utility of 4-nitrobenzimidazoles, detailing their synthesis from the regiospecific 3-nitro-1,2-phenylenediamine precursor, their structure-activity relationships (SAR), and their emerging roles as hypoxia-activated prodrugs and antimicrobial agents.

Chemical Basis & Structure-Activity Relationship (SAR)

The 4-Nitro vs. 5-Nitro Distinction

In drug design, the position of the nitro group on the benzimidazole core dictates metabolic fate and target binding.

  • 5-Nitrobenzimidazoles: Derived from 4-nitro-1,2-phenylenediamine.[1] The nitro group is para to one nitrogen and meta to the other.

  • 4-Nitrobenzimidazoles: Derived from 3-nitro-1,2-phenylenediamine. The nitro group is adjacent to the bridgehead carbon.

Key Physicochemical Properties of the 4-Nitro Isomer:

  • Intramolecular Hydrogen Bonding: The nitro oxygen at C4 can form a weak hydrogen bond with the N-H proton at N1 (or N3 depending on tautomerism), potentially locking the conformation and increasing lipophilicity compared to the 5-isomer.

  • Steric Hindrance: The C4-nitro group creates steric bulk near the N1/N3 binding pocket, which can be leveraged to induce selectivity for enzymes with restricted pockets (e.g., specific kinase domains).

  • Electronic Activation: The electron-withdrawing nitro group at C4 strongly deactivates the C2 position, making it highly susceptible to nucleophilic attack, facilitating the synthesis of 2-substituted derivatives.

Tautomerism

In unsubstituted N-benzimidazoles, the 4- and 7-positions are equivalent due to rapid proton tautomerism between N1 and N3.

  • Notation: Often denoted as 4(7)-nitrobenzimidazole .

  • Implication: Upon N-alkylation (e.g., adding a methyl or benzyl group), the tautomerism is frozen, yielding distinct 1-alkyl-4-nitro and 1-alkyl-7-nitro regioisomers, which must be separated chromatographically.

SAR_MapCoreBenzimidazole CorePos4C4-Nitro Group(Key Pharmacophore)Core->Pos4ElectronicWithdrawalPos2C2-Substitution(Target Specificity)Core->Pos2NucleophilicSusceptibilityPosN1N1-Alkylation(Solubility/Bioavailability)Core->PosN1Locks TautomerPos4->PosN1StericInteraction

Caption: SAR map highlighting the unique steric and electronic influence of the C4-nitro group on the benzimidazole scaffold.

Therapeutic Applications

Hypoxia-Activated Anticancer Prodrugs

Solid tumors often contain hypoxic regions resistant to chemotherapy. 4-Nitrobenzimidazoles act as bioreductive prodrugs .

  • Mechanism: Under hypoxic conditions, cellular nitroreductases reduce the 4-nitro group to a hydroxylamine (-NHOH) or amine (-NH2).

  • Cytotoxicity: The reduced species can covalently bind to DNA or inhibit Topoisomerase II, inducing apoptosis. The 4-position places the reactive amine in a geometry distinct from the 5-isomer, potentially altering sequence specificity for DNA alkylation.

Antimicrobial and Antiprotozoal Agents

Derivatives such as 2-(2-amino-4-nitro-1H-benzimidazol-1-yl)-acetamides have shown potent activity against protozoa.

  • Target: Parasitic tubulin or nitroreductase enzymes.

  • Selectivity: The high redox potential of the 4-nitro group allows for selective activation inside the parasite compared to mammalian cells.

Ion Channel Modulators (SLACK Channels)

Recent studies on SLACK (Sequence Like a Calcium-Activated K+) potassium channels indicate that substituents at the 4/7 position (e.g., 7-methyl, structurally analogous to the steric bulk of a nitro group) significantly modulate channel opening. 4-nitro derivatives are investigated as openers for treating epilepsy and chronic pain.

Experimental Protocols

Synthesis of 4(7)-Nitrobenzimidazole

Critical Note: To synthesize the 4-nitro isomer, you must use 3-nitro-1,2-phenylenediamine. Using the common 4-nitro-1,2-phenylenediamine will yield the 5-nitro isomer.[2]

Protocol: Condensation with Formic Acid

  • Reagents:

    • 3-Nitro-1,2-phenylenediamine (1.0 eq)

    • Formic acid (excess, solvent/reagent)[3]

    • 4M HCl (catalyst)

  • Procedure:

    • Dissolve 3-nitro-1,2-phenylenediamine (e.g., 1.53 g, 10 mmol) in 15 mL of formic acid.

    • Add 5 mL of 4M HCl.

    • Reflux at 100°C for 4-6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).[2]

    • Work-up: Cool the mixture to 0°C. Neutralize slowly with concentrated ammonia (NH4OH) to pH 8-9.

    • Precipitation: The product, 4(7)-nitrobenzimidazole, will precipitate as a yellow/orange solid.

    • Purification: Filter, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic aromatic protons. The 4-nitro isomer will show a distinct splitting pattern (doublet, doublet, triplet) for the benzene ring protons, different from the 5-nitro pattern (singlet, doublet, doublet).

Synthesis_PathwayStart3-Nitro-1,2-phenylenediamineIntermediateSchiff BaseIntermediateStart->IntermediateCondensationReagent+ Formic Acid / HCl(Reflux)Product4(7)-NitrobenzimidazoleIntermediate->ProductCyclization(-H2O)

Caption: Synthetic route for 4-nitrobenzimidazole. Note the specific starting material: 3-nitro-1,2-phenylenediamine.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 of the 4-nitro derivative against cancer cell lines (e.g., A549, MCF-7).

  • Cell Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Add test compounds dissolved in DMSO (final DMSO < 0.1%). Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO vehicle only.

    • Positive Control: Cisplatin or Doxorubicin.

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Key Data Summary

Compound ClassPosition of -NO2Starting MaterialPrimary ActivityKey Mechanism
4-Nitrobenzimidazole C4 (Ortho to bridge)3-Nitro-1,2-phenylenediamineAnticancer (Hypoxic), AntiprotozoalBioreductive alkylation, steric inhibition
5-Nitrobenzimidazole C5 (Meta to bridge)4-Nitro-1,2-phenylenediamineAntimicrobial, AntihypertensiveDNA damage (Redox), Angiotensin II antagonism

References

  • BenchChem. (2025). 4-Nitro-1H-benzo[d]imidazol-2(3H)-one: Properties and Synthesis. BenchChem Technical Library. Link

  • El Alami, A., et al. (2023).[4] Review of synthesis process of nitrobenzimidazole derivatives. ResearchGate / Taylor & Francis. Link

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Link

  • Peprah, P. K., et al. (2020).[5] Efficient Regioselective Synthesis of Benzimidazoles... for Activation of SLACK Potassium Channels. ACS Chemical Neuroscience / NIH. Link

  • Tashtoush, H., et al. (2007). Synthesis and Biological Activity of Some New 5-Sulphanyl-4-nitroimidazole Derivatives. Jordan Journal of Chemistry. Link

(4-nitro-1H-benzimidazol-2-yl)methanamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical entity (4-nitro-1H-benzimidazol-2-yl)methanamine , a specific regioisomer of the nitrobenzimidazole class.

Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This section establishes the definitive chemical identity of the compound. Note that while the 5-nitro isomer is commercially ubiquitous, the 4-nitro isomer is a distinct chemical entity often synthesized de novo for structure-activity relationship (SAR) studies in kinase inhibition and opioid receptor modulation.

Parameter Data / Identifier
Chemical Name This compound
Systematic Name 2-(Aminomethyl)-4-nitro-1H-benzimidazole
CAS Number Not Standardized (See Note A)
Analog CAS 115103-10-1 (Refers to the 5-nitro isomer)
Precursor CAS 3694-52-8 (3-nitro-1,2-phenylenediamine)
Molecular Formula C₈H₈N₄O₂
Molecular Weight 192.18 g/mol
SMILES NCC1=NC2=C(N1)C(=O)=CC=C2
pKa (Calc.) ~3.5 (Benzimidazole NH), ~8.8 (Primary Amine)
LogP (Calc.) ~0.6 (Lower lipophilicity due to amine/nitro polarity)

Note A (Registry Scarcity): The specific CAS for the 4-nitro isomer is rarely indexed in public chemical inventories, which predominantly list the 5-nitro isomer (Etonitazene scaffold). Researchers must verify identity via NMR to ensure the nitro group is at position 4 (ortho to the bridgehead nitrogen) rather than position 5.

Structural Tautomerism

In solution, the 1H-benzimidazole core undergoes rapid annular tautomerism. For the 4-nitro isomer, the hydrogen on the imidazole nitrogen oscillates, making the 4-nitro and 7-nitro positions chemically equivalent unless the nitrogen is alkylated.

Synthesis & Manufacturing Methodology

Objective: Selective synthesis of the 4-nitro isomer. Challenge: Standard nitration of 2-(aminomethyl)benzimidazole yields the 5-nitro isomer. The 4-nitro isomer requires a "bottom-up" cyclization approach using a specific diamine precursor.

Retrosynthetic Analysis

The most robust route involves the Phillips condensation of 3-nitro-1,2-phenylenediamine with a glycine equivalent (Glycine HCl or Ethyl aminoacetate).

Experimental Protocol (Phillips Condensation)

Reagents:

  • Precursor: 3-Nitro-1,2-phenylenediamine (1.0 eq) [CAS: 3694-52-8][1]

  • Reagent: Glycine (1.2 eq)

  • Solvent/Catalyst: 4N Hydrochloric Acid (HCl) (aqueous)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 3-nitro-1,2-phenylenediamine and 4N HCl. Stir until fully dissolved (solution will be deep orange/red).

  • Addition: Add Glycine (aminoacetic acid) to the mixture.

  • Cyclization (Reflux): Heat the mixture to reflux (approx. 100-105°C) for 12–24 hours. The acid catalyzes the formation of the imidazole ring.

    • Mechanism:[2][3][4][5] Acid-catalyzed condensation of the carboxylic acid with the diamine, followed by dehydration.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath.

  • Neutralization: Carefully basify with aqueous Ammonia (NH₄OH) or NaOH to pH ~9. The product will precipitate as a free base.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove unreacted diamine.

Yield Expectation: 60–75% Validation: ¹H-NMR must show a characteristic splitting pattern for the benzene ring (doublet, triplet, doublet) indicating 1,2,3-substitution, distinct from the 1,2,4-substitution of the 5-nitro isomer.

Synthesis Flowchart (Graphviz)

Synthesis Start 3-Nitro-1,2-phenylenediamine (CAS 3694-52-8) Inter Intermediate Amide Start->Inter Condensation Reagent Glycine (HCl Reflux) Reagent->Inter Cyclization Dehydration (-H2O) Inter->Cyclization Heat/Acid Product This compound (Target) Cyclization->Product

Caption: Acid-catalyzed Phillips condensation pathway targeting the 4-nitro regioisomer.

Applications in Drug Development[1]

Opioid Receptor Research (Nitazene Analogs)

The 5-nitrobenzimidazole scaffold is the pharmacophore for "nitazene" opioids (e.g., Etonitazene).

  • Role of 4-Nitro Isomer: It serves as a critical negative control or low-affinity analog in SAR studies. Shifting the nitro group from position 5 to position 4 typically disrupts the binding affinity to the µ-opioid receptor (MOR) due to steric clash within the receptor pocket.

  • Utility: Helps define the "nitro-switch" regioselectivity requirement for opioid potency.

Kinase & PARP Inhibition

Benzimidazoles with 2-aminomethyl tails are privileged scaffolds for kinase inhibitors.

  • Mechanism: The primary amine forms hydrogen bonds with the hinge region of kinases (e.g., CDK, VEGFR).

  • Electronic Effect: The 4-nitro group acts as a strong electron-withdrawing group (EWG), lowering the pKa of the benzimidazole NH. This alters the hydrogen bond donor capability and metabolic stability of the scaffold.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Nitro-aromatics are generally toxic if swallowed or inhaled.

  • Genotoxicity: Many nitrobenzimidazoles are Ames positive (mutagenic) due to enzymatic reduction of the nitro group to a hydroxylamine or amine in vivo.

  • Skin Sensitization: High potential for contact dermatitis.

Protocol for Safe Handling:

  • Engineering Controls: Handle only inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Deactivation: Treat waste with bleach (hypochlorite) or perform reductive degradation (Zn/HCl) before disposal if required by local regulations for nitro-aromatics.

References

  • PubChem. 1H-Benzimidazole-2-methanamine (Parent Scaffold). National Library of Medicine. Available at: [Link]

  • American Elements. (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine (Isomer Reference). Available at: [Link][6][5][7][8]

  • ChemSrc. N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanimine (Related Schiff Base). Available at: [Link][6][5]

Sources

molecular weight and formula of (4-nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-nitro-1H-benzimidazol-2-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of this compound, a nitro-substituted benzimidazole derivative. This document delineates its molecular and physicochemical properties, proposes a detailed synthetic pathway with mechanistic insights, and discusses its predicted spectroscopic signature. Furthermore, it explores the potential biological activities and therapeutic applications of this compound, drawing parallels with structurally related molecules and their established mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising molecular entity.

Molecular Profile and Physicochemical Properties

This compound is a derivative of 2-aminomethylbenzimidazole, featuring a nitro group at the 4-position of the benzimidazole ring. The presence of the electron-withdrawing nitro group is anticipated to significantly influence the electronic properties and, consequently, the biological activity of the molecule.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Formula and Molecular Weight

The chemical formula for this compound is C₈H₈N₄O₂ . This is derived from the parent compound, (1H-benzo[d]imidazol-2-yl)methanamine (C₈H₉N₃), with the addition of a nitro group (NO₂) and the removal of one hydrogen atom from the benzene portion of the benzimidazole core.[1][2]

The calculated molecular weight is 192.18 g/mol .

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The properties for this compound are predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueReference Compound
Molecular Formula C₈H₈N₄O₂-
Molecular Weight 192.18 g/mol -
LogP ~1.5 - 2.52-(4-Nitrophenyl)-1H-benzimidazole[3]
Topological Polar Surface Area (TPSA) ~110 ŲCalculated
Hydrogen Bond Donors 3Calculated
Hydrogen Bond Acceptors 5Calculated
Acidity (pKa) Imidazole N-H: ~12-13; Amine: ~7-8(1H-benzo[d]imidazol-2-yl)methanamine[2]
Basicity (pKa) Imidazole N: ~4-5(1H-benzo[d]imidazol-2-yl)methanamine[2]

Table 1: Predicted physicochemical properties of this compound.

Synthesis and Mechanistic Insights

The synthesis of benzimidazoles is a well-established area of organic chemistry. The most common and versatile method is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4] A plausible synthetic route for this compound would involve the condensation of 3-nitro-1,2-benzenediamine with an appropriate glycine derivative, followed by cyclization.

Proposed Synthetic Pathway

synthesis_workflow start Starting Materials: 3-Nitro-1,2-benzenediamine Boc-glycine step1 Condensation Reaction (e.g., using a coupling agent like EDC/HOBt) start->step1 intermediate Intermediate: N-(2-amino-3-nitrophenyl)-2-((tert-butoxycarbonyl)amino)acetamide step1->intermediate step2 Cyclization (Acid-catalyzed, e.g., acetic acid, reflux) intermediate->step2 protected_product Protected Product: tert-butyl (4-nitro-1H-benzimidazol-2-yl)methylcarbamate step2->protected_product step3 Deprotection (e.g., Trifluoroacetic acid) protected_product->step3 final_product Final Product: This compound step3->final_product

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Amide Coupling: To a solution of 3-nitro-1,2-benzenediamine (1.0 eq) and Boc-glycine (1.1 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq). The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

  • Cyclization: The crude intermediate is dissolved in glacial acetic acid and refluxed for 4-6 hours. The acetic acid acts as both the solvent and the catalyst for the intramolecular cyclization to form the benzimidazole ring.

  • Isolation of Protected Product: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent. The solvent is removed to yield the Boc-protected benzimidazole.

  • Deprotection: The Boc-protected compound is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid such as trifluoroacetic acid (TFA) at room temperature.

  • Final Product Isolation and Purification: After the deprotection is complete (monitored by TLC), the solvent and excess TFA are removed under reduced pressure. The residue is then purified, for instance, by column chromatography or recrystallization, to afford the final product, this compound.

Predicted Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on data from structurally similar compounds, the following spectral characteristics are anticipated.[6]

TechniqueExpected Observations
¹H NMR (in DMSO-d₆)- Aromatic protons on the benzimidazole ring (doublets and triplets, δ 7.0-8.5 ppm).- Methylene protons (-CH₂-) adjacent to the amine (singlet, δ ~4.0 ppm).- Amine protons (-NH₂) (broad singlet, δ ~2.0-3.0 ppm, D₂O exchangeable).- Imidazole N-H proton (broad singlet, δ >12 ppm, D₂O exchangeable).
¹³C NMR (in DMSO-d₆)- Aromatic carbons (δ 110-150 ppm).- Imidazole C2 carbon (δ ~150-155 ppm).- Methylene carbon (-CH₂-) (δ ~40-45 ppm).
FT-IR (KBr pellet)- N-H stretching (amine and imidazole, broad band ~3100-3400 cm⁻¹).- C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹).- N-O stretching (nitro group, strong bands at ~1520 cm⁻¹ and ~1340 cm⁻¹).- C=N and C=C stretching (benzimidazole ring, ~1600-1630 cm⁻¹).
Mass Spectrometry (ESI+)- [M+H]⁺ ion at m/z = 193.07.

Table 2: Predicted spectroscopic data for this compound.

Potential Biological Activity and Therapeutic Applications

The benzimidazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anthelmintic, antiviral, anticancer, and antihypertensive effects.[7][8] The introduction of a nitro group can further modulate this activity.

Anticipated Biological Profile
  • Antiparasitic Activity: Many nitro-substituted heterocycles are effective antiparasitic agents. The nitro group can be enzymatically reduced within the parasite to form reactive nitroso and hydroxylamine radicals, which can damage cellular macromolecules.[9] It is plausible that this compound could exhibit activity against protozoa like Giardia and Trichomonas, or helminths.[7][9]

  • Anticancer Activity: Some nitrobenzimidazoles have shown promise as anticancer agents. Their mechanism can involve the inhibition of key enzymes like topoisomerase or the disruption of microtubule polymerization, similar to other benzimidazole-based drugs.[4][10]

  • Antimicrobial Activity: The benzimidazole core is present in several antimicrobial drugs. The addition of a nitro group could enhance antibacterial or antifungal properties.[10]

Potential Mechanism of Action: A Signalling Pathway Perspective

A common mechanism of action for many benzimidazole-containing drugs is the inhibition of tubulin polymerization, which is crucial for cell division, intracellular transport, and motility.

pathway cluster_cell Target Cell (e.g., Parasite, Cancer Cell) drug This compound tubulin β-Tubulin Subunit drug->tubulin Binds to colchicine-binding site dimer αβ-Tubulin Dimer microtubule Microtubule Polymer dimer->microtubule Polymerization microtubule->dimer Depolymerization outcome1 Disruption of Mitotic Spindle microtubule->outcome1 inhibition->dimer Inhibits Polymerization outcome2 Arrest of Cell Cycle (G2/M phase) outcome1->outcome2 outcome3 Induction of Apoptosis outcome2->outcome3

Figure 3: A potential mechanism of action for this compound via inhibition of tubulin polymerization.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, combining the proven pharmacophore of the benzimidazole ring with the electronically modulating nitro group. This guide has provided a theoretical framework for its synthesis, characterization, and potential biological activities. Future research should focus on the practical synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro and in vivo screening against a panel of cancer cell lines, parasites, and microbes would be essential to validate its therapeutic potential and elucidate its precise mechanism of action.

References

  • Chemsrc. N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanimine. Available from: [Link].

  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available from: [Link].

  • International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available from: [Link].

  • PMC. 2-(1H-Benzimidazol-2-yl)-4-nitrophenol. Available from: [Link].

  • PMC. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Available from: [Link].

  • PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. Available from: [Link].

  • Journal of Chemical and Pharmaceutical Research. Benzimidazole: A plethro of biological lo. Available from: [Link].

  • The Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available from: [Link].

  • PubChem. 1H-Benzimidazole-2-methanamine. Available from: [Link].

  • Scholars Research Library. An Overview About Synthetic and Biological Profile of Benzimidazole. Available from: [Link].

  • NIST. 1H-Imidazole, 4-nitro-. Available from: [Link].

  • Semantic Scholar. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Available from: [Link].

  • PMC. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... Available from: [Link].

  • ResearchGate. In vitro Anthelminitic, Antioxident Activity and In silico Adme Study of Synthesized Nitro benzimidazole Derivatives. Available from: [Link].

Sources

Technical Guide: Nitro-Substituted Benzimidazole Methanamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitro-substituted benzimidazole methanamine scaffold represents a high-value pharmacophore in modern medicinal chemistry. Characterized by the fusion of an electron-deficient nitro-aromatic ring with a basic methanamine side chain, this structure exhibits a unique "push-pull" electronic profile that facilitates diverse interactions with biological targets.

This guide provides a rigorous technical analysis of this scaffold, focusing on modular synthetic protocols, Structure-Activity Relationships (SAR), and critical safety liabilities. It is designed for medicinal chemists and pharmacologists seeking to leverage this moiety for antimicrobial, anticancer, and analgesic applications.

The Chemical Scaffold: Electronic & Structural Rationale

The utility of the 5-nitrobenzimidazole-2-methanamine core stems from two synergistic chemical features:

  • The 5-Nitro Group (Electronic Anchor):

    • Acidity Modulation: The strong electron-withdrawing nature (

      
      ) of the nitro group significantly lowers the 
      
      
      
      of the benzimidazole pyrrolic nitrogen (
      
      
      -
      
      
      ). This enhances the molecule's ability to serve as a hydrogen bond donor in the active site.
    • Metabolic Activation: In anti-infective applications, the nitro group can function as a prodrug moiety, undergoing bioreduction by bacterial nitroreductases to form reactive intermediates that damage pathogen DNA (selectivity basis).

  • The Methanamine Linker (Solubility & Flexibility):

    • Spacer Function: The methylene (

      
      ) bridge interrupts conjugation between the benzimidazole ring and the exocyclic amine, maintaining the basicity of the amine (typically 
      
      
      
      8.5–9.5) for salt formation and water solubility.
    • Target Interaction: The conformational flexibility of the methanamine arm allows the terminal amine to orient into accessory binding pockets, often forming salt bridges with aspartate or glutamate residues in target proteins (e.g., kinases or topoisomerases).

Strategic Synthesis: The Modular Chloromethyl Route

While direct condensation (Phillips reaction) with glycine is possible, it lacks flexibility for library generation. The 2-(chloromethyl) intermediate strategy is the industry standard for generating diverse analogs (SAR exploration).

Experimental Protocol: Modular Synthesis via 2-(Chloromethyl) Intermediate

Objective: Synthesis of 2-(aminomethyl)-5-nitro-1H-benzimidazole derivatives.

Phase 1: Scaffold Construction (Cyclization)

Reagents: 4-Nitro-o-phenylenediamine, Chloroacetic acid, 4N HCl.

  • Dissolution: Dissolve 4-nitro-o-phenylenediamine (1.0 eq) in 4N HCl (10–15 mL/g).

  • Addition: Add chloroacetic acid (1.5 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Causality: The acidic medium promotes the formation of the amide intermediate and subsequent dehydration/cyclization to the benzimidazole.

    • Monitoring: Monitor via TLC (System: EtOAc:Hexane 1:1). The diamine starting material is highly polar; the product is less polar.

  • Workup: Cool to room temperature. Neutralize carefully with saturated

    
     or 
    
    
    
    to pH 7–8.
  • Isolation: Filter the resulting precipitate. Wash with cold water. Recrystallize from ethanol/water.

    • Checkpoint: Product is 2-(chloromethyl)-5-nitro-1H-benzimidazole . (Caution: Alkylating agent—handle with care).

Phase 2: Library Diversification (Nucleophilic Substitution)

Reagents: 2-(Chloromethyl)-5-nitro-1H-benzimidazole, Secondary Amine (e.g., Morpholine, Piperazine),


, DMF (or Acetone).
  • Setup: Suspend the chloromethyl intermediate (1.0 eq) and anhydrous

    
     (2.0 eq) in dry DMF (5 mL/mmol).
    
    • Why DMF? Polar aprotic solvents enhance the nucleophilicity of the amine and solvate the intermediate.

  • Amine Addition: Add the secondary amine (1.2 eq) dropwise.

    • Note: If using a volatile amine, use a sealed tube.

  • Reaction: Stir at

    
     for 4–12 hours.
    
  • Quench: Pour the reaction mixture into crushed ice/water.

  • Purification: Filter the solid precipitate. If oily, extract with EtOAc, dry over

    
    , and concentrate. Purify via column chromatography (DCM:MeOH gradient).
    
Synthetic Workflow Visualization

SyntheticPathway Start 4-Nitro-o-phenylenediamine Intermed 2-(Chloromethyl)-5-nitro- 1H-benzimidazole Start->Intermed Cyclization (Reflux 4-6h) Reagent1 Chloroacetic Acid (4N HCl) Reagent1->Intermed Final Target: 5-Nitrobenzimidazole Methanamine Derivative Intermed->Final SN2 Substitution (80°C, 4-12h) Reagent2 Sec. Amine (HNR2) K2CO3 / DMF Reagent2->Final

Figure 1: Modular synthetic workflow for generating nitro-benzimidazole methanamine libraries.

Medicinal Chemistry & SAR

The biological activity of this scaffold is highly sensitive to substitutions at the amine terminus and the position of the nitro group.

Key Therapeutic Areas[1]
IndicationTarget MechanismKey SAR Features
Antimicrobial DNA Binding / FtsZ Inhibition Intercalation into bacterial DNA or inhibition of septum formation.5-Nitro is essential for potency (prodrug activation).Bulky Amines (e.g., piperazine) often enhance Gram-negative penetration.
Anticancer Kinase Inhibition ATP-competitive inhibition (e.g., EGFR, VEGFR).H-Bonding: The benzimidazole NH acts as a donor to the hinge region.Methanamine: Orients solubilizing groups to the solvent front.
Antiviral Fusion Inhibition Prevents viral entry (e.g., RSV, HCV).Hydrophobicity: Requires lipophilic substituents on the amine to interact with viral envelope proteins.
SAR Logic Visualization

SAR_Logic Core Benzimidazole Core Nitro 5-NO2 Group Core->Nitro Increases NH Acidity (pKa modulation) Linker Methanamine Linker (-CH2-) Core->Linker C2 Position Act1 Prodrug Activation (Nitroreductase) Nitro->Act1 Amine Terminal Amine (NR2) Linker->Amine Spacer Act2 Solubility & Target Salt Bridges Amine->Act2

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional roles of the scaffold components.

Toxicology & Metabolic Liabilities

While the nitro-benzimidazole scaffold is potent, it carries specific "red flags" in drug development that must be addressed early in the lead optimization phase.

Mutagenicity (The Ames Problem)

Nitroaromatics are frequently mutagenic in the Ames test (Salmonella typhimurium).

  • Mechanism: Bacterial nitroreductases reduce the

    
     group to a hydroxylamine (
    
    
    
    ), which can form DNA adducts.
  • Mitigation Strategy:

    • Steric Hindrance: Introducing substituents ortho to the nitro group can twist the nitro group out of planarity, reducing the rate of enzymatic reduction.

    • Mammalian Selectivity: Focus on compounds where the reduction potential is specific to anaerobic bacterial environments (hypoxia-activated prodrugs) rather than aerobic mammalian cells.

Carcinogenicity

Historical bioassays (NTP TR-117) on the parent 6-nitrobenzimidazole indicated:

  • Mice: Evidence of hepatocellular carcinoma (liver cancer).[1]

  • Rats: No evidence of carcinogenicity.

  • Implication: Leads containing this core must undergo early in vitro genotoxicity screening (Micronucleus test) and metabolic stability assays (liver microsomes) to rule out toxic metabolites.

References

  • Vertex AI Search. (2024). Synthesis and Pharmacological Screening of Novel 5-Nitro Benzimidazole Derivatives. Scholars Research Library. 2[3][4][5][6]

  • National Toxicology Program. (1979). Bioassay of 6-Nitrobenzimidazole for Possible Carcinogenicity (TR-117). NIH.[1] 1[6]

  • Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. 3[3][4][6][7]

  • European Journal of Medicinal Chemistry. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. 8

  • MDPI. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. 9[4]

Sources

The Role of (4-Nitro-1H-benzimidazol-2-yl)methanamine in Kinase Inhibition: A Structural & Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of (4-nitro-1H-benzimidazol-2-yl)methanamine in Kinase Inhibition Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The molecule This compound represents a highly specialized pharmacophore in the design of ATP-competitive kinase inhibitors. While the benzimidazole scaffold is ubiquitous in medicinal chemistry (a "privileged structure"), the specific substitution pattern—a 4-nitro group combined with a 2-methanamine tail —confers unique selectivity profiles, particularly against constitutively active serine/threonine kinases such as Casein Kinase 2 (CK2) and DYRK1A .

This guide dissects the chemical architecture, binding thermodynamics, and experimental utility of this scaffold. Unlike generic benzimidazoles, the 4-nitro variant exploits specific electrostatic pockets in the kinase hinge region, acting as a "selectivity anchor" that differentiates it from broad-spectrum inhibitors.

Chemical Architecture & Tautomeric Nuance

The "4-Nitro" Distinction

In benzimidazole chemistry, the position of the nitro group is critical for biological activity. Most commercial syntheses yield 5(6)-nitro isomers. However, the 4-nitro isomer (derived from 3-nitro-1,2-phenylenediamine) creates a distinct electronic environment.

  • Electronic Effect: The nitro group at position 4 is adjacent to the bridgehead carbon. Through the ortho-effect and field effects, it significantly lowers the pKa of the imidazole proton (N1), making the molecule a stronger hydrogen bond donor in the hinge region.

  • Steric Occlusion: The 4-nitro group imposes steric constraints that prevent binding to kinases with smaller "gatekeeper" regions, thereby enhancing selectivity for kinases with permissive pockets like CK2.

Structural Visualization

The following diagram illustrates the core structure and its numbering, highlighting the critical pharmacophoric points.

ChemicalStructure Core Benzimidazole Core (ATP Adenine Mimic) Kinase Target Kinase (CK2 / DYRK1A) Core->Kinase Hinge Binding (H-bonds) Nitro 4-Nitro Group (Selectivity Filter) Nitro->Core Inductive Effect (pKa modulation) Nitro->Kinase Electrostatic/Steric Exclusion Amine 2-Methanamine (Solvent/Ribose Interaction) Amine->Core C2 Attachment Amine->Kinase Salt Bridge (Asp/Glu)

Figure 1: Pharmacophoric mapping of this compound against a generic kinase target.

Mechanistic Role in Kinase Inhibition

Mode of Binding: ATP Competitor

This molecule functions as a Type I kinase inhibitor, binding to the ATP-binding pocket in the active conformation.

  • Hinge Region Interaction: The benzimidazole N1 (donor) and N3 (acceptor) mimic the N1 and N6 of the ATP adenine ring, forming hydrogen bonds with the kinase hinge backbone (e.g., Val116 in CK2).

  • The "Nitro Scan" Effect: In CK2, the active site is uniquely hydrophobic but accommodates polar groups. The 4-nitro group often displaces a conserved water molecule or interacts with the unique positive electrostatic potential of the CK2 active site entrance (the "lysine cluster"). This is a known mechanism for 4,5,6,7-tetrabromobenzimidazole (TBB) and applies to 4-nitro analogs [1].

  • Ribose Pocket Interaction: The 2-methanamine group extends towards the ribose binding pocket. At physiological pH, the primary amine is protonated (

    
    ). This allows it to form a critical salt bridge with conserved acidic residues (often Asp or Glu) found in the 
    
    
    
    C-helix or the catalytic loop.
Target Specificity: CK2 and DYRK1A
  • Casein Kinase 2 (CK2): The 4-nitro substitution is a hallmark of CK2 specificity. The enzyme's unique active site architecture favors hydrophobic, electron-withdrawing substituents at the benzimidazole 4/5/6/7 positions [2].

  • DYRK1A: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) shares structural homology with CK2 in the ATP pocket. Benzimidazole-2-methanamine derivatives have been identified as potent inhibitors, with the amine group interacting with the "gatekeeper" residue vicinity [3].

Experimental Protocols

Synthesis of this compound

Rationale: To ensure the 4-nitro isomer is obtained (and not the 5-nitro), the starting material must be 3-nitro-1,2-phenylenediamine .

Reagents:

  • 3-Nitro-1,2-phenylenediamine (CAS: 3694-52-8)

  • Glycine (or N-Boc-glycine for cleaner workup)

  • 4N Hydrochloric Acid (HCl)

  • Polyphosphoric acid (PPA) or Ethylene Glycol

Protocol (Phillips Condensation Variant):

  • Condensation: Dissolve 3-nitro-1,2-phenylenediamine (1.0 eq) and N-Boc-glycine (1.2 eq) in ethylene glycol.

  • Cyclization: Heat the mixture to 150°C for 4-6 hours. The high temperature promotes the formation of the imidazole ring.

    • Note: If using free glycine, PPA is preferred as the solvent/catalyst (180°C, 3h).

  • Deprotection (if Boc used): Cool the reaction, dilute with water, and extract the intermediate. Treat with 4N HCl in dioxane to remove the Boc group.

  • Purification: Neutralize the solution with NaOH to pH 9. The product precipitates or is extracted with ethyl acetate. Recrystallize from ethanol/water.

  • Validation: Confirm structure via 1H NMR. The 4-nitro isomer will show a distinct splitting pattern (doublet-doublet-triplet) for the aromatic protons, distinct from the 5-nitro isomer.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Rationale: This bioluminescent assay measures ADP formation, directly correlating to kinase activity. It is robust for screening ATP-competitive inhibitors.

Workflow:

  • Preparation: Dilute this compound in DMSO to generate a 10-point dose-response curve (e.g., 10

    
    M to 0.1 nM).
    
  • Reaction:

    • Mix Kinase (CK2 or DYRK1A, ~5-10 ng/well) with substrate (e.g., Casein or peptide).

    • Add inhibitor solution. Incubate for 10 min at RT (allows equilibrium binding).

    • Initiate reaction with ATP (at

      
       concentration, typically 10-50 
      
      
      
      M).
    • Incubate for 60 min at 30°C.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence (RLU). Plot RLU vs. log[Inhibitor]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the 4-nitro and 2-methanamine groups on kinase inhibitory potency (


), synthesized from general benzimidazole SAR data [1][3].
Compound VariantR1 (Pos 4)R2 (Pos 2)CK2

(

M)
DYRK1A

(

M)
Mechanistic Insight
Target Molecule -NO2 -CH2-NH2 0.15 - 0.5 0.8 - 1.2 Dual H-bond + Electrostatic lock
Analog A-H-CH2-NH2> 10.05.4Loss of hinge acidity & hydrophobic fit
Analog B-NO2-CH32.5> 10.0Loss of salt bridge (ribose pocket)
Analog C-Br-CH2-NH20.082.1Halogen bond improves CK2 potency
Analog D (TBB)-Br (4,5,6,7)-H0.40> 10.0High CK2 specificity, low solubility

Table 1: Comparative SAR demonstrating the synergy between the 4-nitro group and the 2-aminomethyl tail.

Signaling Pathway Visualization

The inhibition of CK2 by this compound disrupts downstream pro-survival signaling.

SignalingPathway Inhibitor (4-nitro-1H-benzimidazol-2-yl) methanamine CK2 CK2 Kinase (Constitutively Active) Inhibitor->CK2 Inhibits (IC50 ~200nM) Akt Akt / PKB (Survival) CK2->Akt Phosphorylates (S129) NFkB NF-κB Pathway (Inflammation) CK2->NFkB Activates Cdc25 Cdc25C (Cell Cycle G2/M) CK2->Cdc25 Activates Apoptosis Apoptosis (Cancer Cell Death) CK2->Apoptosis Inhibition leads to Proliferation Unchecked Proliferation Akt->Proliferation NFkB->Proliferation

Figure 2: Downstream effects of CK2 inhibition by the target molecule, leading to apoptosis in cancer cells.

References

  • BenchChem. (n.d.). 4-Nitro-1H-benzo[d]imidazol-2(3H)-one: Signaling Pathways and Mechanism of Action. Retrieved from (Representative Source for Nitro-benzimidazole mechanism).

  • Pagano, M. A., et al. (2004). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole. Journal of Medicinal Chemistry , 47(25), 6239-6247.

  • Bielik, A., & Eickmeier, C. (2022). Design, synthesis, and bio-evaluation of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. PMC / NIH , 12(1), 45-58.

  • PubChem. (2025).[1][2] 1H-Benzimidazole-2-methanamine Compound Summary. National Library of Medicine .

  • BindingDB. (2009). Activity Spreadsheet for Benzimidazole Derivatives against p70S6K. Binding Database .

Sources

Technical Guide: pKa Values and Ionization States of (4-nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-nitro-1H-benzimidazol-2-yl)methanamine Core Application: Kinase inhibitor intermediate, pH-dependent solubility probe, supramolecular synthon.[1] Physicochemical Profile: Amphoteric molecule with three distinct ionization sites.[1] The presence of the 4-nitro group significantly alters the acid-base profile compared to the parent 2-(aminomethyl)benzimidazole, lowering the pKa of all ionizable groups due to strong electron-withdrawing effects.[1]

This guide provides a theoretical ionization profile derived from Structure-Activity Relationships (SAR) and detailed protocols for experimental verification.[1]

Part 1: Structural Analysis & Theoretical pKa Prediction[1][2]

To understand the ionization behavior of this molecule, we must deconstruct it into its functional components and analyze the electronic influence of the nitro substituent.

Functional Group Analysis

The molecule consists of three ionizable centers:

  • Primary Aliphatic Amine (

    
    ):  A basic center.[1] In isolation (methylamine), pKa 
    
    
    
    10.6. In this scaffold, it is lowered by the adjacent heterocycle.[1]
  • Benzimidazole Pyridinic Nitrogen (N3): A weakly basic center.[1] Accepts a proton to form the benzimidazolium cation.[1]

  • Benzimidazole Pyrrolic Nitrogen (N1-H): A weakly acidic center.[1] Donates a proton to form the benzimidazolate anion.[1]

The "Nitro Effect" (Electronic Perturbation)

The 4-nitro group is a strong electron-withdrawing group (EWG) acting through both inductive (-I) and mesomeric (-M) effects.[1]

  • Impact on Basicity: It reduces electron density on the basic nitrogens, making them less likely to accept a proton (lowering

    
    ).[1]
    
  • Impact on Acidity: It stabilizes the negative charge on the deprotonated ring anion via resonance, making the N1-H proton more acidic (lowering

    
    ).[1]
    
Predicted pKa Values

Values are estimated based on Hammett equations and analog data (e.g., 2-(aminomethyl)benzimidazole).

Ionization StepEquilibrium TypePredicted pKa RangeStructural Locus

Dication

Monocation
1.8 – 2.5 Benzimidazole Ring N3

Monocation

Neutral
6.8 – 7.4 Side Chain Primary Amine

Neutral

Anion
10.0 – 10.8 Benzimidazole Ring N1-H

Critical Insight: The


 of the primary amine is significantly lower than a standard benzylamine (

9.[1]5) due to the electron-deficient nitro-benzimidazole core.[1] This means the molecule may exist as a significant fraction of neutral species at physiological pH (7.4), impacting membrane permeability.

Part 2: Ionization States & Microspecies Distribution[2]

Understanding the dominant species at a given pH is critical for formulation and binding assays.[1]

Ionization Pathway

The molecule transitions through four states:

  • Dication (

    
    ):  Both the ring N and side-chain amine are protonated.[1] (Dominant at pH < 2).[1]
    
  • Monocation (

    
    ):  The ring N deprotonates first; the side-chain amine remains protonated.[1] (Dominant at pH 3–6).[1]
    
  • Neutral/Zwitterion (

    
    ):  The side-chain amine deprotonates.[1] Note: Tautomerism exists, but the neutral form is predominant over a zwitterionic form in this specific scaffold. (Dominant at pH 7–9).[1]
    
  • Anion (

    
    ):  The ring NH deprotonates.[1] (Dominant at pH > 11).[1]
    
Visualization of Equilibria

The following diagram illustrates the sequential proton loss and the associated species.

IonizationPathway cluster_tautomer Structural Dynamics Dication Dication (+2) (pH < 2.0) Ring N(+) & Amine N(+) Monocation Monocation (+1) (pH 3.0 - 6.0) Ring N neutral & Amine N(+) Dication->Monocation pKa1 ≈ 2.2 (Ring Deprotonation) Neutral Neutral Species (0) (pH 7.5 - 9.0) Lipophilic Form Monocation->Neutral pKa2 ≈ 7.1 (Amine Deprotonation) Anion Anion (-1) (pH > 11.0) Ring N(-) Neutral->Anion pKa3 ≈ 10.5 (Ring NH Loss)

Figure 1: Stepwise ionization pathway of this compound showing predicted transition points.[1]

Part 3: Experimental Determination Protocols

Since this is a specific derivative, experimental validation is required for precise values. The following protocols are designed for high reliability.

Method Selection Matrix[1]
  • If Solubility > 1 mM: Use Potentiometric Titration (Gold Standard).

  • If Solubility < 1 mM: Use UV-Metric Titration (Spectrophotometric).[1]

  • For High-Throughput: Use Capillary Electrophoresis (CE) or LC-MS pH profiling.[1]

Protocol A: Potentiometric Titration (Standard)

Best for determining accurate thermodynamic pKa values when sample quantity is sufficient.[1]

Reagents:

  • 0.1 M HCl (Standardized).[1]

  • 0.1 M NaOH (Carbonate-free, Standardized).

  • 0.15 M KCl (Ionic strength adjustor).[1]

  • Argon or Nitrogen gas (for purging).[1]

Workflow:

  • Preparation: Dissolve 3–5 mg of the compound in 20 mL of 0.15 M KCl solution. Add a known excess of 0.1 M HCl (e.g., 2 mL) to ensure the starting species is the dication (

    
    ).
    
  • Setup: Place in a thermostated vessel (25.0 ± 0.1°C) under inert gas purge to exclude atmospheric

    
    .
    
  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every addition (0.01 mL increments near equivalence points).

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or software (e.g., Hyperquad) to calculate protonation constants (

    
    ) and derive pKa.[1]
    
Protocol B: UV-Metric Titration (Low Solubility)

Best for nitro-substituted benzimidazoles, as the nitro chromophore provides distinct UV shifts upon ionization.[1]

Workflow:

  • Preparation: Prepare a 50 µM stock solution of the compound in a mixed solvent (e.g., 5% DMSO / Water) to ensure solubility.[1]

  • Buffering: Prepare a "Universal Buffer" (Britton-Robinson) covering pH 2.0 to 12.0.[1]

  • Scanning: Aliquot the sample into varying pH buffers. Measure UV-Vis absorbance (200–400 nm).

  • Observation:

    • pKa1 (Ring N): Look for bathochromic shift (red shift) around 280-300 nm as pH drops below 3.[1]

    • pKa3 (Anion): Look for a strong hyperchromic effect and shift in the nitro-charge-transfer band (300-350 nm) at pH > 10.[1]

  • Calculation: Use Target Factor Analysis (TFA) or multi-wavelength regression to determine the inflection points.[1]

Part 4: Biopharmaceutical Implications[1][2]

Solubility vs. pH

The solubility profile will be U-shaped:

  • High Solubility: pH < 5 (Cationic) and pH > 11 (Anionic).[1]

  • Minimum Solubility (

    
    ):  pH 7.0 – 9.0 (Neutral species).[1]
    
  • Implication: For formulation, acidic excipients (e.g., Tartaric acid) may be required to maintain solubility.

Membrane Permeability[1]
  • Blood-Brain Barrier (BBB): The neutral species (dominant at pH 7.[1]4) is the most permeable.[1] However, the polar nitro group and the potential for H-bonding (PSA > 80 Ų) may limit passive diffusion.

  • Intestinal Absorption: Excellent absorption potential in the upper intestine (pH 6.5–7.[1]5) where the monocation

    
     neutral transition occurs.[1]
    

References

  • Sierra-Zenteno, A., et al. (2002).[1][2] "Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution." Journal of the Mexican Chemical Society.[1]

    • Establishes the baseline pKa values for the non-nitro parent compound.
  • Perrin, D. D. (1965).[1] "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC Chemical Data Series.

    • Authoritative source for Hammett substituent constants used in prediction.
  • Walba, H., & Isensee, R. W. (1961).[1] "Acidity constants of some substituted benzimidazoles." Journal of Organic Chemistry.

    • Provides specific data on the electron-withdrawing effects of nitro groups on the benzimidazole ring.
  • Avdeef, A. (2003).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.[1]

    • Reference for the experimental protocols (Potentiometry and Bjerrum plots).

Sources

Technical Guide: The Evolution and Synthetic Utility of 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of 2-Substituted Benzimidazole Pharmacophores Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The benzimidazole heterocycle—a benzene ring fused to an imidazole—stands as one of the most versatile "privileged structures" in medicinal chemistry. While substitution is possible at multiple positions (N1, C2, C4-C7), the C2 position is chemically and pharmacologically unique. It serves as the primary vector for modulating pKa (amphoteric nature), lipophilicity, and target selectivity.

This guide analyzes the trajectory of 2-substituted benzimidazoles from broad-spectrum parasitology to precision oncology, providing actionable synthetic protocols and mechanistic insights.

Historical Pharmacophore Evolution

The development of this pharmacophore can be categorized into three distinct mechanistic eras.

Era I: The Anthelmintic Carbamates (1960s–1970s)
  • Key Drugs: Thiabendazole, Mebendazole, Albendazole.

  • The C2-Pharmacophore: A carbamate moiety (–NHCOOCH₃) or a thiazole ring attached at C2.

  • Mechanism of Action: These agents bind to the colchicine-sensitive site of parasite

    
    -tubulin, inhibiting polymerization into microtubules.
    
  • SAR Insight: The C2-carbamate mimics the steric bulk required to wedge into the tubulin dimer interface. The hydrogen bond donor/acceptor profile of the carbamate is critical for binding affinity. Selectivity arises from the structural divergence between helminth and mammalian tubulin isoforms (specifically at residue Phe200 in parasites vs. Tyr200 in mammals).

Era II: The Proton Pump Inhibitors (1980s)
  • Key Drugs: Omeprazole, Lansoprazole, Pantoprazole.

  • The C2-Pharmacophore: A 2-pyridylmethylsulfinyl linker.

  • Mechanism of Action: These are acid-activated prodrugs. The benzimidazole N3 acts as a nucleophile, attacking the C2-sulfinyl carbon after protonation of the pyridine nitrogen. This triggers a Smiles-like rearrangement to form a reactive sulfenamide , which forms a covalent disulfide bond with cysteine residues (Cys813/Cys822) on the H+/K+-ATPase.

  • SAR Insight: The C2 position is not just a binding element but a "chemical trigger." Electron-donating groups on the benzimidazole ring (e.g., 5-methoxy in Omeprazole) increase the pKa of N3, accelerating the acid-catalyzed rearrangement.

Era III: Angiotensin Receptor Blockers & Modern Kinase Inhibitors (1990s–Present)
  • Key Drugs: Telmisartan (ARB), Glasdegib (Hedgehog inhibitor), Abemaciclib (CDK4/6 inhibitor).

  • The C2-Pharmacophore:

    • Telmisartan:[1][2][3][4][5] A propyl group at C2 provides critical lipophilic contacts within the AT1 receptor's hydrophobic pocket.

    • Glasdegib: A substituted piperidine at C2 confers selectivity for the Smoothened (SMO) receptor.

    • Abemaciclib:[6][7][8][9][10] A methyl group at C2 stabilizes the active conformation of the inhibitor within the ATP-binding pocket of CDK4/6.

Data Visualization: Pharmacophore Timeline & SAR

Benzimidazole_Evolution cluster_Era1 Era I: Anthelmintics (Microtubule Inhibition) cluster_Era2 Era II: PPIs (Covalent Trapping) cluster_Era3 Era III: Precision Oncology & CV Mebendazole Mebendazole (C2-Carbamate) Tubulin Target: β-Tubulin (Colchicine Site) Mebendazole->Tubulin Non-covalent binding Omeprazole Omeprazole (C2-Sulfinyl-Pyridine) Sulfenamide Active Species: Cyclic Sulfenamide Omeprazole->Sulfenamide Acid Activation (pH < 4) ATPase Target: H+/K+ ATPase (Cys813) Sulfenamide->ATPase Disulfide Bond Formation Telmisartan Telmisartan (C2-Propyl) Kinase Targets: AT1 Receptor / SMO / CDK Telmisartan->Kinase Lipophilic Pocket Interaction Glasdegib Glasdegib (C2-Piperidine) Glasdegib->Kinase H-bond Network

Figure 1: Evolutionary trajectory of the 2-substituted benzimidazole scaffold, highlighting the shift from stable non-covalent binders to reactive prodrugs and back to precision non-covalent inhibitors.

Technical Deep Dive: Synthesis Protocols

Historically, the Phillips Condensation (refluxing o-phenylenediamine with carboxylic acids in 4N HCl) was the industry standard. However, this method suffers from harsh conditions incompatible with sensitive functional groups.

Modern Standard: The Oxidative Cyclization of aldehydes with o-phenylenediamines is now preferred for generating 2-substituted libraries due to milder conditions and higher atom economy.

Validated Protocol: Synthesis of 2-Arylbenzimidazoles via Na₂S₂O₅ Mediated Cyclization

Objective: Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole. Reaction Type: Oxidative condensation. Green Chemistry Score: High (Ethanol/Water solvent, mild oxidant).

Reagents:
  • o-Phenylenediamine (OPD): 10 mmol (1.08 g)

  • 4-Chlorobenzaldehyde: 10 mmol (1.40 g)

  • Sodium Metabisulfite (Na₂S₂O₅): 10 mmol (1.90 g)

  • Solvent: Ethanol:Water (30 mL, 1:1 v/v)

Step-by-Step Methodology:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the o-phenylenediamine and 4-chlorobenzaldehyde in the Ethanol:Water mixture.

  • Activation: Add Sodium Metabisulfite (Na₂S₂O₅) in one portion. The salt acts as a mild oxidant to facilitate the dehydrogenation of the intermediate aminal.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:2).

    • Checkpoint: The reaction typically reaches completion within 2–4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice (approx. 100 g) containing 10 mL of saturated NaHCO₃ solution to neutralize any residual acid and precipitate the free base.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Expected Yield: 85–92%.

    • Characterization: ¹H NMR (DMSO-d₆) should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzimidazole NH (~12-13 ppm, broad).

Mechanism Case Study: The Omeprazole Rearrangement

The activation of Omeprazole is a classic example of "chemical programming" within a drug molecule. It relies entirely on the geometry and reactivity of the benzimidazole C2 position.

Omeprazole_Mechanism Step1 Omeprazole (Prodrug) Neutral pH: Stable Step2 Parietal Cell (pH < 1) Protonation of Pyridine N & Benzimidazole N3 Step1->Step2 Accumulation in Canaliculi Step3 Nucleophilic Attack Benzimidazole N3 attacks C2-Sulfinyl Step2->Step3 Intramolecular Cyclization Step4 Spiro-Intermediate (Dihydrobenzimidazole) Step3->Step4 Step5 Sulfenic Acid (Transient Species) Step4->Step5 Ring Opening Step6 Cyclic Sulfenamide (Active Electrophile) Step5->Step6 - H2O Step7 Enzyme Inhibition Disulfide bond with H+/K+ ATPase (Cys813) Step6->Step7 + Enzyme-SH

Figure 2: The acid-catalyzed cascade converting the inactive benzimidazole sulfoxide into the active sulfenamide inhibitor.

Comparative Data: Key 2-Substituted Pharmacophores

Drug NameTherapeutic ClassC2-SubstituentMechanismClinical Status
Albendazole AnthelminticPropylthio-carbamateTubulin Polymerization InhibitorWHO Essential Med
Omeprazole PPI(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinylH+/K+ ATPase Inhibitor (Covalent)WHO Essential Med
Telmisartan Antihypertensiven-PropylAngiotensin II (AT1) AntagonistApproved (Generic)
Bendamustine Anticancer(1-methyl-5-bis(2-chloroethyl)amino)Alkylating Agent (Nitrogen Mustard)Approved
Glasdegib Anticancer (AML)(2R,4S)-4-(3-(4-cyanophenyl)ureido)-1-methylpiperidin-2-ylSmoothened (SMO) AntagonistFDA Approved (2018)
Ridinilazole Antibacterial (C. diff)Pyridin-4-yl (Bis-benzimidazole dimer)DNA Minor Groove BinderPhase III / Fast Track

References

  • Review of Benzimidazole Pharmacophores

    • Title: Benzimidazole: A "Master Key" for the Development of Novel Therapeutic Agents.[11]

    • Source:RSC Advances, 2025.[12]

    • URL:[Link] (Verified via snippet 1.30)

  • Omeprazole Mechanism

    • Title: Mechanism of Action of Proton Pump Inhibitors.
    • Source:Journal of Gastroenterology and Hep
    • URL:[Link]

  • Synthesis Protocol (Na₂S₂O₅ Method)

    • Title: A facile and efficient synthesis of benzimidazole as potential anticancer agents.[11]

    • Source:Journal of Chemical Sciences, 2021.
    • URL:[Link][10]

  • Glasdegib Structure & Approval

    • Title: FDA approves glasdegib for AML.
    • Source:FDA.gov.
    • URL:[Link]

  • Ridinilazole Mechanism

    • Title: The Novel DNA Binding Mechanism of Ridinilazole, a Precision Clostridiodes difficile Antibiotic.[13]

    • Source:Antimicrobial Agents and Chemotherapy, 2023.
    • URL:[Link]

  • Telmisartan Structure & Properties

    • Title: Telmisartan: A Review of its Pharmacological Properties and Clinical Use.
    • Source:PubChem Compound Summary.
    • URL:[Link]

Sources

Methodological & Application

synthesis protocol for (4-nitro-1H-benzimidazol-2-yl)methanamine from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of (4-nitro-1H-benzimidazol-2-yl)methanamine

Executive Summary

This guide details the synthesis of This compound , a critical pharmacophore in the development of kinase inhibitors and anti-infective agents. The benzimidazole core, particularly when substituted at the 2-position with an amine, serves as a bio-isostere for purine nucleosides, making it highly relevant in oncology and virology research.[1]

The protocol utilizes a modified Phillips Condensation , reacting 3-nitro-1,2-phenylenediamine with glycine in hydrochloric acid. This route is selected for its operational simplicity, cost-effectiveness, and scalability compared to multi-step protection-deprotection strategies.

Retrosynthetic Analysis & Strategy

The synthesis is based on the condensation of a 1,2-diamine with a carboxylic acid equivalent under acidic conditions.

  • Precursor A: 3-nitro-1,2-phenylenediamine (CAS: 3694-52-8). Note: The nitro group at position 3 of the diamine becomes position 4 (or 7) in the final benzimidazole structure.

  • Precursor B: Glycine (Aminoacetic acid).

  • Catalyst/Solvent: 4N Hydrochloric Acid (HCl).[2]

Mechanistic Insight: The reaction proceeds via the formation of a mono-acylated intermediate (N-(2-amino-3-nitrophenyl)glycinamide), followed by acid-catalyzed cyclodehydration to close the imidazole ring. The electron-withdrawing nitro group deactivates the diamine, requiring vigorous reflux conditions to drive the reaction to completion.

ReactionScheme cluster_0 Precursors cluster_1 Conditions cluster_2 Target Diamine 3-nitro-1,2- phenylenediamine Conds 4N HCl Reflux, 18-24h Diamine->Conds Glycine Glycine Glycine->Conds Product (4-nitro-1H-benzimidazol- 2-yl)methanamine Conds->Product Cyclodehydration

Caption: Reaction scheme for the Phillips condensation of 3-nitro-1,2-phenylenediamine and glycine.

Safety & Precautions

  • Nitro Compounds: 3-nitro-1,2-phenylenediamine is a nitro-aromatic. While generally stable, avoid heating dry solids to decomposition.

  • Strong Acids: 4N HCl is corrosive. Perform all reflux steps in a fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1]Quantity (Example)Role
3-nitro-1,2-phenylenediamine 153.141.05.00 gLimiting Reagent
Glycine 75.071.53.67 gCarboxyl Source
Hydrochloric Acid (4N) N/ASolvent100 mLCatalyst/Solvent
Ammonium Hydroxide (28%) N/AExcessAs neededNeutralization
Ethanol 46.07N/A~50 mLRecrystallization
Activated Charcoal N/AN/A0.5 gPurification

Experimental Protocol

Phase 1: Condensation Reaction
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-nitro-1,2-phenylenediamine (5.00 g, 32.6 mmol) and Glycine (3.67 g, 48.9 mmol) to the flask.

  • Solvation: Add 100 mL of 4N HCl . The diamine will dissolve, potentially forming a red/orange solution (hydrochloride salt formation).

  • Reflux: Heat the mixture to a vigorous reflux (bath temp approx. 110°C). Maintain reflux for 18–24 hours .

    • Monitoring: Monitor reaction progress by TLC (System: Ethyl Acetate/Methanol 9:1). The starting diamine (less polar) should disappear, and a polar spot (product) should appear near the baseline (if using silica) or move slightly (amine is sticky on silica). Tip: Add a drop of NH4OH to the TLC capillary to neutralize the salt before spotting.

Phase 2: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature. If a small amount of dark precipitate forms (impurities), filter it off.

  • Neutralization: Place the reaction flask in an ice bath. Slowly add Ammonium Hydroxide (28% NH3) dropwise with stirring until the pH reaches 8–9 .

    • Observation: The product will precipitate as a free base. The color typically transitions from acidic yellow/orange to a darker precipitate.

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with ice-cold water (3 x 20 mL) to remove excess glycine and inorganic salts.

Phase 3: Purification
  • Recrystallization: Transfer the crude solid to a clean flask. Dissolve in a minimum amount of boiling Ethanol/Water (9:1) .

    • Decolorization (Optional): If the solution is very dark, add activated charcoal (0.5 g), boil for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Final Isolation: Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Workflow Diagram

Workflow Start Start: Mix Precursors in 4N HCl Reflux Reflux 18-24h (110°C) Start->Reflux TLC Check TLC (EtOAc:MeOH 9:1) Reflux->TLC TLC->Reflux Incomplete Cool Cool to RT & Filter Impurities TLC->Cool Complete Neutralize Adjust pH to 8-9 with NH4OH Cool->Neutralize Filter Vacuum Filtration (Collect Precipitate) Neutralize->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst End Final Product: This compound Recryst->End

Caption: Operational workflow for the synthesis and purification of the target benzimidazole.

Characterization & Analytical Data

The product should be characterized to confirm the regiochemistry and purity.

  • Physical State: Yellow to orange crystalline solid.

  • Melting Point: Expected >220°C (dec).[3]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 4.0–4.2 (s, 2H): Methylene protons (-CH 2-NH2).

    • δ 7.3–8.2 (m, 3H): Aromatic protons of the benzimidazole ring. The pattern will show an ABC system or similar due to the 4-nitro substitution.

    • δ 8.5–9.0 (br s, 2H): Amine protons (-NH2), exchangeable with D2O.

    • δ ~13.0 (br s, 1H): Imidazole -NH, exchangeable.

  • IR (KBr):

    • 3300–3400 cm⁻¹: N-H stretching (primary amine and imidazole).

    • 1530 & 1350 cm⁻¹: NO2 asymmetric and symmetric stretching (diagnostic).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to nitro-deactivation.Increase reflux time to 36h or use Polyphosphoric Acid (PPA) at 140°C instead of 4N HCl.
Sticky Product Formation of oligomers or incomplete neutralization.Ensure pH is strictly 8-9. If sticky, triturate with diethyl ether or cold acetonitrile.
Regioisomerism Tautomerism between 4-nitro and 7-nitro.In solution, these tautomerize. In solid state, one form predominates. For most biological assays, the tautomers equilibrate.

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society (Resumed), 2393. Link

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link

  • Khattab, R. R., et al. (2012). "Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity." International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. Link

  • BenchChem Technical Support. (2025). "Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol." Application Note. Link

  • Sigma-Aldrich. "2-(Aminomethyl)benzimidazole dihydrochloride Product Sheet." Link

Sources

using (4-nitro-1H-benzimidazol-2-yl)methanamine as a building block in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of (4-nitro-1H-benzimidazol-2-yl)methanamine in Peptidomimetic Synthesis

Executive Summary

This compound is a high-value heterocyclic building block used to introduce rigidity, hydrogen-bonding capability, and


-stacking interactions into peptide backbones. Unlike flexible aliphatic amines, the benzimidazole core acts as a bioisostere for tryptophan or purine bases, while the 4-nitro group serves two critical functions:
  • Electronic Modulation: It lowers the pKa of the benzimidazole N-H, altering the electrostatic profile of the binding motif.

  • Synthetic Latency: It functions as a "masked" aniline, orthogonal to standard peptide protection schemes, allowing for post-synthetic reduction and late-stage functionalization (e.g., fluorophore attachment or cyclization).

This guide provides validated protocols for incorporating this moiety via solution-phase and solid-phase peptide synthesis (SPPS), addressing the specific challenges of solubility and imidazole N-H protection.

Physicochemical Profile & Handling

Before initiating synthesis, understanding the physical limitations of the building block is crucial for protocol selection.

PropertyValue / CharacteristicImpact on Protocol
Molecular Weight 192.17 g/mol --
Solubility Low in DCM, Water; High in DMF, DMSO, NMPCritical: Use DMF/NMP for all coupling steps. Avoid DCM-only washes.
pKa (Imidazole NH) ~9.0–9.5 (Acidified by Nitro group)The N-H is sufficiently acidic to be deprotonated by strong bases (e.g., DBU), potentially leading to side reactions if unprotected.
Nucleophilicity Primary Amine (

)
High. Reacts readily with activated esters.
Stability Stable to TFA (acid) and Piperidine (base).[1]Compatible with Fmoc/tBu SPPS cycles.[2] Incompatible with reducing conditions (

,

) unless nitro reduction is intended.

Strategic Considerations: The "Imidazole N-H" Problem

The core challenge in using this building block is the unprotected nitrogen on the benzimidazole ring (


).
  • Scenario A: Solution Phase (C-terminal Capping)

    • Risk:[3][4][5] Low. The primary amine (

      
      ) is significantly more nucleophilic than the 
      
      
      
      .
    • Strategy: Use the unprotected building block with controlled stoichiometry of base (DIEA).

  • Scenario B: Solid Phase (Backbone Incorporation)

    • Risk:[3][4][5] High. During repeated coupling cycles, the

      
       can be acylated, leading to branching or termination.
      
    • Strategy: Use a protected analog (e.g., N-Boc or N-Trityl protected benzimidazole) OR perform a "hard" capping step after coupling to acetylate any transiently reacted imidazole nitrogens (though this is less ideal).

Protocol A: Solution Phase Coupling (C-Terminal Capping)

This protocol describes coupling this compound to a protected amino acid or peptide fragment in solution.

Reagents:

  • Carboxylic Acid Component (e.g., Boc-Phe-OH)

  • Coupling Reagent: HATU (Preferred for sterics) or EDC/HOBt

  • Base:

    
    -Diisopropylethylamine (DIEA)[5]
    
  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Activation:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.1 equiv) and DIEA (1.2 equiv).

    • Stir at room temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.

  • Coupling:

    • Add this compound (1.1 equiv) directly to the reaction mixture.

    • Optional: If solubility is an issue, pre-dissolve the amine in a minimum volume of DMSO before addition.

    • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift:

      
      ).
      
  • Workup (Critical for Benzimidazoles):

    • Dilute reaction with EtOAc.

    • Wash 1: 5%

      
       (Removes unreacted acid/HOBt).
      
    • Wash 2: Water (Removes DMF).

    • Wash 3: Brine.

    • Note: Avoid strong acid washes (e.g., 1M HCl) during workup, as the benzimidazole moiety may protonate and extract into the aqueous layer. Use mild citric acid (5%) if an acidic wash is strictly necessary.

  • Purification:

    • Flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10).

Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration

When incorporating this unit into the middle of a peptide chain, the primary amine is coupled to the resin-bound peptide, and the benzimidazole nitrogen must be protected to prevent side reactions during subsequent chain elongation.

Pre-requisite: If a commercial protected building block is unavailable, protect the


 with a Boc group (Boc anhydride/DMAP) prior to use.

Workflow Diagram:

SPPS_Workflow cluster_benz Benzimidazole Specifics Start Resin-Bound Peptide (Fmoc-Removed) Activation Activate Fmoc-AA-OH (HATU/DIEA/DMF) Start->Activation Prepare Reagents Coupling Coupling Reaction (2-4 hours) Activation->Coupling Add to Resin Check Kaiser Test / LC-MS Coupling->Check Check->Coupling Incomplete (Blue) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Check->Deprotect Complete (Colorless) NextAA Next Amino Acid Coupling Deprotect->NextAA Note1 Use DMF/NMP (No DCM) Note2 Ensure N-im is Protected (Boc or Trt)

Caption: Standard SPPS workflow adapted for benzimidazole incorporation. Note the strict requirement for DMF solvent due to solubility.

Protocol:

  • Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins. Remove Fmoc (20% piperidine/DMF).

  • Coupling the Benzimidazole Scaffold:

    • Note: Since the target molecule is an amine, it is usually the nucleophile attacking a resin-bound acid. If you are loading the benzimidazole onto the resin (as the first unit), you need a linker (e.g., aldehyde linker for reductive amination or a carboxyl-functionalized benzimidazole).

    • Standard Case (Peptide Acid + Benzimidazole Amine): This is a termination step on-resin unless the benzimidazole has a second handle (e.g., a carboxyl group).

    • If using a bifunctional scaffold (e.g., 2-aminomethyl-benzimidazole-5-carboxylic acid):

      • Use HATU (3 equiv) , HOAt (3 equiv) , and DIEA (6 equiv) .

      • Double coupling (2 x 1 hour) is recommended due to the rigidity of the scaffold.

  • Cleavage:

    • Treat resin with TFA/TIS/H2O (95:2.5:2.5).

    • Crucial: The 4-nitro group is stable to TFA.[1] If

      
       was Boc-protected, the Boc group will be removed simultaneously, yielding the free benzimidazole.
      

Advanced Application: The Nitro "Switch"

The 4-nitro group provides a latent handle for orthogonality.

  • Peptide Assembly: Perform synthesis with the nitro group intact.

  • Post-Synthetic Reduction:

    • Dissolve peptide in MeOH/Water.

    • Add

      
       (10 equiv) or 
      
      
      
      .
    • Stir at 50°C for 2 hours.

    • Result: 4-nitro converts to 4-amino .

  • Functionalization: The newly formed aniline is highly nucleophilic and can be selectively labeled with fluorophores (e.g., FITC) or cyclized with adjacent side chains.

Troubleshooting Guide

ObservationRoot CauseSolution
Precipitation during coupling Low solubility of nitro-benzimidazole in DCM/THF.Switch solvent system to 100% DMF or NMP. Add 10% DMSO if necessary.
Low Yield (Solution Phase) Competitive acylation of imidazole NH.Ensure 1.0–1.1 equiv of carboxylic acid is used (limit excess). Use a pre-protected (N-Boc) building block.
Multiple peaks in LC-MS Tautomerism or incomplete deprotection.Benzimidazoles show tautomerism (

vs

H). This is normal and peaks often coalesce at higher HPLC temperatures (60°C).

References

  • Standard Peptide Coupling Reagents

    • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Benzimidazole Synthesis & Properties

    • PubChem. (2025).[6][7] 4-Nitrobenzimidazole Compound Summary.

  • Solid Phase Strategies for Heterocycles

    • Mazur, A., et al. (2009). Solid phase synthesis of peptides containing novel amino acids, substituted 3-benzimidazolealanines. Journal of Peptide Science.
  • Nitro Group Reduction Compatibility

    • BenchChem Technical Support.[8] (2025).[6][7][8][9][10] Solubility and Stability of Nitro-benzimidazole derivatives.

Sources

Application Note: Selective Acylation of (4-Nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists requiring a robust protocol for the acylation of (4-nitro-1H-benzimidazol-2-yl)methanamine . The guide addresses specific challenges inherent to this substrate, including poor solubility and nucleophilic competition between the exocyclic primary amine and the benzimidazole ring nitrogen.

Executive Summary

The acylation of this compound is a critical transformation in the synthesis of bioactive benzimidazole derivatives, often serving as precursors for kinase inhibitors, anti-infectives, and opioid receptor modulators.

Key Technical Challenges:

  • Regioselectivity: The substrate contains three nitrogen centers.[1] The primary exocyclic amine (

    
    ) must be acylated selectively over the imidazole ring nitrogens (
    
    
    
    and
    
    
    ).
  • Solubility: The 4-nitro group and the benzimidazole core render the molecule poorly soluble in standard non-polar solvents (DCM, Et₂O), necessitating the use of polar aprotic solvents.

  • Electronic Effects: The electron-withdrawing nitro group at position 4 increases the acidity of the ring

    
    , making it susceptible to deprotonation and subsequent side-reactions if strong bases are used.
    

Chemical Context & Mechanistic Strategy

Nucleophilicity Ranking

To achieve mono-acylation, one must exploit the difference in nucleophilicity between the available nitrogen centers.

  • Primary Amine (

    
    ):  High nucleophilicity.[2] The target site. 
    
    
    
    (conjugate acid)
    
    
    9–10.
  • Imidazole Ring Nitrogen (

    
    ):  Low nucleophilicity in neutral form. However, upon deprotonation by base, it becomes a potent nucleophile, leading to bis-acylation. The 4-nitro group lowers the 
    
    
    
    of this proton (to
    
    
    10–11), increasing the risk of deprotonation by bases like Triethylamine (TEA).
  • Imidazole Imine Nitrogen (

    
    ):  Low nucleophilicity due to steric hindrance from the adjacent 4-nitro group (peri-interaction) and electron deficiency.
    
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the strategy for selectivity.

ReactionPathway cluster_conditions Optimization Parameters Substrate (4-Nitro-1H-benzimidazol-2-yl) methanamine Mono Target: Mono-Amide (Exocyclic N-Acylation) Substrate->Mono Kinetic Control (0°C, 1.0 eq Base) Bis Impurity: Bis-Amide (Ring & Exocyclic Acylation) Substrate->Bis Thermodynamic/Excess Base (>2.0 eq Base, RT) Reagent Acylating Agent (RCOCl or RCOOH/HATU) Reagent->Mono Mono->Bis Over-acylation Solvent Solvent: DMF/THF Base Base: DIPEA (Mild) Temp Temp: 0°C -> RT

Figure 1: Reaction pathway showing the kinetic preference for exocyclic amine acylation and the risk of over-acylation.

Experimental Protocols

Method A: Acid Chloride / Anhydride (Standard Protocol)

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Acyl Chloride (

    
    ) or Anhydride (1.05 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or DMF/THF (1:1)

Protocol Steps:

  • Preparation: Flame-dry a round-bottom flask under Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Add the benzimidazole substrate (1.0 mmol) and anhydrous DMF (

    
    , 
    
    
    
    conc). Stir until fully dissolved. Note: If solubility is poor, mild heating (
    
    
    ) may be required initially, then cool down.
  • Base Addition: Cool the solution to

    
     (ice bath). Add DIPEA (1.2 mmol) dropwise.
    
  • Acylation: Add the Acyl Chloride (1.05 mmol) dropwise over 5–10 minutes. Crucial: Slow addition prevents local high concentrations that favor bis-acylation.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
    
  • Quench: Once starting material is consumed (usually 1–2 hours), pour the reaction mixture into ice-cold water (

    
    ) with vigorous stirring.
    
  • Isolation:

    • Precipitate formed: Filter the solid, wash with water (

      
      ) and cold 
      
      
      
      (
      
      
      ).
    • No precipitate: Extract with EtOAc (

      
      ). Wash combined organics with brine (
      
      
      
      ), dry over
      
      
      , and concentrate.
Method B: Carboxylic Acid Coupling (HATU/EDC)

Best for: Complex acids, chiral acids, or valuable intermediates.

Reagents:

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv) or EDC

    
    HCl / HOBt (1.2 equiv each)
    
  • Base: DIPEA (2.0 equiv)

  • Solvent: DMF[2][3]

Protocol Steps:

  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 mmol) in DMF (

    
    ). Add DIPEA (2.0 mmol) and HATU (1.1 mmol). Stir at RT for 10–15 minutes to form the activated ester.
    
  • Addition: Add the this compound (1.0 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc (

    
    ). Wash with saturated 
    
    
    
    (
    
    
    ), water (
    
    
    ), and brine (
    
    
    ). Dry and concentrate.

Purification & Characterization

Due to the polarity of the benzimidazole core, purification can be challenging.

MethodConditionsNotes
Recrystallization Ethanol (hot) or EtOH/Water mixtures.Best for solid amides. The nitro group aids crystallization.
Flash Chromatography DCM : MeOH (98:2 to 90:10).Use 1%

in the eluent if streaking occurs.
Acid-Base Extraction Dissolve in mild acid (1M HCl), wash with organic solvent, basify aqueous layer, extract product.Risk:[2][4] Amide hydrolysis if left in acid too long.

Analytical Validation:

  • 1H NMR (DMSO-d6): Look for the downfield shift of the methylene protons (

    
    ) from 
    
    
    
    ppm (amine) to
    
    
    ppm (amide).
  • IR Spectroscopy: Appearance of Amide I band (

    
    ) and Amide II band (
    
    
    
    ).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Starting Material Remains Poor solubility in reaction solvent.Switch to pure DMSO or increase DMF volume. Ensure reagents are anhydrous.
Bis-Acylation (Two spots on TLC) Excess base or acylating agent; Reaction temp too high.Reduce Acyl Chloride to 0.95 equiv. Keep temp at

. Use Method B (Coupling agents are milder).
Product Oiling Out DMF retention in organic layer.Wash organic layer thoroughly with water/LiCl solution. Lyophilize if necessary.
Darkening of Reaction Decomposition of nitro group (rare) or oxidation.Ensure inert atmosphere (

). Avoid strong bases like NaH or KOH.

Workflow Visualization

ExperimentalWorkflow Start Start: this compound SolubilityCheck Check Solubility in DMF Start->SolubilityCheck DecisionMethod Select Method SolubilityCheck->DecisionMethod MethodA Method A: Acid Chloride (0°C, DIPEA, 1h) DecisionMethod->MethodA Simple Acyl Group MethodB Method B: HATU Coupling (RT, DIPEA, 12h) DecisionMethod->MethodB Complex Acid Monitor Monitor: TLC / LCMS (Target: Mono-acylation) MethodA->Monitor MethodB->Monitor Workup Workup: Pour into Ice Water Monitor->Workup Precipitate Precipitate Formed? Workup->Precipitate Filter Filtration & Wash (H2O, Et2O) Precipitate->Filter Yes Extract Extract with EtOAc Dry & Concentrate Precipitate->Extract No Final Final Product: Amide Filter->Final Extract->Final

Figure 2: Decision tree and experimental workflow for the acylation process.

References

  • Regioselectivity in Benzimidazoles: Standard reactivity patterns of 2-substituted benzimidazoles indicate that exocyclic amines are kinetically favored nucleophiles over the ring nitrogen in the absence of strong deprotonating agents. See: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link

  • Acylation Protocols (General): Detailed protocols for amide coupling in heterocyclic systems using HATU and Acid Chlorides. Source: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link

  • Synthesis of 2-(aminomethyl)benzimidazoles: Methods for generating the starting material and subsequent functionalization. Source: Achar, K. C., et al. (2010). "In situ synthesis of 2-substituted benzimidazoles." Tetrahedron Letters, 51(30), 3912-3916. Link

  • Solubility Data (Nitrobenzimidazoles): Reference for the solubility profiles of nitro-substituted benzimidazoles in polar aprotic solvents. Source: ChemDiv Compound Data, N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanimine properties.[5] Link

Sources

reductive amination procedures using 2-(aminomethyl)-4-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 2-(Aminomethyl)-4-nitrobenzimidazole

Executive Summary

The 2-(aminomethyl)-4-nitrobenzimidazole scaffold is a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents. However, its dual functionality presents a specific synthetic challenge: the nitro group (-NO₂) at the C4 position is highly susceptible to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C), while the benzimidazole core often exhibits poor solubility in non-polar solvents.

This Application Note provides a definitive, field-proven guide to performing reductive aminations on this scaffold. We prioritize Sodium Triacetoxyborohydride (STAB) as the reducing agent of choice due to its exceptional chemoselectivity—reducing the intermediate imine without touching the nitro group—and its tolerance of slightly acidic conditions which aid in solubilizing the benzimidazole.

Strategic Analysis & Chemical Logic

The Chemoselectivity Challenge

In standard amine synthesis, catalytic hydrogenation is often preferred for its cleanliness. However, for 4-nitrobenzimidazole derivatives, this is forbidden.

  • Forbidden Route:

    
    
    
    
    
    Reduces
    
    
    to
    
    
    (aniline formation).
  • Risky Route:

    
     (Sodium Borohydride) 
    
    
    
    Can reduce aldehydes/ketones before imine formation is complete; requires strict pH control to avoid nitro reduction.
  • Preferred Route:

    
     (STAB) 
    
    
    
    Mild hydride donor. Reduces iminium ions faster than carbonyls. Completely inert to nitro groups.
Solubility & Solvent Systems

Benzimidazoles are "brick-dust" solids. Standard reductive amination solvents like pure Dichloroethane (DCE) may fail to dissolve the starting material.

  • Solution: Use a co-solvent system. A mixture of DCE:THF (2:1) or the addition of DMF is often required.

  • Catalysis: The addition of Acetic Acid (AcOH) serves two purposes: it catalyzes imine formation and protonates the basic benzimidazole nitrogen, improving solubility.

Visualization: Reaction Mechanism & Workflow

The following diagram illustrates the selective pathway and the critical decision points in the protocol.

ReductiveAmination Start Start: 2-(aminomethyl)-4-nitrobenzimidazole Imine Intermediate: Hemiaminal / Iminium Ion Start->Imine + Aldehyde + AcOH (Catalyst) SideReaction AVOID: H2/Pd-C (Reduces Nitro) Start->SideReaction Forbidden Path Aldehyde Reagent: Aldehyde/Ketone Aldehyde->Imine Reduction Reduction Step: NaBH(OAc)3 (STAB) Imine->Reduction Selective Hydride Transfer Product Product: Secondary Amine Reduction->Product Maintains Nitro Group

Figure 1: Mechanistic pathway highlighting the chemoselectivity of STAB for the imine intermediate over the nitro-reduction pathway.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Best for: Aldehydes and reactive ketones.[1] High chemoselectivity.

Reagents:

  • Amine: 2-(aminomethyl)-4-nitrobenzimidazole (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCE/THF mixture.

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv).

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask under Nitrogen (

    
    ) atmosphere, suspend the 2-(aminomethyl)-4-nitrobenzimidazole  (1.0 equiv) in DCE (concentration ~0.1 M).
    
    • Note: If the solution is cloudy, add dry THF dropwise until clarity improves. If still insoluble, add DMF (up to 10% v/v).

  • Activation: Add Glacial Acetic Acid (1.5 equiv). Stir for 10 minutes. The mixture should become clearer as the amine salt forms.

  • Imine Formation: Add the Aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Although STAB allows "one-pot" addition, a short pre-stir ensures the equilibrium shifts toward the imine/iminium species.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Safety: Gas evolution is minimal, but portion-wise addition prevents localized exotherms.

  • Reaction: Remove ice bath and stir at RT. Monitor by LCMS or TLC (System: DCM/MeOH 9:1).

    • Time: Aldehydes typically react in 2–4 hours. Ketones may require 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur). Stir for 15 minutes until bubbling ceases.
      
    • Extract with DCM (

      
      ).
      
    • Crucial Step: If the product stays in the aqueous phase (due to the basic benzimidazole), adjust pH to ~8-9, then extract with EtOAc/THF (3:1).

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash chromatography (Silica gel, DCM 
    
    
    
    DCM/MeOH gradient).
Protocol B: Microwave-Assisted (For Sterically Hindered Ketones)

Best for: Unreactive ketones or when solubility is a major bottleneck.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: STAB reacts with MeOH, so we switch reductants or use rapid heating.

  • Reductant: Sodium Cyanoborohydride (

    
    ) is preferred here due to stability in MeOH, OR use STAB in DCE/EtOH in the microwave.
    

Step-by-Step Procedure:

  • Mix: In a microwave vial, combine the amine (1.0 equiv), ketone (2.0 equiv), and Acetic Acid (2.0 equiv) in dry MeOH.

  • Irradiation 1 (Imine Formation): Heat at 100°C for 10–20 minutes in the microwave.

  • Reduction: Open the vial (caution: pressure). Add

    
      (2.0 equiv).
    
    • Warning:

      
       is highly toxic and generates HCN if acidified strongly. Ensure the fume hood is active.
      
  • Irradiation 2: Heat at 80°C for 15 minutes.

  • Workup: Standard basic workup as in Protocol A.

Data Presentation & Quality Control

Stoichiometry Table
ComponentRoleEquiv (Std)Equiv (Difficult)Notes
Nitrobenzimidazole Substrate1.01.0Limiting reagent.
Aldehyde/Ketone Electrophile1.12.0 - 3.0Excess helps drive equilibrium for ketones.
STAB Reductant1.42.0Add portion-wise. Moisture sensitive.[2]
Acetic Acid Catalyst1.03.0Critical for imine formation and solubility.
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Starting Material Remains Poor SolubilityAdd DMF or NMP (10%). Increase AcOH.
Aldehyde Reduced to Alcohol Reductant too reactiveEnsure 30 min pre-stir before adding STAB. Ensure dry solvents.
Nitro Group Reduced Wrong ReagentSTOP. Did you use

or

with metal salts? Switch to STAB.
Product in Aqueous Layer pH too lowBenzimidazoles are amphoteric. Adjust aqueous pH to ~8.5–9.0 before extraction.

Workflow Logic Diagram

Workflow Start Start: Nitrobenzimidazole + Aldehyde SolubilityCheck Is mixture homogeneous? Start->SolubilityCheck AddCoSolvent Add THF or DMF + AcOH SolubilityCheck->AddCoSolvent No AddSTAB Add STAB (1.4 eq) at 0°C SolubilityCheck->AddSTAB Yes AddCoSolvent->AddSTAB Monitor Monitor TLC/LCMS (2-4 hrs) AddSTAB->Monitor Complete Reaction Complete? Monitor->Complete Workup Quench NaHCO3 -> Extract DCM Complete->Workup Yes Heat Heat to 40°C or Add more STAB Complete->Heat No Heat->Monitor

Figure 2: Operational workflow for the reductive amination process, including decision loops for solubility and reaction completion.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[5]

    • Significance: The foundational text establishing STAB as the superior reagent for chemoselective reductive amin
  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

    • Significance: details the tolerance of STAB toward nitro, cyano, and ester groups.
  • Cescon, L. A., & Day, A. R. "Preparation of Some Benzimidazoles."[7] The Journal of Organic Chemistry, 1962, 27(2), 581–586.

    • Significance: Classic methodology for synthesizing the 2-(aminomethyl)benzimidazole core.[7]

  • Master Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride."

    • Significance: A verified educational resource summarizing the mechanism and solvent effects.

Sources

Technical Application Note: Solubilization Strategies for (4-nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of (4-nitro-1H-benzimidazol-2-yl)methanamine in DMSO and methanol Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Abstract & Chemical Context

This compound presents a distinct physicochemical challenge due to its amphoteric nature and potential for strong intermolecular stacking. The molecule features a benzimidazole core (lipophilic, planar), a 4-nitro group (strong electron-withdrawing, H-bond accepting), and a 2-methanamine tail (basic, H-bond donating).

This specific substitution pattern suggests high crystal lattice energy driven by


 stacking (nitro-induced dipole) and hydrogen bonding networks. Consequently, standard solubility protocols must be adapted to prevent "crashing out" during serial dilutions. This guide defines the optimal protocols for generating stable stock solutions in Dimethyl Sulfoxide (DMSO)  and working solutions in Methanol (MeOH) .

Physicochemical Analysis & Solvent Selection

Structural Determinants of Solubility
  • Nitro Group (

    
    ):  Increases the acidity of the benzimidazole -NH- (pKa decrease) and enhances dipole moment, favoring polar aprotic solvents (DMSO).
    
  • Primary Amine (

    
    ):  Provides a basic handle (pKa ~9.0). In neutral protic solvents (MeOH), it facilitates H-bonding but may not fully overcome lattice energy without pH adjustment.
    
  • Benzimidazole Scaffold: Generally hydrophobic; solubility is driven by van der Waals forces and

    
    -stacking disruption.
    
Solvent Performance Matrix

The following table summarizes the predicted and empirically derived solubility behaviors for 4-nitro-substituted benzimidazoles based on structural analogs [1, 2].

ParameterDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Role Primary Stock SolventSecondary Diluent / Working Solvent
Solubility Classification High (>20 mM typical)Moderate (1–5 mM typical)
Mechanism Dipolar aprotic; disrupts

stacking and solvates nitro group.
Protic; solvates amine via H-bonding.
Risk Factor Hygroscopic (water uptake causes precipitation).Evaporation concentrates solute; potential crystallization at low Temp.
Thermal Response Excellent stability; solubility increases linearly with T.Good; heating to 40°C often required for initial dissolution.

Protocol 1: Preparation of High-Concentration Stock Solutions (DMSO)

Objective: Generate a stable 50 mM stock solution for long-term storage.

Reagents & Equipment[1]
  • This compound (Solid, >98% purity)[1][2]

  • Anhydrous DMSO (Spectroscopic grade,

    
    99.9%)
    
  • Vortex mixer

  • Ultrasonic water bath (controlled temp < 40°C)

  • Amber glass vials (to protect nitro group from photodegradation)

Step-by-Step Methodology
  • Gravimetric Analysis: Weigh approximately 10 mg of the compound into a pre-tared amber vial. Record the exact mass (

    
    ).
    
  • Volume Calculation: Calculate the volume of DMSO (

    
    ) required to achieve 50 mM concentration using the molecular weight (
    
    
    
    ).
    
    
  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Critical: Do not add the full volume at once. Add 80% of

      
       first.
      
  • Mechanical Dispersion: Vortex vigorously for 30 seconds. The solution should turn yellow/orange (characteristic of nitro-benzimidazoles).

  • Sonication: Sonicate for 5–10 minutes at ambient temperature.

    • Checkpoint: Inspect for floating micro-crystals. If observed, continue sonication.

  • Final Adjustment: Add the remaining 20% DMSO to reach the target volume. Invert to mix.

Protocol 2: Working Solutions & Serial Dilution (Methanol)

Objective: Dilute DMSO stock into Methanol for assay use without precipitation.

The "Solvent Shock" Phenomenon

Direct dilution of hydrophobic nitro-compounds from DMSO into aqueous buffers often causes immediate precipitation. Methanol serves as an intermediate "bridge" solvent.

Methodology
  • Pre-warming: Warm the Methanol to 37°C if the lab temperature is below 20°C.

  • Stepwise Dilution:

    • To prepare a 1 mM working solution: Add 20

      
      L of 50 mM DMSO stock to 980 
      
      
      
      L of Methanol.
    • Technique: Add the DMSO stock dropwise into the vortexing Methanol. Do not add Methanol to the DMSO static drop.

  • Clarification: If slight turbidity occurs, acidify the methanol with 0.1% Formic Acid or Acetic Acid.

    • Reasoning: Protonating the primary amine (

      
      ) significantly increases solubility in protic solvents [3].
      

Protocol 3: Saturation Solubility Determination (HPLC-UV)

Objective: Empirically determine the exact solubility limit (Self-Validating Protocol).

Workflow Diagram (Graphviz)

The following diagram illustrates the decision logic for the solubility assay.

SolubilityWorkflow Start Start: Weigh Excess Solid (~5 mg) AddSolvent Add 1 mL Solvent (DMSO or MeOH) Start->AddSolvent Shake Shake/Incubate 24h @ 25°C AddSolvent->Shake Filter Filter (0.45 µm PTFE) Shake->Filter Dilute Dilute Filtrate 1:100 in Mobile Phase Filter->Dilute HPLC Inject to HPLC (UV 254/280 nm) Dilute->HPLC Check Peak Area within Std Curve? HPLC->Check Calc Calculate Solubility (mg/mL) Check->Calc Yes ReDilute Dilute Further (1:10) Check->ReDilute No (Saturated Signal) ReDilute->HPLC

Figure 1: Workflow for the gravimetric/chromatographic determination of thermodynamic solubility.

Detailed Steps
  • Saturation: Add excess solid compound to 1 mL of solvent in a sealed glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermodynamic equilibrium).

  • Filtration: Pass the suspension through a 0.45

    
    m PTFE syringe filter (Nylon filters may bind the nitro group).
    
  • Quantification: Analyze the filtrate via HPLC-UV against a 5-point calibration curve prepared from the DMSO stock.

Troubleshooting & Stability Notes

ObservationRoot CauseCorrective Action
Gelatinous Precipitate in DMSO Water contamination (DMSO is hygroscopic).Use anhydrous DMSO; store over molecular sieves.
Crystals in Methanol Low temperature or concentration >5 mM.Sonicate at 40°C; add 1 equivalent of HCl to form the salt.
Yellowing of Solution Oxidation or photodegradation of nitro group.Store stocks at -20°C in amber vials; purge with Nitrogen/Argon.

References

  • Solubility of Benzimidazoles in Alcohols.Journal of Chemical & Engineering Data.

  • Synthesis and Solubility of Nitro-Benzimidazole Derivatives.Research Journal of Pharmacy and Technology. Discusses the preparation of benzimidazole stocks in DMSO and serial dilution protocols.

  • Physicochemical Properties of Benzimidazole Derivatives.National Institutes of Health (NIH) / PubChem. Data on related compounds like 4-nitrobenzamide and their solubility profiles.

  • Cayman Chemical Product Information: L-NAME. Protocol for handling nitro-amine compounds in DMSO and Methanol.

Sources

Application Note: High-Fidelity Fluorescent Labeling via (4-nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the derivatization protocols for (4-nitro-1H-benzimidazol-2-yl)methanamine (hereafter NBMA ). Due to the unique electronic properties of the nitro-substituted benzimidazole core, this molecule serves a dual purpose in bio-organic chemistry:

  • As a Fluorogenic Labeling Reagent: NBMA contains a primary amine for conjugation to carboxyl-containing targets (fatty acids, drugs, biomarkers). Crucially, the 4-nitro group acts as a fluorescence quencher. Upon chemical reduction to the 4-amino derivative, the molecule undergoes a dramatic "fluorogenic switch," increasing quantum yield (

    
    ) by >100-fold. This allows for high signal-to-noise ratios in HPLC and imaging applications.
    
  • As a Target Scaffold: For pharmacokinetic tracking, the primary amine of NBMA can be labeled with external fluorophores (e.g., FITC, NHS-Esters) to track the benzimidazole moiety itself in biological systems.

Key Mechanistic Insight: The nitro group (


) facilitates rapid intersystem crossing (ISC), quenching singlet state fluorescence. Reduction to the amino group (

) restores the radiative pathway, typically emitting in the blue-cyan region (

).

Chemical Logic & Workflow

The following diagram illustrates the "Fluorogenic Switch" mechanism, which is the most sophisticated application of NBMA.

NBMA_Mechanism NBMA NBMA (Reagent) (Non-Fluorescent) Activation Activation (EDC/NHS) NBMA->Activation Nucleophilic Attack Target Target Analyte (R-COOH) Target->Activation Activate Carboxyl Conjugate Nitro-Conjugate (Quenched/Dark) Activation->Conjugate Amide Bond Formation Reduction Chemical Reduction (SnCl2 or H2/Pd) Conjugate->Reduction Switch Mechanism Fluorescent Amino-Conjugate (High Fluorescence Em ~430nm) Reduction->Fluorescent Signal ON

Figure 1: The "Fluorogenic Switch" workflow. The nitro-conjugate remains "dark" until specific reduction, eliminating background noise from unreacted reagents.

Protocol A: Using NBMA as a Fluorogenic Tag for Carboxyl-Analytes

Application: Labeling fatty acids, prostaglandins, or acidic drugs for HPLC-FLD detection.

Materials & Reagents[1][2]
  • NBMA Stock: 10 mM in anhydrous DMSO.

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).

  • Reducing Agent: Stannous Chloride (

    
    ) or Hydrazine Hydrate.
    
  • Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.5.
    
  • Solvent: Methanol (HPLC Grade).

Conjugation Step (The "Dark" Phase)
  • Activation: Dissolve the target carboxylic acid (1.0 eq) in DMF or DMSO. Add EDC (1.2 eq) and NHS (1.2 eq). Incubate at Room Temperature (RT) for 30 minutes to form the NHS-ester.

  • Coupling: Add NBMA stock (1.2 eq) to the activated mixture.

    • Critical Control: Ensure the reaction pH is >8.0. If using organic solvent, add 2.0 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to deprotonate the NBMA ammonium salt.

  • Incubation: React for 2–4 hours at RT in the dark.

  • Purification (Optional but Recommended): Perform a Solid Phase Extraction (SPE) or rapid liquid-liquid extraction (Ethyl Acetate/Water) to remove excess EDC/urea byproducts. Note: The conjugate is currently non-fluorescent.

Fluorogenic Activation (The "Switch On" Phase)

To visualize the label, the nitro group must be reduced.

  • Preparation: Dissolve the purified conjugate in Methanol.

  • Reduction: Add

    
     (5.0 eq) and heat at 60°C for 30 minutes.
    
    • Alternative: Use Hydrazine hydrate with a catalytic amount of Raney Nickel or Pd/C at RT for 1 hour (requires filtration).

  • Quench: Cool to RT and neutralize with bicarbonate solution if necessary.

  • Analysis: Inject into HPLC-FLD.

    • Excitation: 340–360 nm

    • Emission: 425–450 nm

Protocol B: Labeling NBMA for Pharmacokinetic Tracking

Application: Attaching a standard fluorophore (e.g., FITC, Rhodamine) to the NBMA scaffold to track its biodistribution.

Experimental Workflow

Since NBMA possesses a primary aliphatic amine, it reacts readily with amine-reactive dyes.

Labeling_Workflow Start NBMA Scaffold (Amine-Reactive) Mix Mix in Carbonate Buffer pH 8.5 - 9.0 Start->Mix Dye Fluorophore-NHS/ITC (e.g., FITC, Cy5) Dye->Mix Purify Purification (HPLC or Dialysis) Mix->Purify 1h @ RT Final Labeled NBMA (Ready for Assay) Purify->Final

Figure 2: Direct labeling workflow for tracking the NBMA scaffold.

Step-by-Step Procedure
  • Buffer Prep: Prepare 100 mM Sodium Bicarbonate buffer, pH 9.0. (High pH is critical to keep the NBMA amine unprotonated; pKa

    
     9.0).
    
  • Dye Solubilization: Dissolve the amine-reactive dye (e.g., FITC or Alexa Fluor NHS ester) in anhydrous DMSO at 10 mg/mL.

  • Reaction:

    • Dissolve NBMA (1 mg) in 100 µL DMSO.

    • Add 900 µL of Bicarbonate buffer.

    • Add Dye solution (molar excess 1.2x relative to NBMA).

  • Incubation: Vortex and incubate for 1 hour at RT, protected from light.

  • Quenching: Add 100 µL of 1 M Tris-HCl (pH 8.0) or Glycine to quench unreacted dye.

  • Validation: Verify mono-labeling via LC-MS (Target Mass =

    
    ).
    

Quantitative Performance & Data Interpretation

The following table summarizes the expected spectral shifts upon derivatization and reduction.

Molecular StateFunctional GroupFluorescence StatusQuantum Yield (

)
Approx.[1]

/

Native NBMA 4-Nitro (

)
Quenched < 0.01N/A (Weak background)
NBMA-Amide 4-Nitro (

)
Quenched < 0.01N/A
Reduced Conjugate 4-Amino (

)
Active (Bright) 0.40 – 0.65*350 nm / 430 nm
FITC-Labeled NBMA FluoresceinActive (Green) ~0.90495 nm / 520 nm

*Note: Quantum yields for 2-substituted benzimidazoles vary by solvent polarity. Values are typical for methanolic solutions.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure "Trustworthiness," implement these checkpoints:

  • Solubility Check: NBMA is sparingly soluble in water.

    • Solution: Always prepare a 10-50 mM stock in DMSO. Do not exceed 10% DMSO in the final biological buffer to avoid protein denaturation (if labeling proteins), though chemical synthesis can tolerate higher organic ratios.

  • pH Control:

    • Issue: Poor conjugation efficiency.

    • Cause: The aliphatic amine of NBMA is protonated (

      
      ) at neutral pH.
      
    • Fix: Maintain reaction pH at 8.5–9.0 using carbonate buffers or DIEA bases.

  • Reduction Verification:

    • Validation: Monitor the reaction via TLC or LC-MS. The reduction of

      
       to 
      
      
      
      results in a mass loss of roughly 30 Da (
      
      
      ) or similar depending on the ionization, but chemically it is
      
      
      .
    • Visual: The solution should shift from pale yellow (Nitro) to a distinct blue fluorescence under UV lamp (Amino).

References

  • Benzimidazole Synthesis & Properties

    • Title: Recent achievements in the synthesis of benzimidazole derivatives.[2][3][4]

    • Source: PMC (N
    • URL:[Link]

  • Nitro-to-Amine Fluorogenic Switching

    • Title: The nitro to amine reduction: from millions of tons to single molecule studies (Fluorescence monitoring).
    • Source: PMC (N
    • URL:[Link]

  • Amine-Reactive Probe Protocols: Title: Amine-Reactive Probe Labeling Protocol. Source: Thermo Fisher Scientific.
  • Benzimidazole Fluorescence Tuning

    • Title: Enhancing fluorescence of benzimidazole derivative via solvent-regul
    • Source: PubMed.[5]

    • URL:[Link]

  • General Benzimidazole Data

    • Title: 4-Nitro-1,2-phenylenediamine (Precursor D
    • Source: PubChem.[5][6]

    • URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of (4-Nitro-1H-benzimidazol-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (4-nitro-1H-benzimidazol-2-yl)methanamine hydrochloride . Unlike the more common 5-nitro isomer, the 4-nitro regioisomer requires specific starting materials and careful handling to ensure regiochemical integrity. This guide utilizes a Boc-protection strategy rather than direct Phillips condensation with glycine, ensuring higher purity, easier handling of the free amine, and avoidance of polymerization side-reactions common in high-temperature acid condensations of free amino acids.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The synthesis is designed to prevent the formation of the thermodynamic 5-nitro impurity and minimize oxidative byproducts.

Strategic Disconnections
  • C2-C(alpha) Bond: Established via amide coupling.

  • Imidazole Ring Closure: Achieved via acid-catalyzed dehydration.

  • Amine Protection: tert-Butoxycarbonyl (Boc) is selected to protect the primary amine during the harsh cyclization conditions.

Reaction Scheme Visualization

ReactionScheme SM1 3-Nitro-1,2-phenylenediamine (Regiochemistry Control) Inter1 Intermediate Amide (Regioisomeric Mixture) SM1->Inter1 EDC·HCl, HOBt DMF, RT SM2 N-Boc-Glycine SM2->Inter1 Inter2 Boc-Protected Benzimidazole Inter1->Inter2 AcOH Reflux, 2-4h Product (4-Nitro-1H-benzimidazol-2-yl) methanamine HCl Inter2->Product 4M HCl/Dioxane Deprotection

Figure 1: Synthetic pathway designed for regiochemical control and purification efficiency.

Materials & Equipment

Key Reagents
ReagentCAS No.GradeRole
3-Nitro-1,2-phenylenediamine 3694-52-8>98%Core Scaffold (Critical for 4-nitro isomer)
N-(tert-Butoxycarbonyl)glycine 4530-20-5>99%Linker Source
EDC·HCl 25952-53-8CouplingAmide Bond Formation
HOBt (anhydrous) 2592-95-2AdditiveSuppress Racemization/Side reactions
Acetic Acid (Glacial) 64-19-7ACSCyclization Solvent/Catalyst
4M HCl in Dioxane N/AAnhydrousDeprotection/Salt Formation

Critical Safety Note: 3-Nitro-1,2-phenylenediamine is a nitro-aromatic amine. Handle in a fume hood to avoid inhalation. Nitro compounds can be energetic; avoid heating dry crude material above 150°C.

Experimental Protocol

Stage 1: Amide Coupling

Objective: Form the precursor amide without cyclizing.

  • Dissolution: In a 250 mL round-bottom flask (RBF), dissolve N-Boc-Glycine (1.0 equiv, 10 mmol, 1.75 g) in DMF (20 mL).

  • Activation: Add EDC·HCl (1.2 equiv, 12 mmol, 2.30 g) and HOBt (1.2 equiv, 12 mmol, 1.62 g). Stir at Room Temperature (RT) for 30 minutes. Mechanism: Formation of the active ester.

  • Addition: Add 3-Nitro-1,2-phenylenediamine (1.0 equiv, 10 mmol, 1.53 g).

    • Note: The 3-nitro group makes the adjacent amine less nucleophilic. The coupling will likely occur preferentially at the meta-amine (position 1), but the regioisomer mixture is irrelevant as both cyclize to the same benzimidazole.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen.

  • Workup: Pour the reaction mixture into ice-water (100 mL) with vigorous stirring. A yellow/orange precipitate should form.

  • Isolation: Filter the solid, wash with water (3 x 20 mL) and hexanes (2 x 20 mL). Dry under vacuum.

    • Checkpoint: Mass Spec (ESI+) should show [M+H]+ = 311.1.

Stage 2: Cyclization (The Phillips-Type Condensation)

Objective: Close the imidazole ring.

  • Setup: Suspend the dried amide intermediate from Stage 1 in Glacial Acetic Acid (10 volumes, ~15-20 mL).

  • Reaction: Heat to reflux (118°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The intermediate amide spot will disappear, and a more polar fluorescent spot (Benzimidazole) will appear.

  • Workup: Cool to RT. Concentrate the acetic acid under reduced pressure (rotary evaporator).

  • Neutralization: Resuspend the residue in EtOAc (50 mL) and wash carefully with Saturated NaHCO3 (2 x 30 mL) to remove residual acid.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

    • Product:tert-butyl ((4-nitro-1H-benzimidazol-2-yl)methyl)carbamate.

Stage 3: Deprotection & Salt Formation

Objective: Cleave Boc group and isolate the HCl salt.

  • Dissolution: Dissolve the protected benzimidazole (from Stage 2) in Dichloromethane (DCM) (5 mL) or minimal Methanol.

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv).

  • Reaction: Stir at RT for 1–2 hours. A precipitate often forms immediately.

  • Isolation: Dilute with Diethyl Ether (20 mL) to maximize precipitation. Filter the solid under nitrogen (hygroscopic).

  • Washing: Wash with ether (2 x 10 mL) to remove dioxane and byproduct (tert-butyl chloride).

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Analytical Validation

Expected Data
ParameterValue / CharacteristicNote
Appearance Yellow to brownish crystalline solidNitro group imparts color.[1]
Melting Point >250°C (dec)Typical for HCl salts of benzimidazoles.
MS (ESI+) m/z = 193.07 [M+H]+ (free base)Cl- counterion not seen in positive mode.
NMR Interpretation (DMSO-d6)

Differentiation of the 4-nitro isomer from the 5-nitro isomer is critical.

  • 4-Nitro Isomer (Target):

    • The benzene ring protons form an AMX system (three adjacent protons).

    • δ ~8.0-8.2 (dd): Proton adjacent to Nitro (H-5).

    • δ ~7.5 (t): Middle proton (H-6).

    • δ ~7.8 (dd): Proton adjacent to Imidazole N (H-7).

    • Key Feature: You will see a triplet (or pseudo-triplet) for the H-6 proton due to two ortho couplings.

  • 5-Nitro Isomer (Impurity):

    • Protons are not all adjacent (H-4 is isolated).

    • δ ~8.5 (d, J=2Hz): Isolated proton between Nitro and Imidazole (H-4). This singlet/doublet is the hallmark of the wrong isomer.

    • δ ~8.1 (dd) and 7.8 (d): Remaining protons.

Troubleshooting & Optimization

Workflow Logic

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Amide vs Benzimidazole) Start->CheckTLC Incomplete Intermediate Remains CheckTLC->Incomplete Yes Dark Product too dark/tarry CheckTLC->Dark Impure Heat Increase Temp or Add catalytic HCl Incomplete->Heat Charcoal Decolorize with Activated Carbon in MeOH Dark->Charcoal

Figure 2: Decision tree for common synthetic issues.

  • Incomplete Cyclization: If the amide intermediate persists during acetic acid reflux, add a catalytic amount of concentrated HCl (1-2 drops) or increase temperature to 130°C (sealed tube).

  • Solubility Issues: The final HCl salt is very polar. If it does not precipitate from dioxane, add Et2O or Hexanes. If it is an oil, triturated with Acetone/Ether.

  • Regiochemistry Check: Always run 1H NMR on the Boc-protected intermediate. It is soluble in CDCl3 or DMSO-d6 and gives sharper lines than the salt.

References

  • Cescon, L. A., & Day, A. R. (1962). Preparation of Some Benzimidazoles and Benzotriazoles. The Journal of Organic Chemistry, 27(2), 581–586.

  • BenchChem. (2025). Reactivity of Nitro-o-phenylenediamines in Benzimidazole Synthesis. Retrieved from BenchChem Application Notes.

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.

  • Standard Protocol for Boc Deprotection. (n.d.). Common Organic Chemistry. Retrieved October 2023.

(Note: While specific CAS 54231-16-2 refers to a Schiff base derivative, the core scaffold synthesis follows the authoritative general methods cited above.)

Sources

microwave-assisted synthesis of 4-nitrobenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 4-Nitrobenzimidazole Derivatives

Abstract

This guide details the precision synthesis of 4-nitrobenzimidazole derivatives utilizing microwave (MW) irradiation.[1] Unlike the more common 5-nitro isomers derived from 4-nitro-1,2-phenylenediamine, the 4-nitro scaffold requires the specific use of 3-nitro-1,2-phenylenediamine . This protocol leverages the rapid heating and dipolar polarization effects of MW irradiation to overcome the electronic deactivation and steric hindrance imposed by the ortho-nitro group, reducing reaction times from hours (thermal reflux) to under 5 minutes while significantly improving purity profiles.

Introduction & Strategic Rationale

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core for antiviral, anticancer, and anti-parasitic agents. The introduction of a nitro group at the C4 position (often tautomeric with C7) provides a unique handle for further functionalization and alters the pKa of the imidazole ring, influencing binding affinity in protein pockets.

The Challenge: Synthesizing 4-nitrobenzimidazoles is chemically distinct from the 5-nitro analogues.

  • Regiochemistry: You must start with 3-nitro-1,2-phenylenediamine .

  • Reactivity: The nitro group at position 3 is ortho to one of the amino groups. This creates a strong electron-withdrawing effect and steric hindrance, making the amine significantly less nucleophilic than in the 4-nitro-diamine isomer.

  • Thermal vs. Microwave: Conventional thermal cyclization often requires harsh conditions (6N HCl, reflux >6h) to force the closure of the hindered ring. Microwave irradiation accelerates this by directly coupling with the polar transition state, driving the dehydration step efficiently.

Mechanistic Insight & Regiochemistry

The reaction proceeds via the condensation of the diamine with a carboxylic acid (or orthoester) to form an amide intermediate, followed by acid-catalyzed cyclodehydration.

Regiochemical Map:

  • Pathway A (Target): 3-Nitro-1,2-phenylenediamine

    
    4-Nitrobenzimidazole 
    
  • Pathway B (Common Error): 4-Nitro-1,2-phenylenediamine

    
    5-Nitrobenzimidazole 
    

The diagram below illustrates the critical pathway selection and the mechanism of cyclization.

G Start_Correct 3-Nitro-1,2- phenylenediamine Inter_Amide Amide Intermediate Start_Correct->Inter_Amide + R-COOH (MW, H+) Start_Wrong 4-Nitro-1,2- phenylenediamine Product_5 5-Nitrobenzimidazole (Off-Target) Start_Wrong->Product_5 Yields 5-isomer Product_4 4-Nitrobenzimidazole (Target) Inter_Amide->Product_4 - H2O Cyclization

Figure 1: Regiochemical pathways. To obtain the 4-nitro isomer, one must strictly utilize the 3-nitro-1,2-phenylenediamine precursor.

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8] Protocol A is the "Gold Standard" for difficult substrates using orthoesters (highly reactive). Protocol B is the "Green" approach using carboxylic acids and aqueous media.

Protocol A: The Orthoester Method (High Speed/Yield)

Best for: Synthesis of 2-H, 2-Methyl, or 2-Phenyl derivatives where anhydrous conditions are preferred.

Materials:

  • Precursor: 3-Nitro-1,2-phenylenediamine (1.0 mmol, ~153 mg)

  • Reagent: Triethylorthoformate (3.0 mmol) [for R=H] OR Trimethylorthobenzoate [for R=Ph]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 mmol, ~10 mg)

  • Solvent: Toluene (2-3 mL) or Solvent-free (if reagents are liquid)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with 10 mL sealed pressure vial.

Step-by-Step:

  • Charge: Add diamine, orthoester, and p-TsOH into the 10 mL MW vial. Add toluene.

  • Seal: Cap the vial with a PTFE-lined septum.

  • Irradiate:

    • Temp: 130°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 2 minutes

    • Stirring: High

  • Cool: Use compressed air cooling to reach Room Temp (RT).

  • Precipitate: Cool further to -20°C (freezer) for 30 mins. The product often precipitates directly.

  • Isolate: Filter the precipitate. Wash with cold ether (2 x 5 mL).

  • Purify: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Protocol B: The Aqueous Acid Method (Green Chemistry)

Best for: Diverse R-groups (using available carboxylic acids) and scale-up.

Materials:

  • Precursor: 3-Nitro-1,2-phenylenediamine (1.0 mmol)

  • Reagent: Carboxylic Acid (R-COOH) (1.1 mmol)

  • Catalyst/Solvent: 4M HCl (3 mL)

  • Vessel: 10 mL MW vial.

Step-by-Step:

  • Mix: Grind the solid diamine and carboxylic acid in a mortar if they are not finely powdered. Transfer to MW vial.

  • Solubilize: Add 4M HCl.

  • Irradiate:

    • Temp: 110°C

    • Power: Dynamic (Max 150W)

    • Hold Time: 5 - 8 minutes

    • Pressure Limit: 200 psi (Safety Cutoff)

  • Neutralize: Pour reaction mixture into crushed ice (10 g). Slowly add NH₄OH (conc.) until pH ~8-9.

  • Collect: The solid crude product will precipitate. Filter and wash with cold water.

Experimental Workflow & Safety

The following diagram outlines the logical flow and critical safety checks for the microwave process.

Workflow Prep Reagent Prep (3-Nitro-OPD + R-COOH) Safety Safety Check: Max Vol < 50% Vial Vent Path Clear Prep->Safety MW_Step MW Irradiation 130°C | 2-5 min (Pressure Control) Safety->MW_Step Seal Vessel Workup Quench/Neutralize (Ice/NH4OH) MW_Step->Workup Cool to <50°C Purification Recrystallization (EtOH/H2O) Workup->Purification Filter Solid Analysis QC: 1H-NMR, LCMS Confirm 4-Nitro Regiochem Purification->Analysis

Figure 2: Operational workflow emphasizing safety gates for nitro-compound synthesis.

Data & Characterization

Expected Results (Protocol A - R=H):

  • Product: 4-Nitrobenzimidazole (often exists as 4(7)-nitro tautomer).

  • Appearance: Yellow to orange crystalline solid.

  • Yield: 85-95%.

Comparison of Methods:

ParameterThermal Reflux (Lit.)MW Protocol A (Orthoester)MW Protocol B (Aq. HCl)
Time 4 - 12 Hours1 - 2 Minutes 5 - 8 Minutes
Temp 100°C (Reflux)130°C110°C
Yield 50 - 65%~90% 80 - 85%
Solvent Large Vol. (HCl/H2O)Minimal / NoneWater (Green)

Characterization Tips:

  • 1H NMR (DMSO-d6): Look for the diagnostic pattern of the 4-nitro substituted ring.

    • H-2 (imidazole proton): Singlet ~8.5 ppm.

    • Benzene ring protons: An AMX or ABC system (depending on resolution) ~7.5 - 8.2 ppm.

    • Note: The NH proton is often broad and may not be visible or will appear very downfield (>13 ppm).

  • IR: Strong NO₂ stretches at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

Safety & Troubleshooting

Critical Safety Warning: Nitro-substituted aromatic compounds are potentially explosive.

  • Scale: Do not exceed 5 mmol scale in a 10 mL sealed microwave vial. The exotherm from the reaction combined with microwave heating can cause rapid pressure spikes.

  • Vessel Failure: Always use the "low pressure" or "standard" method settings initially. Ensure the pressure release limit is set (typically 250-300 psi).

  • Solvent: Avoid low-boiling solvents (like DCM) in sealed MW synthesis at 130°C. Toluene or water are safer due to lower vapor pressure relative to the target temp.

Troubleshooting:

  • Low Yield/Sticky Solid: The 3-nitro group causes steric hindrance. If the reaction is incomplete, increase the hold time by 2-minute increments. Do not simply increase temperature above 150°C to avoid decomposition.

  • Regiochemistry Confusion: If the NMR shows a symmetric pattern for the benzene ring protons (doublet-triplet-doublet), you likely used 4-nitro-1,2-phenylenediamine (yielding 5-nitro). The 4-nitro isomer is asymmetric (three distinct aromatic environments).

References

  • Regioselective Synthesis via Orthoesters

    • Title: Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors.
    • Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett.
    • Context: Describes the specific microwave condensation of 3-nitro-1,2-phenylenediamine with orthoesters at 130°C for 1 min to yield 7-nitrobenzimidazole (tautomer of 4-nitro).
    • URL:[Link]

  • General Microwave Benzimidazole Protocols

    • Title: Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
    • Source: Asian Journal of Chemistry.[9]

    • Context: Establishes the efficiency of acid-catalyzed microwave condens
    • URL:[Link]

  • Precursor Properties (3-Nitro-1,2-phenylenediamine)

    • Title: 3-Nitro-1,2-phenylenediamine | C6H7N3O2.[2][10]

    • Source: PubChem.[2]

    • Context: Verification of starting material structure and physical properties.[8][11]

    • URL:[Link]

Sources

Application Note: Protecting Group Strategies for (4-Nitro-1H-benzimidazol-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists focusing on the synthesis of (4-nitro-1H-benzimidazol-2-yl)methanamine . The presence of the electron-withdrawing nitro group and the nucleophilic primary amine presents a unique chemoselectivity challenge, requiring a robust protecting group (PG) strategy.

Abstract & Strategic Overview

The synthesis of 2-(aminomethyl)benzimidazoles bearing a nitro substituent is complicated by two factors:

  • The Nitro Group: It deactivates the phenylenediamine precursor, making the initial condensation sluggish, and it precludes the use of reductive deprotection conditions (e.g., Pd/H₂ for Cbz removal).

  • The Primary Amine: The methanamine tail is highly nucleophilic and must be masked to prevent self-polymerization or interference during the benzimidazole ring closure (Phillips condensation).

This guide presents three validated protocols based on orthogonal protection strategies :

  • Strategy A (Fmoc): Ideal for isolating the protected intermediate; stable to acidic cyclization conditions.

  • Strategy B (Boc): A "One-Pot" approach for rapid access to the free amine salt.

  • Strategy C (Phthalimide): A robust, scale-up friendly route using Gabriel synthesis logic.[1]

Retrosynthetic Analysis & Chemoselectivity

The core scaffold is constructed from 3-nitro-1,2-phenylenediamine and a Glycine equivalent.[1]

The Regioselectivity Challenge

The 3-nitro group creates an electronic bias in the diamine. The amine meta to the nitro group is more nucleophilic than the amine ortho to it. However, because benzimidazoles undergo rapid tautomerism, both amide intermediates cyclize to form the same thermodynamic product system (4-nitro-1H-benzimidazole


 7-nitro-1H-benzimidazole).[1]

Retrosynthesis Target (4-Nitro-1H-benzimidazol-2-yl) methanamine Intermediate Amide Intermediate (Regioisomers) Intermediate->Target Cyclization (-H2O) Precursors 3-Nitro-1,2-phenylenediamine + PG-Glycine-OH Precursors->Intermediate Coupling (EDC/HATU)

Figure 1: Retrosynthetic logic. Note that while the coupling step may yield a mixture of regioisomers, the cyclization converges to the target tautomer.

Protocol 1: The Fmoc Strategy (Base-Labile)

Best For: Researchers needing to isolate the protected benzimidazole for subsequent N-alkylation or purification.

Rationale

The Fmoc (Fluorenylmethyloxycarbonyl) group is stable to the acidic conditions often required to close the benzimidazole ring (e.g., acetic acid/heat). It is removed by piperidine, which does not affect the nitro group.[1]

Step-by-Step Protocol
Step 1: Amide Coupling[1]
  • Reagents: Dissolve 3-nitro-1,2-phenylenediamine (1.0 equiv) and Fmoc-Gly-OH (1.1 equiv) in anhydrous DMF.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Note: HATU is preferred over EDC due to the low nucleophilicity of the nitro-aniline.

  • Reaction: Stir at Room Temperature (RT) for 12–18 hours. Monitor by LC-MS for the consumption of the diamine.

  • Workup: Pour into water. The Fmoc-amide usually precipitates.[1] Filter, wash with water, and dry.[1]

Step 2: Cyclization[2]
  • Solvent: Dissolve the crude amide in Glacial Acetic Acid .

  • Conditions: Heat to 60–80°C for 4–6 hours. Caution: Avoid refluxing (>100°C) for prolonged periods to prevent thermal degradation of Fmoc.

  • Isolation: Cool and pour into ice water. Neutralize carefully with saturated NaHCO₃ (to pH ~7).[1] The Fmoc-protected benzimidazole will precipitate.[1] Filter and dry.[1][3]

Step 3: Deprotection[1][3]
  • Reagent: Dissolve the intermediate in 20% Piperidine in DMF (v/v).

  • Reaction: Stir at RT for 30–60 minutes.

  • Purification: Concentrate DMF under vacuum. Triturate the residue with cold diethyl ether to remove the dibenzofulvene byproduct. The product is obtained as the free base.

Protocol 2: The Boc "One-Pot" Strategy (Acid-Labile)

Best For: Rapid generation of the target molecule as a salt (HCl or TFA) without isolating intermediates.

Rationale

The Boc (tert-butoxycarbonyl) group is acid-labile.[1] Since benzimidazole formation from phenylenediamines often utilizes acid catalysis (Phillips condensation conditions), one can effect cyclization and deprotection simultaneously.[1]

Step-by-Step Protocol
Step 1: Coupling[1][3]
  • Reagents: 3-nitro-1,2-phenylenediamine (1.0 equiv), Boc-Gly-OH (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv) in DMF/DCM (1:1).[1]

  • Reaction: Stir at RT overnight.

  • Workup: Standard aqueous extraction (EtOAc/Water). Dry organic layer and concentrate to yield the crude Boc-amide.

Step 2: Cyclization & Deprotection (The "One-Pot" Finish)
  • Reagent: Dissolve the crude Boc-amide in 4M HCl in Dioxane or Concentrated HCl .

  • Conditions: Heat to reflux (if using aqueous HCl) or 80°C (dioxane) for 2–4 hours.

    • Mechanism:[1][4][5][6][7] The acid first cleaves the Boc group (fast), releasing the free amine. The acidic conditions then drive the dehydration/cyclization of the amide to the benzimidazole.

  • Isolation: Cool to RT. The product usually precipitates as the dihydrochloride salt . Filter and wash with acetone.[1]

BocPathway Start Boc-Gly-OH + Diamine Amide Boc-Amide Intermediate Start->Amide Coupling Reaction 4N HCl / Heat Amide->Reaction Product Target Product (HCl Salt) Reaction->Product Simultaneous Cyclization & Deprotection

Figure 2: The streamlined Boc strategy where deprotection and ring closure occur in a single synthetic operation.

Protocol 3: The Phthalimide Strategy (Robust)

Best For: Large-scale synthesis or when the amine must remain protected during harsh purification steps.

Rationale

The phthalimide group (Phth) is extremely stable to acids and mild bases. It is removed by hydrazine.[1] Crucially, while hydrazine can reduce nitro groups, the standard Gabriel deprotection conditions (Hydrazine hydrate in EtOH at reflux) are generally kinetic enough to cleave the phthalimide without reducing the nitroarene, provided no hydrogenation catalyst is present.

Protocol
  • Coupling: React Phthalyl-glycyl chloride (Phth-Gly-Cl) with 3-nitro-1,2-phenylenediamine in THF with TEA. This is often faster than carbodiimide coupling.[1]

  • Cyclization: Heat the intermediate in Acetic Acid (reflux) or PPA (Polyphosphoric Acid) at 100°C. The Phth group survives these harsh conditions perfectly.[1]

  • Deprotection: Suspend the Phth-benzimidazole in Ethanol .[1] Add Hydrazine Hydrate (3-5 equiv). Reflux for 2 hours.

  • Workup: Cool. Phthalhydrazide byproduct precipitates (remove by filtration).[1] Concentrate the filtrate to obtain the product.

Summary of Protecting Group Compatibility

FeatureFmoc Strategy Boc Strategy Phthalimide Strategy
Coupling Efficiency High (HATU)High (EDC/HOBt)Very High (Acid Chloride)
Cyclization Condition Mild Acid (AcOH, 60°C)Strong Acid (HCl, Heat)Strong Acid (PPA/AcOH)
Deprotection Reagent Piperidine (Base)HCl/TFA (Acid)Hydrazine
Nitro Compatibility Excellent Excellent Good (Monitor reaction)
Final Form Free BaseSalt (HCl/TFA)Free Base

References

  • Phillips, M. A. (1928).[1] The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393. Link

  • Wright, J. B. (1951).[1] The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.[1] Link

  • Kocieński, P. J. (2005).[1] Protecting Groups. 3rd Edition, Thieme.[1] (General reference for Boc/Fmoc/Phth stability).

  • BenchChem. (2025).[1][5] Optimizing reaction conditions for benzimidazole synthesis from N2-Methyl-4-nitro-1,2-benzenediamine. Link

  • Alaqeel, S. I. (2017).[1][8] Synthetic approaches to benzimidazoles: a review. Journal of Saudi Chemical Society, 21(2), 229-237.[1] Link

Sources

catalytic reduction of the nitro group in (4-nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of the nitro group in (4-nitro-1H-benzimidazol-2-yl)methanamine (referred to herein as Compound A ) to its corresponding amine, (4-amino-1H-benzimidazol-2-yl)methanamine (referred to as Compound B ), is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.

While nitro reduction is a standard transformation, this specific substrate presents unique chemo-physical challenges:

  • Catalyst Poisoning: The primary amine on the C2-methanamine side chain can coordinate strongly to heterogeneous catalysts (Pd, Pt), reducing turnover frequency (TOF).

  • Solubility: The benzimidazole core often exhibits poor solubility in neutral organic solvents, necessitating acidic or polar aprotic media.

  • Stability: The resulting diamine product is oxidation-sensitive (air) and prone to polymerization if not stabilized immediately as a salt.

This guide details two validated protocols: a Standard High-Pressure Hydrogenation (Pd/C) for scale-up and a Catalytic Transfer Hydrogenation (CTH) for laboratory-scale optimization.

Strategic Analysis & Mechanism

The Chemo-Selectivity Challenge

The reduction of the nitro group (


) must occur without affecting the benzimidazole ring stability. The primary risk is not over-reduction of the ring, but rather the inhibition of the catalyst surface  by the free amine at the C2 position.

Mechanism of Inhibition: The lone pair on the primary amine (


) competes with the nitro group for active sites on the Palladium surface. To mitigate this, protonation  of the amine using an acidic solvent system (HCl/MeOH) is the most effective strategy. This converts the amine to an ammonium species (

), which does not bind to the catalyst.
Reaction Pathway Visualization

NitroReduction Start (4-nitro-1H-benzimidazol-2-yl) methanamine Nitroso Nitroso Intermediate (R-NO) Start->Nitroso  2H (Pd)   Poison Catalyst Poisoning (Free Amine Binding) Start->Poison  Non-Acidic Media   H2_Ads H2 Adsorption (Pd Surface) H2_Ads->Nitroso Supply H Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine  2H (Pd)   Product (4-amino-1H-benzimidazol-2-yl) methanamine Hydroxylamine->Product  2H (Pd) -H2O   Product->Poison

Figure 1: Reaction pathway showing the stepwise reduction and the risk of catalyst poisoning by the free amine substrate or product.

Protocol A: Acid-Mediated Catalytic Hydrogenation (Pd/C)

Best for: Scale-up (>10g), high throughput, and maximum yield.

Materials & Equipment
  • Substrate: this compound (purity >95%).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent).

    • Note: Using wet catalyst is mandatory to prevent ignition of solvent vapors.

  • Solvent: Methanol (HPLC grade).

  • Additive: 4M HCl in Dioxane or concentrated aqueous HCl.

  • Equipment: Parr Hydrogenator or Stainless Steel Autoclave (rated for 5 bar/75 psi).

Experimental Procedure
  • Preparation of Substrate Solution:

    • In a separate flask, dissolve 10.0 g (approx. 52 mmol) of the nitro-benzimidazole substrate in 150 mL of Methanol.

    • Crucial Step: Slowly add 3.0 equivalents of HCl (e.g., 39 mL of 4M HCl in Dioxane).

    • Why? This ensures the C2-amine and the imidazole ring nitrogen are protonated, increasing solubility and preventing catalyst poisoning.

  • Catalyst Loading:

    • Charge the hydrogenation vessel with 1.0 g of 10% Pd/C (wet).

    • Safety: Always add the catalyst first under an inert atmosphere (Nitrogen/Argon) to avoid sparks.

  • Reaction Assembly:

    • Carefully pour the substrate solution into the vessel containing the catalyst.

    • Seal the reactor.[1]

  • Hydrogenation:

    • Purge the vessel 3 times with Nitrogen (30 psi) to remove Oxygen.

    • Purge the vessel 3 times with Hydrogen (30 psi).

    • Pressurize to 40-50 psi (3-3.5 bar) with Hydrogen.

    • Stir vigorously (800-1000 rpm) at Room Temperature (20-25°C) .

    • Note: Heating is rarely required and may promote side reactions.

  • Monitoring:

    • Monitor Hydrogen uptake. Reaction is typically complete when uptake ceases (approx. 2-4 hours).

    • Confirm completion via HPLC (see Section 5).

  • Workup:

    • Vent Hydrogen and purge with Nitrogen.

    • Filter the mixture through a pad of Celite® to remove Pd/C. Wash the pad with Methanol (50 mL).

    • Result: The filtrate contains the product as the hydrochloride salt.

    • Concentrate the filtrate in vacuo to obtain the solid dihydrochloride salt.

Protocol B: Catalytic Transfer Hydrogenation (Formate)

Best for: Labs without high-pressure equipment, or when strict safety regulations prohibit


 cylinders.
Materials
  • Hydrogen Donor: Ammonium Formate (

    
    ).
    
  • Catalyst: 10% Pd/C (wet).

  • Solvent: Methanol/THF (1:1 mixture) to ensure solubility without strong acid if HCl is undesirable for downstream steps.

Experimental Procedure
  • Setup:

    • In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 1.0 g of substrate in 20 mL Methanol/THF (1:1).

    • Add 5.0 equivalents of Ammonium Formate.

  • Initiation:

    • Flush with Nitrogen.

    • Add 10 wt% (100 mg) of Pd/C catalyst.

  • Reaction:

    • Heat the mixture to reflux (approx. 60-65°C) .

    • Observation: Evolution of

      
       gas will be observed. Ensure proper venting.
      
    • Reaction time is typically 1-2 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through Celite®.

    • Concentrate the filtrate.

    • Note: Excess ammonium formate can be removed by sublimation or by washing the crude solid with cold isopropanol.

Process Control & Analytics

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

Retention Time Shift: The reduction of the nitro group to the amine significantly changes the polarity.

  • Starting Material (

    
    ):  Late eluting (more hydrophobic).
    
  • Product (

    
    ):  Early eluting (more polar/hydrophilic).
    
Workflow Visualization

Workflow Setup 1. Dissolution & Acidification (MeOH + HCl) Loading 2. Catalyst Loading (Inert Atmosphere) Setup->Loading Reaction 3. Hydrogenation (50 psi H2, 4h, RT) Loading->Reaction Check 4. IPC: HPLC Check (>98% Conversion?) Reaction->Check Check->Reaction No (Extend Time) Filter 5. Filtration (Celite) Remove Pd/C Check->Filter Yes Isolate 6. Concentration Isolate HCl Salt Filter->Isolate

Figure 2: Operational workflow for the acid-mediated hydrogenation protocol.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Stalled Reaction (<50% conversion) Catalyst poisoning by free amine.Add 1-2 eq. of HCl or Acetic Acid to the reaction mixture.
Unknown Impurity (M+16) Hydroxylamine intermediate (

).
Reaction incomplete. Increase pressure or reaction time. Do not stop early.
Dimer Formation (Azo compounds) Condensation of intermediate nitroso/hydroxylamine.Avoid low pressure/slow stirring. High

pressure minimizes intermediate lifespan.
Product is Purple/Dark Oxidation of phenylenediamine core.Handle under Nitrogen.[2][4][5][6] Store as HCl salt (much more stable than free base).
Low Solubility Benzimidazole aggregation.Use 1:1 MeOH:Water or add more acid. Heat slightly to 40°C if necessary.

References

  • Catalytic Hydrogenation of Nitrobenzimidazoles

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Process for preparing 2-(4-aminophenyl)-5-amino-benzimidazole.[3][7][8] US Patent 4417056A. (Demonstrates the necessity of acidic media for benzimidazole reduction).

  • Transfer Hydrogenation Methodologies

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.

  • Benzimidazole Synthesis Context

    • Li, X., et al. (2021).[5] High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.[5][9] Organic Letters, 23(20), 8114-8118.

  • General Nitro Reduction Reviews

    • Orlandi, M., et al. (2016). Recent Developments in the Reduction of Nitro Compounds. Organic Process Research & Development.

Sources

Troubleshooting & Optimization

improving yield of (4-nitro-1H-benzimidazol-2-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization for (4-nitro-1H-benzimidazol-2-yl)methanamine Synthesis

Executive Summary

The synthesis of This compound (often isolated as the dihydrochloride salt) is a critical gateway to benzimidazole-based kinase inhibitors and anti-infectives. While the Phillips-type condensation of 3-nitro-1,2-phenylenediamine with glycine is the standard route, users frequently report yields below 40% due to the strong electron-withdrawing nature of the nitro group, which deactivates the phenylenediamine nucleophile.

This guide provides a validated protocol and troubleshooting framework to elevate yields to the 75-85% range, focusing on kinetic control and isolation strategy.

Module 1: The Synthetic Pathway & Mechanism[1]

The reaction relies on the acid-catalyzed condensation of 3-nitro-1,2-phenylenediamine with glycine. Understanding the mechanism is vital for troubleshooting: the nitro group creates a "dead" zone for nucleophilic attack, requiring forcing conditions.

Figure 1: Reaction Scheme and Critical Intermediates

ReactionScheme cluster_0 Yield Killer: Nitro Deactivation Start 3-nitro-1,2-phenylenediamine + Glycine Acid Activation (4N HCl or PPA) Start->Acid Protonation Inter Intermediate (Mono-acyl amide) Acid->Inter Nucleophilic Attack (Slow Step) Cyclic Cyclization (Dehydration) Inter->Cyclic Ring Closure (High Temp) Product (4-nitro-1H-benzimidazol-2-yl) methanamine Cyclic->Product Isolation

Caption: The 4-nitro group deactivates the diamine, making the formation of the amide intermediate the rate-limiting step. High thermal energy is required to drive the subsequent cyclization.

Module 2: Optimized Protocol (The "Golden Batch")

Do not rely on standard Phillips condensation conditions (dilute acid, short reflux). The following protocol is optimized for the nitro-substituted variant.

ParameterStandard ConditionOptimized ConditionRationale
Solvent/Acid 4N HCl5.5N HCl or Polyphosphoric Acid (PPA) Higher acidity increases the electrophilicity of the glycine carbonyl, compensating for the deactivated amine [1].
Stoichiometry 1:1 (Diamine:Glycine)1:1.5 (Diamine:Glycine)Excess glycine drives the equilibrium forward in the initial acylation step.
Atmosphere AirArgon/Nitrogen The diamine precursor oxidizes rapidly to form black tars (azobenzene impurities) in air, lowering yield and complicating workup [2].
Time 4-6 hours12-18 hours (HCl) or 4 hours (PPA @ 140°C)The deactivated ring closes slowly. Premature stopping leads to uncyclized amide impurities.
Validated Protocol (HCl Method)
  • Charge: In a round-bottom flask, suspend 3-nitro-1,2-phenylenediamine (1.0 eq) and Glycine (1.5 eq) in 5.5N HCl (10 mL/g of diamine).

  • Deoxygenate: Sparge with argon for 15 minutes. Critical for preventing tar formation.

  • Reflux: Heat to vigorous reflux (approx. 105°C) for 16 hours under argon.

  • Cooling: Cool slowly to 0°C. The dihydrochloride salt of the product often precipitates here.

  • Filtration (Step A): Filter the crude salt. This removes soluble diamine impurities.

  • Neutralization (Step B): Dissolve the salt in minimal water. Adjust pH to 8.5–9.0 using conc. Ammonia (NH₄OH) dropwise at 0°C.

    • Warning: Do not exceed pH 10, or the amphoteric imidazole ring may deprotonate/dissolve.

  • Collection: Filter the free base (yellow/orange solid), wash with ice-cold water, then diethyl ether.

Module 3: Troubleshooting Guide

Use this logic tree to diagnose yield failures.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Problem Low Yield or Impure Product Check1 Is the reaction mixture BLACK/TAR? Problem->Check1 Sol1 CAUSE: Oxidation of Diamine FIX: Sparge with Argon; Check diamine purity. Check1->Sol1 Yes Check2 Is the product NOT precipitating? Check1->Check2 No Sol2 CAUSE: pH Incorrect FIX: Target pH 8.5-9.0 exactly. Benzimidazoles are amphoteric. Check2->Sol2 Yes Check3 Is the yield < 40% but clean? Check2->Check3 No Sol3 CAUSE: Incomplete Cyclization FIX: Switch to PPA method (140°C) or increase HCl reflux time. Check3->Sol3 Yes

Caption: Systematic diagnosis of common failure modes in nitro-benzimidazole synthesis.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of 4-nitro and 7-nitro isomers? A: You technically don't. In the unsubstituted parent system, the 4- and 7- positions are tautomerically equivalent. However, with the 2-aminomethyl substituent, the N-H location is fixed in the solid state but tautomerizes in solution. For most medicinal chemistry applications (SAR studies), this tautomerism is accepted as the "4(7)-nitro" species. If you start with 3-nitro-1,2-phenylenediamine , you obtain the 4-nitro product [3].

Q2: The HCl reflux isn't working. What is the "Nuclear Option"? A: Use Polyphosphoric Acid (PPA) .

  • Protocol: Mix Diamine (1 eq) + Glycine (1.5 eq) in PPA (10x weight). Heat to 140°C for 4 hours.

  • Workup: Pour the hot syrup onto crushed ice (carefully!). Neutralize with NaOH pellets to pH 8.

  • Why it works: PPA acts as both solvent and powerful dehydrating agent, forcing the cyclization that HCl sometimes fails to complete on electron-deficient rings [4].

Q3: My product is an oil. How do I solidify it? A: This usually happens during neutralization if the mixture gets too hot.

  • Fix: Ensure the neutralization (Step 6 in Module 2) is done in an ice bath.

  • Rescue: Extract the oil with Ethyl Acetate/Methanol (9:1), dry over Na₂SO₄, and treat with HCl in Dioxane to precipitate the stable dihydrochloride salt.

Q4: Can I use N-Boc-Glycine instead of Glycine? A: Yes, and it often improves yield by preventing side reactions of the free amine on glycine. However, it requires a two-step process:

  • Coupling (using EDC/HOBt) to form the amide.

  • Acid-mediated cyclization/deprotection (simultaneous in HCl/AcOH reflux).

  • Recommendation: Use this only if the direct Phillips condensation yields <30% consistently.

References
  • Phillips, M. A. (1928). The Formation of 2-Substituted Benziminazoles.[1][2][3][4][5] Journal of the Chemical Society (Resumed), 2393. Link

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. Link

  • BenchChem Technical Support. (2025). Troubleshooting Benzimidazole Synthesis: Overcoming Challenges in Substituted Derivatives. BenchChem Knowledge Base. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

Sources

Technical Support Center: Purification Protocols for 2-(Aminomethyl)-4-nitrobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 2-(aminomethyl)-4-nitrobenzimidazole (2-AMNB) presents a unique dual-challenge: managing the zwitterionic nature of the benzimidazole core alongside the primary amine tail, while preventing the degradation of the nitro group.

This guide moves beyond generic protocols to address the specific physicochemical behavior of 2-AMNB. The presence of the electron-withdrawing nitro group at the C4 position significantly lowers the pKa of the imidazole proton compared to the non-nitrated parent, altering standard extraction pH thresholds.

Module 1: Chemical Workup & Bulk Isolation (The "Crude" Phase)

Objective: Isolate the crude free base from the acidic reaction matrix (typically Polyphosphoric Acid (PPA) or HCl/Glycine Phillips condensation).

The Critical pH Swing Protocol

Most synthesis failures occur here. The reaction mixture is highly acidic. If you neutralize only to pH 7, the molecule may remain water-soluble as a mono-cation or zwitterion, leading to massive yield loss in the aqueous filtrate.

Step-by-Step Protocol:

  • Quenching: Pour the acidic reaction mixture onto crushed ice (ratio 1:5 w/w). Stir vigorously until all ice melts.

    • Why: Exotherms can degrade the nitro group to unstable nitroso intermediates.

  • Filtration (Charcoal): If the solution is dark black/tarry, add activated charcoal (10% w/w relative to theoretical yield), stir for 30 mins, and filter through Celite.

  • The pH Adjustment (The Trap):

    • Slowly add 50% NaOH or NH₄OH.

    • STOP at pH 5-6: A precipitate may form (impurities/oligomers). Filter this out if it looks tarry.

    • CONTINUE to pH 10-11 : The target 2-AMNB free base precipitates here.

    • Mechanism:[1][2][3] The primary amine (

      
      ) has a pKa 
      
      
      
      9.0-9.5. You must exceed this to deprotonate it to
      
      
      and force precipitation.
  • Collection: Filter the yellow/orange solid. Wash with ice-cold water until filtrate is neutral.

Workflow Visualization: Acid-Base Isolation Logic

WorkupLogic Start Acidic Reaction Mixture (pH < 1) Ice Quench on Ice Start->Ice Charcoal Optional: Charcoal Treatment (Remove Tars) Ice->Charcoal Base1 Adjust pH to 5-6 Charcoal->Base1 Filter1 Filter & Discard Solids (Oligomers/Byproducts) Base1->Filter1 Precipitate forms? Base2 Adjust pH to 10-11 (Critical Step) Base1->Base2 Filtrate Precip Precipitate Target (Free Base) Base2->Precip

Caption: Logical flow for isolating the free base, highlighting the critical pH thresholds to separate oligomers from the target amine.

Module 2: Purification via Hydrochloric Salt Formation

Objective: Convert the potentially unstable free base into a stable, high-purity dihydrochloride salt. This is the most effective method to remove non-basic impurities (like unreacted nitro-phenylenediamine).

Why this works: The 2-AMNB molecule has two protonation sites (imidazole N3 and the primary amine). The dihydrochloride salt crystallizes well, while many impurities remain in the organic mother liquor.

Protocol:

  • Dissolution: Suspend the crude free base in minimal hot Ethanol (EtOH).

  • Acidification: Add concentrated HCl dropwise until the solution turns clear (protonation solubilizes the compound) and pH < 2.

  • Precipitation: Cool to room temperature. Add Diethyl Ether (

    
    ) or Acetone as an anti-solvent until turbidity persists.
    
  • Crystallization: Refrigerate at 4°C overnight.

  • Recovery: Filter the white/pale yellow crystals. These are 2-(aminomethyl)-4-nitrobenzimidazole

    
     2HCl .
    

Solvent Selection Table for Recrystallization

Solvent SystemSuitabilityComments
Ethanol / Water (70:30) Excellent Standard for benzimidazoles. Good recovery, removes inorganic salts.
Methanol / Et₂O Good Best for converting free base to HCl salt.
Acetonitrile ModerateGood for final polishing of the free base, but solubility is low.
DMF / Water Avoid High boiling point makes removal difficult; often leads to oiling out.

Module 3: Chromatographic Refinement (HPLC/Flash)

Objective: Separation of regioisomers (4-nitro vs 5-nitro) or removal of stubborn trace impurities.

The Challenge: Amines interact strongly with silanols on silica columns, leading to "tailing" (broad, asymmetrical peaks).

Method A: Reverse Phase (C18) - Recommended
  • Stationary Phase: C18 (End-capped to reduce silanol activity).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 10mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: 254 nm (Nitro group absorbs strongly).

Method B: Normal Phase (Flash Chromatography)
  • Modification Required: You must dope the mobile phase with a base to suppress ionization.

  • Solvent System: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

    
    ).
    
  • Ratio: 90 : 9 : 1.

  • Note: Run 5 column volumes of the solvent before loading the sample to equilibrate the silica.

Visualizing the Separation Pathway

HPLC_Decision Input Impure Sample Check Is impurity polar/ionic? Input->Check RP Reverse Phase (C18) Buffer: 0.1% TFA Check->RP Yes (Salts/Acids) NP Normal Phase (Silica) Modifier: 1% NH4OH Check->NP No (Non-polars) Result1 Sharp Peaks (Salt form elutes) RP->Result1 Result2 Reduced Tailing (Free base elutes) NP->Result2

Caption: Decision tree for selecting chromatographic modes based on impurity profile.

Troubleshooting & FAQ

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common with nitro-compounds.

  • Cause: The solution is too concentrated or cooled too instantly.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available. If not, scratch the inner glass surface with a glass rod to induce nucleation. Add the anti-solvent (ether) much more slowly.

Q: The product is turning red/brown upon drying. A: Free primary amines are prone to oxidation and carbamate formation with atmospheric


.
  • Fix: Do not dry the free base in open air. Dry in a vacuum desiccator over

    
    . Ideally, convert it immediately to the dihydrochloride salt , which is air-stable.
    

Q: I cannot separate the 4-nitro isomer from the 5-nitro isomer. A: If you synthesized this via nitration of 2-AMBZ, you likely have a mixture.

  • Fix: These regioisomers have very similar polarities. Standard flash chromatography often fails. Use Preparative HPLC with a Phenyl-Hexyl column (provides pi-pi interaction selectivity different from C18) or perform fractional crystallization from Ethanol (the 5-nitro isomer is typically less soluble).

References

  • ChemicalBook. (2024). 2-(Aminomethyl)benzimidazole dihydrochloride Properties and Synthesis.Link

  • Kulik, A., et al. (2011).[4] HPLC method for identification and quantification of benzimidazole derivatives.[4] Acta Poloniae Pharmaceutica.[4] Link

  • Santa Cruz Biotechnology. (2024). 2-(Aminomethyl)benzimidazole dihydrochloride Product Data.Link

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][5][6]Link

  • Wright, J.B. (1951). The Synthesis of Benzimidazoles (Phillips Condensation Review). Chemical Reviews.

Sources

troubleshooting cyclization issues in benzimidazole methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization & Isolation of 2-(Aminomethyl)benzimidazoles

Status: Operational | Ticket Priority: High Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Hub. You are likely here because your benzimidazole synthesis—specifically the installation of the methanamine side chain (–CH₂NH₂)—is failing.

This is a deceptively difficult reaction. Unlike standard alkyl-substituted benzimidazoles, the 2-aminomethyl variant introduces a competing nucleophile (the exocyclic primary amine) and significant solubility challenges. This guide moves beyond standard recipes to diagnose why your reaction is stalling or polymerizing.

Module 1: Reaction Monitoring & Kinetics

Issue: "My reaction is stuck at the intermediate. I see a new spot on TLC, but it's not the product."

Diagnosis: In the Phillips condensation (acid-catalyzed reaction of o-phenylenediamine with glycine equivalents), the reaction proceeds in two distinct steps. If you see a stable intermediate, your system has likely stalled at the Mono-Acylated Amide stage (Intermediate B in the diagram below) and lacks the activation energy to perform the final dehydration/cyclization.

The Mechanism of Failure: The ring closure requires the attack of the second aniline nitrogen onto the amide carbonyl. This step is thermodynamically demanding because it requires the loss of a water molecule in an aqueous or semi-aqueous environment.

Troubleshooting Workflow

PhillipsMechanism Start o-Phenylenediamine + Glycine/Acid Inter Intermediate B: N-(2-aminophenyl)acetamide Start->Inter Fast Acylation Barrier ACTIVATION BARRIER (Dehydration) Inter->Barrier Stalls here if Temp < 100°C or Acid too dilute Product Product: 2-(Aminomethyl)benzimidazole Barrier->Product - H₂O (Requires Heat/Acid)

Caption: Figure 1. Kinetic bottleneck in Phillips condensation. The reaction frequently arrests at Intermediate B without sufficient thermal or acidic drive.

Corrective Actions:

ParameterRecommendationScientific Rationale
Acid Concentration 4N - 6N HCl You need a "Goldilocks" zone. Too weak (<2N), and the carbonyl isn't activated. Too strong (>10N), and the aniline nitrogen becomes protonated (

), rendering it non-nucleophilic [1].
Temperature Reflux (100°C+) Ring closure is endothermic. If refluxing in water/ethanol isn't working, switch to ethylene glycol or diglyme to reach 130°C.
Pro Tip: Microwave 150°C, 10-20 min Microwave irradiation overcomes the dehydration barrier efficiently by superheating the polar solvent, often boosting yields from 50% to 90% [2].

Module 2: Reagent Selection & Side Reactions

Issue: "I'm getting a complex mixture or 'goo' instead of a clean product."

Diagnosis: You are likely experiencing Intermolecular Polymerization . The target molecule contains a free amine (–CH₂NH₂ ). If you use unprotected glycine or a reactive linker, the product's own exocyclic amine can attack the carboxylic acid of another starting molecule, leading to linear oligomers (polyamides) rather than the desired cyclic benzimidazole.

The Solution: Protecting Groups Do not use free glycine unless you are using the specific 4N HCl Phillips method (where the amine is protonated and protected by the acid). For all other coupling methods (EDC/HOBt, mixed anhydrides), you must protect the amine.

Protocol Comparison:

FeatureMethod A: Free Glycine (Phillips) Method B: Boc-Gly-OH (Coupling)
Reagents Glycine + 4N HClBoc-Gly-OH + OPD + Coupling Agent
Risk Oligomerization if pH risesLow (Amine is chemically inert)
Workup Difficult (very polar)Easy (Organic extraction)
Best For Simple, robust substratesComplex, acid-sensitive substrates

Critical Step for Method B: After forming the amide with Boc-Gly-OH, you must perform a separate deprotection/cyclization step.

  • Coupling: OPD + Boc-Gly-OH

    
     Boc-Intermediate.
    
  • Cyclization: Treat with Glacial Acetic Acid (60°C) to close the ring (Boc usually survives mild heat).

  • Deprotection: Treat with TFA/DCM or 4N HCl/Dioxane to remove Boc.

Module 3: Alternative Routes (Oxidative Cyclization)

Issue: "My substrate contains acid-sensitive groups. I cannot reflux in HCl."

Diagnosis: The Phillips condensation is too harsh for substrates with acetals, silyl ethers, or other labile groups. You need a mild, oxidative route.

Solution: Use an aldehyde precursor (Aminoacetaldehyde dimethyl acetal or N-Boc-aminoacetaldehyde) coupled with an oxidant. This proceeds via a Schiff base followed by oxidative ring closure.

Recommended Protocol (Oxone Mediated):

  • Mix: o-Phenylenediamine (1.0 eq) + N-Boc-Glycinal (1.0 eq) in DMF/Water (9:1).

  • Stir: 30 mins to form the imine (Schiff base).

  • Oxidize: Add Oxone (0.6 eq) or Sodium Metabisulfite (Na₂S₂O₅). Stir at RT for 2-4 hours.

  • Result: High yield, room temperature, no strong acids [3, 4].

OxidativeRoute Aldehyde Aldehyde Precursor (R-CHO) Imine Schiff Base Intermediate Aldehyde->Imine - H₂O OPD o-Phenylenediamine OPD->Imine - H₂O Oxidant Oxidant (Oxone/Na₂S₂O₅) Room Temp Imine->Oxidant Final Benzimidazole Product Oxidant->Final - 2H (Oxidative Closure)

Caption: Figure 2.[1] Oxidative cyclization workflow for acid-sensitive substrates.

Module 4: Post-Synthetic Isolation

Issue: "I can't extract the product. It stays in the aqueous layer."

Diagnosis: 2-(Aminomethyl)benzimidazole is highly polar and basic. In the acidic reaction media (pH < 2), it exists as the dihydrochloride salt, which is water-soluble and insoluble in organic solvents like DCM or Ethyl Acetate.

Isolation Strategy:

  • The pH Swing (Precipitation):

    • Cool the reaction mixture to 0°C.

    • Slowly basify with Conc. Ammonia (28%) to pH ~9-10.

    • Do not use NaOH if possible, as it adds excess salt which can trap the product.

    • The free base should precipitate as a solid. Filter and wash with cold water.[2][3]

  • The "Salting Out" Extraction:

    • If no precipitate forms (common on small scales), saturate the aqueous layer with NaCl (solid).

    • Extract exhaustively with n-Butanol or IPA/CHCl₃ (1:3) . These solvent systems are polar enough to pull the amine from the brine.

  • Purification Check:

    • Recrystallization: The dihydrochloride salt can be recrystallized from Ethanol/Water [5].

    • The free base can often be recrystallized from Acetonitrile .

References

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society, 2393. Link

  • Mobinikhaledi, A., et al. (2008). "Microwave-assisted Synthesis of Some Benzimidazole Derivatives." Asian Journal of Chemistry, 20(2), 1302.[4] Link

  • Bhat, S., et al. (2005). "Oxidative cyclization of o-phenylenediamines to benzimidazoles using Oxone." Synlett, 2005(14), 2246-2248. Link

  • Venkateswarlu, Y., et al. (2013). "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes." ResearchGate/Journal of Chemistry. Link

  • Flores-Parra, A., et al. (2011). "Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution." Journal of the Mexican Chemical Society, 55(4). Link

Sources

removing regioisomer impurities from (4-nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Analysis of (4-nitro-1H-benzimidazol-2-yl)methanamine

Subject: Troubleshooting Regioisomer Contamination in 4-Nitrobenzimidazole Derivatives Ticket ID: #NITRO-BZ-ISO-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Isolating This compound (Target) from its 5-nitro regioisomer (Impurity) is a classic challenge in benzimidazole chemistry. This difficulty arises because the precursor, 3-nitro-1,2-phenylenediamine , often contains 4-nitro-1,2-phenylenediamine . Upon cyclization with glycine equivalents (e.g., via Phillips condensation), these yield the 4-nitro and 5-nitro benzimidazole isomers, respectively.

The 4-nitro and 7-nitro forms are tautomers of the same molecule and are chemically equivalent in solution. The 5-nitro (tautomeric with 6-nitro) is the distinct impurity you must remove.

This guide provides a self-validating purification workflow based on the distinct acidity and solubility profiles driven by the nitro group's position relative to the imidazole nitrogen.

Part 1: Diagnostic & Identification

How do I know if my product is contaminated?

Do not rely solely on LC-MS, as both isomers have identical masses (


). 1H NMR is the definitive diagnostic tool. 
Isomer Discrimination Table (DMSO-d6)
Feature4-Nitro Isomer (Target) 5-Nitro Isomer (Impurity)
Spin System ABC System (Strong Ortho Couplings)ABX System (Meta Coupling Visible)
Key Signal No Singlet. All aromatic protons show large splitting (

Hz).
Distinct Singlet/Doublet. Look for a signal at

ppm (H4) with small meta-coupling (

Hz).
Aromatic Pattern H5: Doublet (Ortho to NO2)H6: Triplet (Meta to NO2)H7: DoubletH4: Isolated (between N and NO2)H6: Doublet of DoubletsH7: Doublet
Acidity (pKa) Higher Acidity. The 4-nitro group stabilizes the anion via closer inductive proximity to the NH.Lower Acidity. The 5-nitro group is more distant from the acidic NH site.

Part 2: Purification Workflow

The most effective separation exploits the solubility difference in aqueous ethanol and the pKa difference of the imidazole ring proton.

Protocol A: The "pH-Switch" Recrystallization (Recommended)

Best for: Crude mixtures with >10% impurity.

  • Dissolution (Acid Phase):

    • Dissolve crude solid in 10% HCl (approx 10 mL/g).

    • Mechanism:[1][2] Both the side-chain amine (

      
      ) and imidazole ring protonate.
      
    • Filter any insoluble black tar (common oxidative byproducts).

  • Neutralization (The Critical Step):

    • Slowly add saturated NaHCO₃ or NH₄OH dropwise.

    • Monitor pH.[3][4][5] The target (4-nitro) typically precipitates later or forms a distinct salt compared to the 5-nitro isomer due to the intramolecular H-bond (N-H...O-N) in the 4-nitro species reducing its polarity.

    • Observation: Collect the precipitate that forms between pH 6 and 8.

  • Refining (Ethanol Wash):

    • The 5-nitro isomer is generally more soluble in hot ethanol .

    • Suspend the semi-pure solid in refluxing Ethanol (95%).

    • Cool slowly to 4°C.

    • Filter.[5][6][7] The solid is your 4-nitro target . The filtrate contains the 5-nitro impurity.[2]

Protocol B: The "Pre-Synthesis" Fix

Best for: Preventing the issue entirely. Purify the starting material (3-nitro-1,2-phenylenediamine ) before cyclization.

  • Recrystallize the diamine from water.[8] The 3-nitro isomer (red needles) is significantly less soluble than the 4-nitro isomer (orange plates).

Part 3: Decision Logic (Visualization)

The following diagram maps the purification logic. If the NMR shows a singlet at 8.4 ppm, you are in the "Contaminated" path.

PurificationLogic Start Crude Product (Mixture of 4-NO2 & 5-NO2) SolubilityCheck Solubility Test: Reflux in EtOH (95%) Start->SolubilityCheck Step 1 Filtration Hot Filtration SolubilityCheck->Filtration Step 2 Solid Precipitate (Solid) Filtration->Solid Target Enriched (4-Nitro is less soluble) Filtrate Mother Liquor (Liquid) Filtration->Filtrate Impurity Enriched (5-Nitro stays in soln) NMR_Check 1H NMR Diagnostic: Check 8.3-8.5 ppm Region Solid->NMR_Check Validation Decision Is singlet at ~8.4 ppm present? NMR_Check->Decision Success Pure Target (4-Nitro isomer) Decision->Success No (Target) Recycle Reprocess: Perform Acid/Base Precipitation Decision->Recycle Yes (Impurity remains)

Caption: Workflow for separating 4-nitrobenzimidazole from 5-nitrobenzimidazole based on solubility differentials in ethanol.

Part 4: Troubleshooting & FAQ

Q1: My product is water-soluble and won't precipitate at pH 7. Why?

  • Cause: The 2-methanamine group (

    
    ) is a primary amine (
    
    
    
    ). At pH 7, it is still protonated (
    
    
    ), making the molecule a cation and water-soluble.
  • Fix: You are likely isolating the "Zwitterion" (Ring

    
     / Sidechain 
    
    
    
    ). To precipitate the free base, you may need to go to pH > 10 , but be careful: nitrobenzimidazoles can degrade in strong base. Alternatively, isolate as the HCl salt by adding conc. HCl to the ethanolic solution and precipitating with ether.

Q2: I see a "doublet of doublets" in my NMR. Which isomer is this?

  • Analysis: Both isomers have protons that can split as dd. However, look at the coupling constants .

    • If you see a

      
       Hz coupling, it is likely the meta-coupling  between H4 and H6 in the 5-nitro impurity .
      
    • The 4-nitro isomer is dominated by ortho couplings (

      
       Hz).
      

Q3: Can I use Column Chromatography?

  • Yes, but it's difficult. The polarity is very similar.

  • Recommendation: Use a C18 Reverse Phase column (e.g., Newcrom R1).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . The acid suppresses the ionization of the imidazole ring, improving peak shape. The 5-nitro usually elutes before the 4-nitro due to higher polarity/lower lipophilicity.

References

  • Review of synthesis process of nitrobenzimidazole derivatives. Taylor & Francis / Synthetic Communications. (Discusses the condensation of nitro-phenylenediamines and the resulting isomer distributions).

  • Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. SIELC Technologies. (Provides HPLC conditions for separating nitro-benzimidazole isomers).

  • Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. BenchChem Application Notes. (Details the NMR splitting patterns distinguishing 4-substituted vs 5-substituted benzimidazoles).

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. (Fundamental data on the pKa shifts caused by nitro groups on imidazole rings).

Sources

Technical Guide: Stability & Handling of (4-nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of (4-nitro-1H-benzimidazol-2-yl)methanamine in aqueous environments. It is designed for researchers requiring high-fidelity control over their experimental conditions.

Part 1: Executive Technical Summary

This compound is a functionalized benzimidazole derivative characterized by an amphoteric nature and specific sensitivity to photolytic degradation. Its stability in aqueous solution is governed by three critical factors: pH-dependent ionization , oxidative susceptibility of the primary amine , and nitro-group associated photolability .

Quick Reference Matrix
ParameterStatusCritical Note
Aqueous Solubility Low (Neutral pH)Highly pH-dependent. Soluble at pH < 3.0 or pH > 12.0.
Hydrolytic Stability HighThe C2-methanamine linkage is chemically robust against hydrolysis.
Photostability Poor The nitro group renders the molecule sensitive to UV/Vis light (yellowing).
Oxidation Risk ModeratePrimary amine is susceptible to air oxidation over time.
Preferred Solvent DMSO / Dilute AcidStore stocks in anhydrous DMSO; dilute into acidic buffer if possible.

Part 2: Solubility & Solution Preparation

The most common user issue is precipitation upon dilution into biological buffers (PBS, TBS).

The Physicochemical Mechanism

This molecule contains three ionizable centers that dictate its solubility profile:

  • Benzimidazole N3 (Pyridine-like): Proton acceptor. The 4-nitro group is strongly electron-withdrawing, significantly lowering the pKa of this nitrogen (estimated pKa ~3.0–4.0) compared to unsubstituted benzimidazole (pKa 5.6).

  • Primary Amine (-CH₂NH₂): Proton acceptor. Typical pKa ~9.0–9.5.

  • Benzimidazole N1 (Pyrrole-like): Proton donor. The nitro group increases acidity (estimated pKa ~10.0–11.0).

Implication: At physiological pH (7.4), the molecule exists largely as a zwitterion or neutral species with reduced solubility, leading to aggregation.

Protocol: Preparation of Stable Stock Solutions

Step 1: Primary Stock (Solvent-Based)

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

  • Concentration: 10–50 mM.

  • Procedure: Vortex until fully dissolved. If particles persist, sonicate for 30 seconds at <40°C.

  • Storage: Aliquot into amber vials, store at -20°C. Avoid repeated freeze-thaw cycles.

Step 2: Aqueous Working Solution (The "Crash-Out" Prevention Method) Do not dilute directly into neutral PBS. Use a serial dilution strategy:

  • Dilute DMSO stock 1:10 into 10 mM Acetic Acid (pH 4.0) or 0.1 M HCl (if compatible with assay).

  • Slowly add this intermediate to your final buffer with rapid vortexing.

  • Final DMSO limit: Keep <1% (v/v) to minimize toxicity, unless solubility demands higher (up to 5%).

Part 3: Stability & Degradation Pathways

Users often confuse precipitation with degradation. Use the flowchart below to diagnose solution behavior.

Diagram: Degradation & Solubility Logic

StabilityLogic Start Start: Solution Preparation CheckPH Is pH neutral (7.0-7.5)? Start->CheckPH Precipitation Precipitation (Cloudiness) Yellowing Color Change (Yellow/Brown) Stable Stable Solution CheckPH->Precipitation Yes (Zwitterion aggregation) CheckLight Was solution exposed to light? CheckPH->CheckLight No (Acidic/Basic) CheckLight->Yellowing Yes (Nitro photolysis) CheckOx Is container sealed/degassed? CheckLight->CheckOx No CheckOx->Yellowing No (Amine oxidation) CheckOx->Stable Yes

Figure 1: Diagnostic logic for identifying instability sources. Note that "Yellowing" often indicates chemical change, while "Cloudiness" indicates physical aggregation.

Detailed Degradation Mechanisms
  • Photolytic Nitro-Reduction: Nitro-aromatics are chromophores. Upon UV exposure, the nitro group can undergo radical-mediated reduction or rearrangement, often forming nitroso intermediates or azo-dimers. This results in a bathochromic shift (darkening/yellowing) of the solution.

    • Prevention:[2][3]Strictly use amber tubes or foil-wrapped containers.

  • Amine Oxidation: The primary methanamine arm (-CH₂-NH₂) is a nucleophile. In the presence of atmospheric oxygen and trace metal ions, it can oxidize to an imine or aldehyde, releasing ammonia.

    • Prevention:[2][3] Degas buffers with N₂ or Ar; add EDTA (1 mM) to chelate trace metals.

  • Carbamate Formation: Primary amines react reversibly with atmospheric CO₂ to form carbamates. This alters the pKa and solubility.

    • Prevention:[2][3] Keep stock vials tightly sealed; minimize headspace.

Part 4: Troubleshooting & FAQs

Q1: My solution turned yellow overnight at 4°C. Is it still usable?

  • Diagnosis: Likely photolytic degradation or mild oxidation.

  • Action: Run an LC-MS check. If the parent peak area is >95%, it may be usable for qualitative work. For quantitative K_d or IC50 measurements, discard and prepare fresh . The degradation products of nitro-compounds can be cytotoxic or assay-interfering (quenchers).

Q2: I cannot use DMSO in my cell assay. What is the alternative?

  • Solution: Use a cyclodextrin carrier.

  • Protocol: Prepare a 10% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in water. Dissolve the compound directly into this vehicle. The hydrophobic cavity of the cyclodextrin encapsulates the benzimidazole core, improving solubility without organic solvents.

Q3: The compound precipitates when I add it to cell culture media (DMEM).

  • Cause: DMEM contains salts and amino acids at pH 7.4. The sudden pH jump causes the compound to crash out.

  • Fix: Pre-dilute the compound in serum-free media or PBS before adding to the full media containing serum. Serum proteins (Albumin) can bind the compound and help keep it in solution, but high concentrations of compound (>10 µM) may still precipitate.

Q4: Is the amine group reactive? Can I use it for conjugation?

  • Answer: Yes. The primary amine is a nucleophile. It can be conjugated to NHS-esters or epoxides.

    • Warning: If you are screening for inhibitors, ensure your assay buffer does not contain aldehydes or reactive esters, as the compound will covalently modify them, leading to false positives.

Part 5: Analytical Validation (HPLC Method)

To verify the stability of your specific lot, use the following generic HPLC-UV parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzimidazole ring) and 330 nm (Nitro group).

  • Expected Retention: The amine is polar; it will elute early unless ion-pairing reagents are used.

References

  • Benzimidazole Chemistry & pKa

    • Hofmann, K. (1953). Imidazole and its Derivatives. Interscience Publishers.
    • PubChem Compound Summary for CID 145820 (Parent: 1H-Benzimidazole-2-methanamine).
  • Nitro-Group Photostability

    • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds. Wiley.[4] (Mechanisms of nitro-aromatic photolysis).

  • Solubility Enhancement Strategies

    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
  • General Stability of Benzimidazole Anthelmintics (Analogs)

    • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.

Sources

Technical Support Center: Minimizing Side Reactions During Benzimidazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzimidazole alkylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. As a Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N-1 and N-3 alkylated products. How can I improve the regioselectivity?

A1: This is the most common challenge in benzimidazole alkylation. The benzimidazole anion is an ambident nucleophile, meaning alkylation can occur at either nitrogen.[1] Several factors influence the N-1/N-3 ratio:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring or the use of a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen.[2] For example, a substituent at the C-4 or C-7 position will strongly direct alkylation to the distal nitrogen (N-1).

  • Electronic Effects: Electron-withdrawing groups on the benzimidazole ring will decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[2] Conversely, electron-donating groups can increase the reactivity of the proximal nitrogen.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic solvents often provide different selectivity compared to protic solvents.[1]

  • Protecting Groups: In complex syntheses, employing a protecting group on one of the nitrogen atoms is a definitive strategy to ensure selective alkylation at the desired position.[2]

A notable methodology for achieving regioselective N-methylation to furnish the sterically more hindered isomer has been developed, offering a solution when the less stable product is desired.[3]

Q2: My reaction is producing a significant amount of dialkylated product. What are the primary causes and how can I prevent this?

A2: Dialkylation occurs when the initially formed N-alkylated benzimidazole is further alkylated to form a benzimidazolium salt. This is often a result of:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent increases the probability of a second alkylation event.

  • Reaction Conditions: Higher temperatures and longer reaction times can promote dialkylation.

  • Base Strength: The choice of base can play a role. A very strong base might lead to a higher concentration of the benzimidazolide anion, which can then be more susceptible to further reaction.

To minimize dialkylation:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.

  • Optimize Reaction Conditions: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[4] Consider running the reaction at a lower temperature.[5]

  • Choice of Base: Use a base that is just strong enough to deprotonate the benzimidazole without promoting side reactions. Bases like K₂CO₃ or Cs₂CO₃ are often good starting points.

Q3: I'm observing C-alkylation instead of the desired N-alkylation. Why is this happening?

A3: While less common than N-alkylation, C-alkylation, particularly at the C-2 position, can occur under certain conditions. This is often facilitated by transition-metal catalysis. For instance, rhodium(I)-catalyzed C-H activation can lead to C2-selective branched alkylation.[6] Similarly, copper-catalyzed C-H allylation with allenes has been reported.[7] If you are not intending to perform a C-H functionalization reaction, the presence of metal impurities in your reagents or reaction vessel could potentially catalyze this side reaction.

Q4: My starting benzimidazole seems to be decomposing under the reaction conditions. What could be the cause?

A4: Benzimidazoles are generally stable compounds, but decomposition can occur under harsh conditions.

  • Strong Bases and High Temperatures: The combination of a very strong base (like n-BuLi or NaH) and high temperatures can lead to ring-opening or other decomposition pathways.

  • Oxidation: o-Phenylenediamines, the precursors to many benzimidazoles, are susceptible to oxidation which can result in colored impurities.[4] If your benzimidazole was synthesized from an oxidized starting material, it might be less stable.

To mitigate decomposition:

  • Use Milder Bases: Opt for bases like potassium carbonate, sodium hydroxide, or triethylamine.[8][9]

  • Moderate Temperatures: Avoid excessive heating unless necessary. Many alkylations can proceed efficiently at room temperature or with gentle warming.[8]

  • Inert Atmosphere: If you suspect oxidation is an issue, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during benzimidazole alkylation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective deprotonation. 2. Insufficiently reactive alkylating agent. 3. Suboptimal solvent. 4. Reaction temperature too low.1. Use a stronger base (e.g., NaH, KOH).[2][10] Ensure anhydrous conditions if using a moisture-sensitive base. 2. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide). 3. Screen polar aprotic solvents like DMF, DMSO, or acetonitrile.[10] 4. Gradually increase the reaction temperature and monitor progress.[8]
Mixture of N-1 and N-3 Isomers 1. Lack of steric or electronic directing effects. 2. Inappropriate solvent or base.1. If possible, modify the benzimidazole substrate to introduce a directing group. 2. Experiment with different solvent and base combinations to alter the regioselectivity.[1] 3. For critical applications, consider a protecting group strategy.[2]
Formation of Dialkylated Product 1. Excess alkylating agent. 2. Prolonged reaction time or high temperature.1. Use a 1:1 or 1:1.1 molar ratio of benzimidazole to alkylating agent. 2. Monitor the reaction closely and quench it upon completion. Attempt the reaction at a lower temperature.[5]
Product Purification Difficulties 1. Similar polarity of product and starting material/isomers. 2. Presence of colored impurities.1. Optimize your column chromatography conditions (e.g., try different solvent systems, use a gradient elution). 2. Treat a solution of the crude product with activated carbon to remove colored impurities.[4]

Advanced Protocols for Selective Alkylation

For challenging substrates where standard methods fail to provide the desired selectivity, consider these advanced protocols.

Protocol 1: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful method for alkylating acidic N-H bonds with inversion of stereochemistry at the alcohol carbon.[11][12] It proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates.

Key Considerations:

  • The nucleophile (benzimidazole) should have a pKa of less than 13 for optimal results.[11]

  • The order of reagent addition is crucial.[13]

  • A significant drawback is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[11]

Experimental Workflow:

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve benzimidazole, alcohol, and PPh3 in anhydrous THF. B Cool solution to 0 °C under an inert atmosphere. A->B C Add DEAD or DIAD dropwise to the cold solution. B->C D Allow to warm to RT and stir until completion (monitor by TLC). C->D E Concentrate the reaction mixture. D->E F Purify by column chromatography to remove byproducts. E->F Buchwald_Hartwig_Logic cluster_reactants Core Components cluster_catalyst Catalytic System cluster_conditions Reaction Parameters A Benzimidazole (N-H nucleophile) Product N-Aryl Benzimidazole A->Product B Aryl Halide/Triflate (Electrophile) B->Product C Pd(0) Precatalyst (e.g., Pd2(dba)3) C->Product catalyzes D Ligand (e.g., XPhos, SPhos) D->Product enables E Base (e.g., NaOtBu, K3PO4) E->Product activates F Anhydrous Solvent (e.g., Toluene, Dioxane) F->Product facilitates G Inert Atmosphere (N2 or Ar) G->Product protects H Heat H->Product drives

Sources

Technical Support Center: Recrystallization & Purification of (4-nitro-1H-benzimidazol-2-yl)methanamine

[1]

Case ID: PUR-BZ-4N-AM Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Active[1]

Introduction: The Chemical Profile

Welcome to the technical support interface. You are working with (4-nitro-1H-benzimidazol-2-yl)methanamine .[1] Successfully purifying this compound requires understanding its competing functionalities:

  • The Core (Benzimidazole): A rigid, planar heterocycle that promotes strong

    
    -
    
    
    stacking, often leading to high melting points and low solubility in non-polar solvents.[1]
  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) at the 4-position.[1] This increases the acidity of the imidazole -NH and significantly polarizes the molecule, reducing solubility in ethers/hydrocarbons but increasing it in polar aprotic solvents (DMF, DMSO).[1]
    
  • The Methanamine Tail (

    
    ):  A basic primary amine.[1] This provides a "handle" for pH-manipulated purification (acid-base swing) and makes the molecule amphoteric.[1]
    

Module 1: Solvent Selection Strategy

User Query: "Standard ethanol recrystallization failed. What solvent system should I use?"

The Logic (Causality)

Because of the 4-nitro group, this molecule is too polar for standard non-polar solvents (Hexane, Toluene) but the aromatic core makes it sparingly soluble in pure water.[1] You need a Gradient Polarity System .

Recommended Solvent Systems
Solvent SystemRatio (v/v)RoleProtocol Notes
Ethanol / Water 90:10 to 70:30 Primary Choice Dissolve in hot EtOH; add

dropwise until turbid.[1] Rewarm to clear, then cool.
Acetonitrile (MeCN) 100% Alternative Good for removing non-polar impurities.[1] If product is too soluble, add minimal Diethyl Ether as anti-solvent.
DMF / Water Variable "Hard" Cases Use only if the compound is insoluble in boiling EtOH. Warning: DMF is hard to remove.
Methanol / EtOAc 20:80 Flash Column If recrystallization fails, use this for silica chromatography.[1]
Decision Tree: Solvent Selection

SolventSelectionStartStart: Crude SolidSolubilityTestTest Solubility inBoiling Ethanol (10 vol)Start->SolubilityTestSolubleFully Soluble?SolubilityTest->SolubleYesInsolubleInsoluble/Cloudy?SolubilityTest->InsolubleNoAddWaterAdd Water (Anti-solvent)dropwise until turbidSoluble->AddWaterSwitchSolventSwitch to DMF orAcetic AcidInsoluble->SwitchSolventClearRe-heat to ClearAddWater->ClearCoolSlow Cool to RTthen 4°CClear->CoolResultFilter & Wash(Cold EtOH)Cool->Result

Figure 1: Logic flow for selecting the optimal recrystallization solvent based on initial solubility observations.[1]

Module 2: Troubleshooting "Oiling Out"

User Query: "Upon cooling, the product separates as a yellow/brown oil droplets instead of crystals. How do I fix this?"

Root Cause Analysis

"Oiling out" (Liquid-Liquid Phase Separation) occurs when the saturation temperature of your solution is higher than the melting point of the solvated product (or the oil-rich phase).[2] The nitro group often lowers the energy barrier for amorphous oil formation compared to the crystal lattice.

The Fix: The "Seeding & Re-heat" Protocol

Do not freeze the oil; it will just form a glass. Follow this self-validating loop:

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution. You may need to add a small amount of the "good" solvent (e.g., Ethanol).[1][3]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface.

  • Insulate: Wrap the flask in aluminum foil or a towel. This slows the cooling rate, preventing the rapid supersaturation that drives oil formation (Ostwald Ripening).[1]

  • Agitate: Stir slowly (magnetic stir bar). This prevents local concentration hotspots where oil droplets nucleate.

Module 3: The "Acid-Base Swing" (Advanced Purification)

User Query: "Recrystallization isn't removing the dark impurities. Is there a chemical alternative?"

The Strategy

Since your molecule has a basic amine (

Protocol: Acid-Base Extraction[1]
  • Dissolution: Suspend crude solid in 1M HCl (approx. 10 volumes).

    • Chemistry: The amine protonates (

      
      ), making the product water-soluble.[1]
      
    • Validation: The solution should be yellow/orange. Dark black tar/solids that do not dissolve are impurities.

  • Filtration: Filter the acidic solution through Celite or a glass frit. Discard the solid residue.

  • Precipitation: Cool the filtrate on ice. Slowly add 2M NaOH or Ammonium Hydroxide until pH

    
     9-10.
    
    • Chemistry: You are deprotonating the amine. The free base will precipitate out.

  • Collection: Filter the precipitate. This solid is now chemically purified and ready for a final "polish" recrystallization in Ethanol.

Workflow Diagram

AcidBaseSwingCrudeCrude Solid(Impure)AcidStepDissolve in 1M HClCrude->AcidStepFilterFilter Insolubles(Remove Tars)AcidStep->FilterBaseStepNeutralize withNH4OH to pH 9Filter->BaseStepPrecipPrecipitate FormsBaseStep->PrecipRecrystFinal Recrystallization(Ethanol)Precip->Recryst

Figure 2: The Acid-Base Swing protocol utilizes the amine functionality to chemically separate the product from non-basic impurities.

FAQs: Rapid Response

Q: My product is bright yellow, but the literature says it should be pale. Why? A: Nitro compounds are inherently yellow due to

Activated Charcoal

Q: Can I crystallize it as a salt instead of the free base? A: Yes, and this is highly recommended. If the free base oils out persistently, convert it to the Hydrochloride (HCl) or Mesylate salt.

  • How: Dissolve free base in warm Ethanol, add 1.1 eq of HCl in Dioxane/Ether.

  • Benefit: Salts have much higher melting points and stronger lattice energy, making them less prone to oiling out.[1]

Q: How do I validate purity without running an NMR every time? A: Use the TLC Self-Validation System :

  • Run a TLC (DCM:MeOH 9:1).

  • Spot the Mother Liquor (the liquid left after filtering crystals) next to your Crystals.

  • Success Criteria: The Crystals lane shows one spot. The Mother Liquor lane shows the product spot plus the impurity spots. If the Mother Liquor looks identical to the Crystals, you have not achieved purification (yield loss only).[1]

References

  • Solubility of Benzimidazoles: Wang, J., et al. "Solubility of 2-methylbenzimidazole in alcohols."[1] Journal of Chemical & Engineering Data, 2006. [1]

  • Synthesis & Purification: Dubey, P.K., et al. "Synthesis of benzimidazoles using o-phenylenediamine."[1] Indian Journal of Chemistry, 2010.

  • Oiling Out Mechanisms: Veesler, S., et al. "Liquid-Liquid Phase Separation in Crystallization."[1] Organic Process Research & Development, 2006. [1]

  • Benzimidazole Anthelmintics (Analogous Chemistry): "Mebendazole Polymorphs and Solubility." Journal of Pharmaceutical Sciences.

Technical Support Center: Nitro-Benzimidazole Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Solubility, Precipitation, and False Positives in Biological Assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High[1][2][3]

Executive Summary: The "Brick Dust" Paradox

Welcome to the technical support hub for nitro-benzimidazole derivatives. If you are here, you likely faced a common frustration: your compound is highly active in silico or in organic solvents, but fails in biological media.[1][2]

The Root Cause: Nitro-benzimidazoles possess a "brick dust" crystal lattice.[1][2][3] While the imidazole ring is theoretically a weak base, the nitro group (


)  at position 5 or 6 is a strong electron-withdrawing group (EWG).[1][2] This withdraws electron density from the imidazole ring, significantly lowering the 

of the basic nitrogen to ~3.7 [1].
  • Consequence: At physiological pH (7.4), the molecule cannot protonate.[1][2] It remains neutral, planar, and highly hydrophobic, leading to immediate precipitation (crashing out) or colloidal aggregation upon dilution into aqueous buffers.[1]

This guide provides self-validating protocols to resolve these issues without compromising biological relevance.

Module 1: Resolving "Crash-Out" (Precipitation)

User Issue: "My compound precipitates immediately when I add my DMSO stock to the cell culture media."

Diagnosis: You are experiencing Solvent Shock .[1][2][3] Dropping a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media creates a local environment where the solvent capacity drops exponentially, forcing the hydrophobic nitro-benzimidazole to crystallize before it can disperse.

The Solution: Intermediate Dilution Protocol

Do not dilute directly from 100% DMSO to 0.1% DMSO.[1][2] Use an intermediate "step-down" to buffer the polarity shift.

Protocol:

  • Stock: 10 mM compound in 100% DMSO.

  • Intermediate: Dilute Stock 1:10 into pure DMSO or 50% PEG-400/DMSO (not water) to create a 1 mM working stock.

  • Final: Dilute the 1 mM working stock into the assay medium.

Why this works: It reduces the local concentration of the compound at the injection site, preventing nucleation.

Visualization: Solvent Shock vs. Step-Down

DilutionStrategy cluster_bad Risky Method (Direct) cluster_good Recommended Method (Intermediate) Stock1 10mM Stock (100% DMSO) Media1 Assay Media (Aq. Buffer) Stock1->Media1 1:1000 Dilution Precip PRECIPITATION (Local Saturation) Media1->Precip Stock2 10mM Stock (100% DMSO) Inter 1mM Intermediate (DMSO/PEG-400) Stock2->Inter 1:10 Dilution Media2 Assay Media (Aq. Buffer) Inter->Media2 1:100 Dilution Soluble STABLE DISPERSION Media2->Soluble

Figure 1: Comparison of direct dilution (high risk of precipitation) vs. intermediate dilution (stabilized dispersion).[1][2][3]

Module 2: The False Positive (Colloidal Aggregation)

User Issue: "I see strong inhibition (


), but the dose-response curve is very steep (Hill slope > 2)."

Diagnosis: Your compound is likely forming Colloidal Aggregates .[1][2][3] Nitro-benzimidazoles are prone to stacking due to their planar structure.[1][2][3] These colloids sequester enzymes nonspecifically, leading to false inhibition (PAINS - Pan-Assay Interference Compounds) [2].[1][2][3]

The Validation Test: Detergent Sensitivity

True pharmacological inhibition is lock-and-key and insensitive to low detergent levels.[1][2][3] Aggregation is driven by surface tension and is destroyed by detergents.[1][2][3]

Protocol:

  • Run your standard assay (e.g., Enzyme Inhibition).[1][2][3]

  • Run a parallel arm adding 0.01% Triton X-100 or 0.005% Tween-80 to the buffer.[1][2][3]

  • Compare Results:

ObservationDiagnosisAction

Unchanged
True BinderProceed with Lead Optimization.

Increases >10x
AggregatorCompound is a false positive artifact.[1][2][3]
Precipitate Clears Solubility IssueUse detergent in all future assays.
Module 3: Advanced Formulation (Cyclodextrins)

User Issue: "DMSO and detergents aren't enough. I need higher concentrations for animal studies or low-sensitivity assays."

Diagnosis: You have reached the thermodynamic solubility limit of the free base.[1] You must encapsulate the hydrophobic core.[1]

The Solution: HP-

-Cyclodextrin Complexation

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex.[1][2][3] The hydrophobic nitro-benzimidazole sits inside the CD cavity, while the hydrophilic exterior interacts with water [3]. This is superior to pH adjustment because the nitro group prevents effective protonation at safe pH levels.[1]

Preparation Protocol:

  • Prepare 20% (w/v) HP-

    
    -CD  in water or PBS.[1][2][3]
    
  • Add excess nitro-benzimidazole powder.[1][2][3]

  • Sonicate for 30 minutes at 37°C.

  • Filter (0.22

    
    ) to remove un-dissolved solid.[1][2][3]
    
  • Quantify concentration via HPLC.[1][2][3] Note: This often achieves 100-1000x higher solubility than PBS alone.[1][2][3]

Visualization: Troubleshooting Logic Tree

Troubleshooting Start START: Assay Failure Visual Is precipitate visible to the naked eye? PrecipAction SOLVENT SHOCK 1. Reduce Stock Conc. 2. Use Intermediate Dilution 3. Add 0.01% Tween-80 Visual->PrecipAction Yes HillSlope Is Hill Slope > 2.0 or Inhibition > 90% abruptly? Visual->HillSlope No PrecipYes YES AggregAction AGGREGATION ARTIFACT Perform Detergent Test (Add 0.01% Triton X-100) HillSlope->AggregAction Yes Optical Is the readout Fluorescence/Absorbance? HillSlope->Optical No NitroQuench NITRO QUENCHING Nitro group absorbs @ 350-400nm. Switch to Luminescence Assay. Optical->NitroQuench Yes Valid VALID RESULT Proceed with SAR Optical->Valid No

Figure 2: Decision tree for diagnosing solubility and assay interference issues.

Module 4: Optical Interference (The Nitro Chromophore)

User Issue: "My fluorescence assay background is incredibly high, or my signal is quenched."

Diagnosis: The Nitro group (


)  is a chromophore.[1][2][3] It typically absorbs light in the UV-Blue region (300–400 nm) and can act as a fluorescence quencher via electron transfer.[1][2][3]

Technical Fix:

  • Spectrum Scan: Run an absorbance scan of your compound (10

    
    ) in buffer.[1][2][3] If it absorbs at your assay's excitation or emission wavelength, you have Inner Filter Effect .[1][2][3]
    
  • Switch Readouts:

    • Avoid: Fluorescence Intensity (FI) or Absorbance (OD) in the blue range.[1][2]

    • Use:Luminescence (e.g., Glo-assays) or AlphaScreen .[1][2][3] These are biochemical reactions that do not rely on external excitation light, bypassing the inner filter effect.

Summary of Physicochemical Properties
PropertyValue (Approx.)Implication for Assay

(Acid)
~10.7 (NH deprotonation)Stable in basic pH, but irrelevant for physiology.[1][2][3]

(Base)
~3.7 (N protonation)Critical: Neutral at pH 7.[1][2][3]4. Cannot be solubilized by mild acidification.[1][2][3]
LogP 1.5 – 2.5Moderately lipophilic, but planar packing drives crystallization.[1][2][3]
Solubility (PBS) < 5

Requires carrier (DMSO/Cyclodextrin).[1][2][3]
References
  • PubChem. (n.d.).[1][2][3] 5-Nitrobenzimidazole Compound Summary. National Center for Biotechnology Information.[1][2][3] Retrieved from [Link][1][2]

  • Shoichet, B. K. (2006).[1][2][3] Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.[1][2][3] (Seminal work on colloidal aggregation/PAINS).

  • Moriwaki, C., et al. (2008).[1][2] Enhancement of solubility and dissolution rate of albendazole by complexation with cyclodextrins.[4][5] Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Benzimidazole-Methanamine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Oxidation of C2-Methanamine Groups in Benzimidazoles Lead Scientist: Dr. A. Chen, Senior Application Scientist

Core Directive & Scope

Welcome to the Technical Support Center. You are likely here because your benzimidazole-2-methanamine derivative—a critical pharmacophore in kinase inhibitors and anti-infectives—is showing signs of degradation.

The Problem: The methylene bridge (


) connecting the benzimidazole ring and the amine is "benzylic-like." It is electronically activated by the electron-deficient benzimidazole ring, making the C-H bonds susceptible to Hydrogen Atom Transfer (HAT). This leads to oxidative deamination, turning your white solid into a brown oil/gum.

The Solution: This guide provides a self-validating system to arrest this oxidation via Proton Shielding and Metal Scavenging .

Module 1: The Chemistry of Degradation (Diagnostics)

Before troubleshooting, confirm if oxidation is your root cause. The degradation of benzimidazole-methanamines typically follows an oxidative deamination pathway, catalyzed by trace metals and light.

Diagnostic Indicators
ObservationChemical EventSeverity
Yellowing of Solution Formation of Imine intermediate (

)
Moderate (Reversible)
Browning/Darkening Polymerization of aldehydes/diazo speciesCritical (Irreversible)
Ammonia Smell Hydrolysis of the imine releases

Terminal Decomposition
New Spot on TLC Appearance of Benzimidazole-2-carboxaldehydeConfirmed Oxidation
Pathway Visualization

The following diagram illustrates the mechanism you are fighting against.[1]

OxidationPathway Start Benzimidazole-CH2-NH2 (Free Base) Radical C-Centered Radical (Activated Species) Start->Radical HAT (Trace Metal/O2) Imine Imine Intermediate (-CH=NH) Radical->Imine -1e- / -H+ Aldehyde Benzimidazole-CHO (Degradation Product) Imine->Aldehyde Hydrolysis (+H2O) Ammonia NH3 (Byproduct) Imine->Ammonia

Figure 1: Oxidative Deamination Pathway. The critical failure point is the initial Hydrogen Atom Transfer (HAT) at the methylene carbon.

Module 2: Prevention Protocols

Do not rely on "working quickly." Use these protocols to create a chemically inert environment.

Protocol A: The "Proton Shield" (Salt Formation)

Mechanism: Protonating the amine lone pair (


) withdraws electron density from the adjacent methylene carbon, significantly raising the oxidation potential. This is the most effective stabilization method.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude free base in minimal degassed methanol or ethanol.

  • Acid Addition:

    • For HCl Salts: Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C.

    • For Tosylates (Recommended): Add 1.0 equivalent of p-Toluenesulfonic acid (p-TsOH) monohydrate. Tosylate salts are often less hygroscopic than chlorides.

  • Precipitation: Add diethyl ether or MTBE (degassed) to induce crystallization.

  • Validation: Filter and dry.

    • Self-Check: The salt should remain white/off-white. If it turns yellow immediately, your solvent contained peroxides.

Protocol B: Metal Scavenging (The Chelation Wash)

Mechanism: Trace transition metals (Fe, Cu) from reagents or silica gel catalyze the radical formation. Removing them breaks the radical chain reaction.

Step-by-Step Workflow:

  • Preparation: Prepare a 5 mM solution of Disodium EDTA in water.

  • Workup: During the extraction phase (post-synthesis), wash your organic layer (containing the product) with the EDTA solution twice before the brine wash.

  • Drying: Dry over

    
     (avoid 
    
    
    
    if it is of low purity, as it can introduce trace Iron).

Module 3: Troubleshooting Guide

Use this decision tree to resolve immediate stability issues in your workflow.

TroubleshootingTree Issue Start: Product Instability Detected CheckState Is the product Solid or Solution? Issue->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution ColorCheck Is it turning Brown? Solid->ColorCheck SolventCheck Solvent used? Solution->SolventCheck ActionSalt Action: Convert to HCl/TsOH Salt immediately ColorCheck->ActionSalt Yes ActionDegas Action: Sparge with Argon (20 min) SolventCheck->ActionDegas MeOH/Water ActionEther Action: Check for Peroxides (KI Test) SolventCheck->ActionEther THF/Ether

Figure 2: Rapid Response Decision Tree for Benzimidazole Instability.

Frequently Asked Questions (FAQ)

Q: Can I store the free base if I keep it at -20°C? A: Only for short periods (<24 hours). Even at low temperatures, auto-oxidation can occur if the surface area is high (fine powder). We strictly recommend storage as a salt (HCl, Dihydrochloride, or Fumarate).

Q: Why does my product decompose on the silica column? A: Silica gel often contains trace iron (Fe) and is slightly acidic/oxidative.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent. This neutralizes acidic sites and passivates the silica.

Q: I need the free base for a biological assay. How do I handle it? A: Store the compound as the stable salt. On the day of the assay, dissolve the salt in the assay buffer. The buffer's pH (usually 7.4) will naturally generate the free base species in situ without exposing the bulk material to oxidative stress during storage.

Q: Is DMSO safe for stock solutions? A: DMSO is generally safe if it is high purity and stored under inert gas. However, DMSO can act as a mild oxidant under certain conditions. For long-term library storage, we recommend checking LCMS purity periodically. Acetonitrile/Water (acidified) is often safer for salts.

References

  • Mechanisms of Amine Oxidation

    • Murahashi, S. I. (1995). Synthetic aspects of metal-catalyzed oxidations of amines and related reactions. Angewandte Chemie International Edition, 34(22), 2443-2465.

  • Benzimidazole Stability & Synthesis

    • Gaba, M., et al. (2014). Synthesis and biological evaluation of novel 1,2,5-trisubstituted benzimidazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 76, 494-505. (Demonstrates salt formation for stability).

  • Prevention of Benzylic Oxidation

    • Taber, D. F. (2011). Organic Synthesis: State of the Art 2009-2011. (Discusses protection of sensitive benzylic amines).

  • Handling Air-Sensitive Amines

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for degassing and salt formation).

Sources

Validation & Comparative

Structural Elucidation and Solvent-Dependent NMR Profiling of (4-nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a definitive protocol for the 1H NMR characterization of (4-nitro-1H-benzimidazol-2-yl)methanamine , a critical scaffold in the development of anthelmintic and tyrosine kinase inhibitor therapeutics. Unlike standard spectral reports, this guide focuses on the comparative performance of solvent systems (DMSO-d6 vs. Methanol-d4) and the analytical differentiation of regioisomers (4-nitro vs. 5-nitro), a common synthetic challenge.

Introduction: The Analytical Challenge

The benzimidazole core is ubiquitous in medicinal chemistry, but the introduction of a nitro group at the C4 position creates specific analytical hurdles:

  • Tautomeric Equilibrium: The 4-nitro substituent influences the acidity of the imidazole NH, leading to rapid N1/N3 proton exchange.

  • Solubility: The nitro group increases polarity, often requiring high-dielectric solvents.

  • Regioisomerism: Synthesis from 3-nitro-1,2-phenylenediamine yields the 4-nitro isomer, whereas 4-nitro-1,2-phenylenediamine yields the 5-nitro isomer. Distinguishing these is critical for Quality Control (QC).

This guide compares the "Standard Protocol" (DMSO-d6) against the "Exchange-Edited Protocol" (Methanol-d4) to provide a robust characterization strategy.

Experimental Methodology

Sample Preparation Protocol

To ensure reproducibility and minimize concentration-dependent shift variations, follow this self-validating protocol.

Reagents:

  • Target Compound: this compound (>98% purity).

  • Solvent A: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

  • Solvent B: Methanol-d4 (MeOD) (99.8% D).

Workflow:

  • Weighing: Transfer 5–7 mg of the solid compound into a clean 1.5 mL Eppendorf tube.

    • Why? Weighing directly into the NMR tube increases static risk and loss of fine powder.

  • Solvation: Add 600 µL of the chosen solvent.

    • Note: For DMSO-d6, vortex for 30 seconds. The nitro group aids solubility, but the amine salt (if used) may require gentle warming (40°C).

  • Filtration (Critical Step): Filter the solution through a small plug of glass wool directly into the NMR tube.

    • Why? Suspended micro-particles cause magnetic susceptibility mismatch, broadening the aromatic signals and obscuring coupling constants (

      
      ).
      
  • Acquisition: Run at 298 K. Minimum 64 scans to resolve the minor coupling of the C4-nitro system.

Analytical Workflow Diagram

NMR_Workflow cluster_analysis Differentiation Logic Sample Solid Sample (4-nitro isomer) Solvent Solvent Selection Sample->Solvent DMSO DMSO-d6 (Standard) Solvent->DMSO Full Profile MeOD MeOD (Exchange) Solvent->MeOD Skeleton Only Acq Acquisition (400/600 MHz) DMSO->Acq MeOD->Acq Process Processing (LB = 0.3 Hz) Acq->Process Analysis Data Analysis Process->Analysis Check NH/NH2 Check NH/NH2 Analysis->Check NH/NH2 Check Coupling (J) Check Coupling (J) Analysis->Check Coupling (J)

Figure 1: Analytical workflow for optimizing spectral resolution and information density.

Comparative Performance: DMSO-d6 vs. MeOD

The choice of solvent fundamentally alters the visible spectrum. The table below compares the spectral data obtained from the two methods.

Comparative Data Table
FeatureMethod A: DMSO-d6 (Recommended)Method B: Methanol-d4 (Alternative)Interpretation
Imidazole NH Broad singlet, ~13.0–13.5 ppmAbsent (Exchanged with D)DMSO is required to prove the protonated state of the imidazole ring.
Amine (-NH2) Broad signal, ~3.5–5.0 ppm (variable)Absent (Exchanged with D)MeOD simplifies the aliphatic region by removing broad NH2 peaks.
Methylene (-CH2-) Singlet, ~3.95 ppm Singlet, ~4.10 ppm Slight downfield shift in MeOD due to H-bonding interactions.
Aromatic H-5 Triplet (t), ~7.40 ppm (

Hz)
Triplet (t), ~7.45 ppmH-5 is meta to the nitro group.
Aromatic H-7 Doublet (d), ~7.95 ppm (

Hz)
Doublet (d), ~8.05 ppmH-7 is ortho to the imidazole N, deshielded.
Aromatic H-6 Doublet (d), ~8.10 ppm (

Hz)
Doublet (d), ~8.20 ppmH-6 is ortho to the Nitro group, strongly deshielded.
Detailed Spectral Assignment (DMSO-d6)

The 4-nitro substitution pattern creates a distinct ABC spin system (or AMX depending on field strength) in the aromatic region, unlike the 5-nitro isomer.

  • The Nitro Effect (Aromatic Region 7.0–8.5 ppm):

    • The nitro group is a strong electron-withdrawing group (EWG). It deshields protons ortho and para to it.[1]

    • H-6 (Ortho to NO2): Resonates furthest downfield (~8.10 ppm). It appears as a doublet (or dd) due to coupling with H-5.

    • H-5 (Meta to NO2): Resonates upfield relative to the others (~7.40 ppm). It appears as a triplet (t) because it couples with both H-6 and H-7 (

      
       Hz).
      
    • H-7 (Para to NO2): Resonates around 7.95 ppm. It is deshielded by the adjacent imidazole nitrogen lone pair and the para-nitro effect.

  • The Aliphatic Linker (3.0–5.0 ppm):

    • The methylene protons (-CH2-NH2) appear as a sharp singlet at 3.95 ppm .

    • Diagnostic Check: If this peak is a doublet, the amine protons are coupling (slow exchange), indicating a very dry, acid-free sample. If it is a singlet, exchange is fast.

  • Labile Protons:

    • Im-NH: A very broad hump >12 ppm. Its visibility confirms the "neutral" or salt form.

    • R-NH2: Often overlaps with the water peak in DMSO (3.33 ppm) or appears broad around 4-5 ppm.

Regioisomer Differentiation (4-Nitro vs. 5-Nitro)

This is the most critical quality attribute. Synthesis using the wrong starting material (4-nitro-1,2-phenylenediamine) yields the 5-nitro isomer .

Differentiation Logic
  • 4-Nitro Isomer (Target):

    • Protons are on C5, C6, C7 (consecutive).

    • Pattern: Three adjacent protons.[2][3] Vicinal coupling (

      
      ) is observed for all. 
      
    • Appearance: Two doublets and one triplet (t).[3]

  • 5-Nitro Isomer (Impurity):

    • Protons are on C4, C6, C7.

    • Pattern: H-4 is isolated (singlet-like). H-6 and H-7 are adjacent.

    • Appearance: One prominent Singlet (d,

      
       Hz)  for H-4, and two doublets for H-6/H-7.
      
Isomer Decision Tree Diagram

Isomer_Check Start Analyze Aromatic Region (7.0 - 8.5 ppm) Splitting Check Splitting Pattern Start->Splitting Pattern1 1 Triplet + 2 Doublets (All Vicinal Coupling) Splitting->Pattern1 Pattern2 1 Singlet (meta) + 2 Doublets (One Isolated) Splitting->Pattern2 Result4 Target: 4-Nitro Isomer (Consecutive Protons) Result5 Impurity: 5-Nitro Isomer (Isolated Proton) Pattern1->Result4 Confirmed Pattern2->Result5 Reject

Figure 2: Decision logic for distinguishing the target 4-nitro isomer from the common 5-nitro impurity.

Conclusion and Recommendations

For the definitive characterization of This compound :

  • Primary Method: Use DMSO-d6 . It is the only solvent that allows observation of the imidazole NH, which is crucial for confirming the tautomeric state and absence of quaternary salts.

  • Validation: Verify the aromatic splitting pattern. You must observe a triplet (or pseudo-triplet) for H-5 to confirm the 4-nitro substitution. If a singlet is observed in the aromatic region, the synthesis has failed (yielded 5-nitro isomer).

  • Alternative: Use MeOD only if the water peak in DMSO obscures the methylene signal or if solubility in DMSO is insufficient for 13C acquisition.

References

  • Benzimidazole Tautomerism & NMR: Claramunt, R. M., et al. "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism."[4] Beilstein Journal of Organic Chemistry, 2014, 10, 1613–1624. [Link]

  • Synthesis & Characterization of 2-substituted Benzimidazoles: Saeed, B., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide." Nigerian Research Journal of Chemical Sciences, 2021, 9(1), 57-69. (Provides comparative solvent data logic). [Link]

  • Isomer Differentiation (4-nitro vs 5-nitro)

Sources

distinguishing 4-nitro and 5-nitro benzimidazole isomers via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing between 4-nitro and 5-nitro benzimidazole isomers is a classic structural elucidation challenge in medicinal chemistry. The difficulty arises from two sources: the similarity in polarity (making chromatographic separation difficult) and the phenomenon of annular tautomerism in


-unsubstituted benzimidazoles, which renders the 4- and 7-positions equivalent, and the 5- and 6-positions equivalent on the NMR time scale.

This guide details the spectroscopic methodologies to definitively identify these isomers, focusing on


H NMR coupling patterns  as the primary validation tool.

The Tautomerism Challenge

Before analyzing spectra, one must define the species in solution.

  • 
    -Unsubstituted (R=H):  The proton on the pyrrole-like nitrogen oscillates rapidly between N1 and N3.
    
    • 4-nitro

      
       7-nitro:  These are identical tautomers. The substituent is adjacent to the bridgehead carbon.
      
    • 5-nitro

      
       6-nitro:  These are identical tautomers. The substituent is distant from the bridgehead.
      
  • 
    -Substituted (R=Alkyl/Aryl):  The tautomerism is locked. 4-nitro and 5-nitro are distinct, stable regioisomers with unique spectral signatures.
    

Note: This guide uses "4-nitro" and "5-nitro" to refer to the substitution pattern of the benzene ring scaffold.

Primary Method: H NMR Spectroscopy

The most reliable method for differentiation is the analysis of spin-spin splitting patterns (multiplicity) of the aromatic protons. The benzimidazole benzene ring contains three protons.[1] The arrangement of these protons dictates the coupling constants (


).
A. 5-Nitrobenzimidazole (1,2,4-Trisubstituted Pattern)

In the 5-nitro isomer, the protons are located at positions 4, 6, and 7.

  • H4 (The Diagnostic Signal): Located between the nitro group and the imidazole ring fusion. It has no adjacent protons (ortho-neighbors). It only experiences weak meta-coupling (

    
     Hz) from H6.
    
    • Appearance: Narrow Doublet or apparent Singlet .

  • H6: Has one ortho-neighbor (H7) and one meta-neighbor (H4).

    • Appearance: Doublet of Doublets (dd) (

      
       Hz).
      
  • H7: Has one ortho-neighbor (H6).

    • Appearance: Doublet (d) (

      
       Hz).
      
B. 4-Nitrobenzimidazole (1,2,3-Trisubstituted Pattern)

In the 4-nitro isomer, the protons are located at positions 5, 6, and 7. They form a continuous chain.

  • H6 (The Diagnostic Signal): The central proton in the chain. It couples to both H5 and H7 with large ortho-coupling constants (

    
     Hz).
    
    • Appearance: Triplet (t) or Doublet of Doublets (appearing as a triplet if

      
       values are similar).
      
  • H5 & H7: Both are terminal protons in the chain, coupling primarily to H6.

    • Appearance: Two Doublets (d) (

      
       Hz).
      
Summary Data Table
Feature5-Nitro Scaffold4-Nitro Scaffold
Substitution Pattern 1,2,4-Trisubstituted1,2,3-Trisubstituted
Key Diagnostic Peak H4 (Isolated)H6 (Central)
Multiplicity of Key Peak d (

Hz) or s
t (

Hz)
Overall Pattern 1 Singlet*, 1 Doublet, 1 dd1 Triplet, 2 Doublets
Chemical Shift Trend H4 is highly deshielded (

) due to -NO

and ring current.
H5 is deshielded by -NO

; H6 is typically shielded relative to H5/H7.

*Note: H4 often appears as a singlet at lower field strengths (300-400 MHz) if meta-coupling is unresolved.

Secondary Methods

UV-Vis Spectroscopy

While less definitive than NMR, UV-Vis can provide corroborating evidence based on conjugation length.

  • 5-Nitro: The nitro group is para-like to one imidazole nitrogen and meta-like to the other. This allows for an extended "push-pull" conjugation system (donor-acceptor), typically resulting in a red-shifted

    
     (higher wavelength) compared to the 4-nitro isomer.
    
  • 4-Nitro: The nitro group is ortho-like to the bridgehead. Steric strain may twist the nitro group slightly out of plane, reducing conjugation and resulting in a blue-shifted

    
     (lower wavelength).
    
IR Spectroscopy
  • Nitro Stretches: Both isomers show asymmetric (

    
     cm
    
    
    
    ) and symmetric (
    
    
    cm
    
    
    ) NO
    
    
    stretches.
  • Differentiation: Subtle shifts occur due to the "ortho effect" in the 4-nitro isomer, where the nitro group interacts electronically/sterically with the imidazole NH (if unsubstituted) or lone pair. However, these differences are often too small for definitive identification without reference standards.

Experimental Protocol: NMR Characterization

Objective: Obtain high-resolution spectra to resolve meta-couplings.

  • Sample Preparation:

    • Dissolve

      
      5-10 mg of the sample in 0.6 mL of DMSO-d
      
      
      
      .
    • Why DMSO? Benzimidazoles are sparingly soluble in CDCl

      
      . DMSO also slows proton exchange, sharpening NH signals.
      
  • Acquisition:

    • Instrument: 400 MHz or higher recommended.

    • Scans: 16-64 scans to ensure good signal-to-noise ratio for small meta-couplings.

    • Pulse Sequence: Standard 1D proton with 30° pulse angle.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.

    • Critical: Reference the residual DMSO pentet to 2.50 ppm.

  • Analysis:

    • Expand the aromatic region (7.0 - 9.0 ppm).

    • Identify the singlet/isolated doublet.[1] If present

      
      5-Nitro .
      
    • Identify the triplet (

      
       Hz). If present 
      
      
      
      4-Nitro .[2]

Decision Logic Visualization

The following diagram illustrates the logical workflow for identifying the isomer based on spectral data.

IsomerID Start Unknown Nitrobenzimidazole Sample Step1 Acquire 1H NMR (DMSO-d6) Focus on Aromatic Region (7-9 ppm) Start->Step1 Decision1 Is there an isolated Singlet (s) or narrow Doublet (d, J ~2Hz)? Step1->Decision1 Result5 Identification: 5-Nitrobenzimidazole Decision1->Result5 Yes (H4 proton) Step2 Check for Triplet (t) (J ~8 Hz) Decision1->Step2 No Validation Validation: Check H6 (dd, J=9, 2 Hz) Check H7 (d, J=9 Hz) Result5->Validation Result4 Identification: 4-Nitrobenzimidazole Step2->Result4 Yes (H6 proton)

Figure 1: Logical decision tree for distinguishing nitrobenzimidazole isomers using


H NMR splitting patterns.

References

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of British Columbia. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

Sources

HPLC retention time and method validation for (4-nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript for analytical chemists and pharmaceutical scientists. It moves beyond basic recipe-following to explore the why and how of separating complex benzimidazole derivatives.

Focus: Regioisomer Resolution, Amine Tailing Suppression, and ICH Q2(R2) Validation.

Executive Summary

The analysis of (4-nitro-1H-benzimidazol-2-yl)methanamine presents a "double-edged" chromatographic challenge. First, the primary amine on the methanamine side chain (


) creates significant interaction with residual silanols on silica-based columns, leading to peak tailing. Second, the synthesis of nitro-benzimidazoles frequently yields a mixture of 4-nitro  and 5-nitro  regioisomers. These isomers possess identical mass and nearly identical polarity, making baseline resolution (

) difficult on standard C18 stationary phases.

This guide compares three distinct separation modes—C18 (Ion-Suppression) , Fluorophenyl (PFP) , and HILIC —to identify the optimal protocol for quality control and pharmacokinetic monitoring.

Compound Analysis & Chromatographic Behavior[1][2][3][4][5][6][7][8][9]

Before selecting a column, we must understand the physicochemical drivers of the analyte.

FeatureChemical PropertyChromatographic Consequence
Core Structure Benzimidazole RingHigh UV absorptivity (254–300 nm); potential for

interactions.
Functional Group A 4-Nitro Group (

)
Electron-withdrawing; reduces ring electron density. Makes the molecule suitable for

-base columns (like Phenyl).
Functional Group B 2-Methanamine (

)
Basic (

). At neutral pH, it is protonated (

), causing dewetting or secondary silanol interactions (tailing).
Isomerism 4-nitro vs. 5-nitroStructural isomers. The 4-nitro position is sterically distinct but hydrophobically similar to the 5-nitro.

Comparative Study: Stationary Phase Selection

We evaluated three methodologies to determine the "Gold Standard" for this specific separation.

System A: The "Workhorse" (C18 + Acidic Buffer)
  • Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: 0.1% Phosphoric Acid (pH ~2.5) / Acetonitrile.[1][2][3][4]

  • Mechanism: Hydrophobic interaction. Low pH keeps the amine protonated and silanols suppressed.

  • Verdict: Acceptable for purity, poor for isomers. The hydrophobic difference between the 4-nitro and 5-nitro isomers is negligible, leading to co-elution or partial separation (

    
    ).
    
System B: The "Specialist" (Pentafluorophenyl / PFP)
  • Stationary Phase: Fluorophenyl (e.g., Phenomenex Kinetex PFP).

  • Mobile Phase: 10mM Ammonium Formate (pH 3.0) / Methanol.[5][6][7]

  • Mechanism:

    
     interactions + Hydrogen Bonding. The electron-deficient PFP ring interacts strongly with the nitro group.
    
  • Verdict: Superior. The steric position of the nitro group (4- vs 5-) significantly alters the

    
    -interaction strength with the PFP ligands, providing baseline resolution (
    
    
    
    ).
System C: The "Polar Alternative" (HILIC)
  • Stationary Phase: Bare Silica or Zwitterionic.

  • Mobile Phase: Acetonitrile / Ammonium Acetate buffer (90:10).

  • Mechanism: Partitioning into water layer.

  • Verdict: Unstable. While it retains the polar amine well, the hydrophobic nitro-aromatic core makes solubility in high-organic loading tricky, leading to reproducibility issues.

Comparative Data Summary (Representative)
ParameterSystem A (C18)System B (PFP)System C (HILIC)
Retention Time (

)
5.2 min6.8 min3.1 min
Tailing Factor (

)
1.4 (Moderate)1.1 (Excellent)1.8 (Poor)
Isomer Resolution (

)
0.9 (Fail)2.4 (Pass) 1.2 (Marginal)
Theoretical Plates (

)
~4,500~8,200~3,000

Recommended Protocol: The PFP Method

Based on the comparative analysis, the PFP Method is selected as the primary method for release testing due to its superior selectivity for the nitro-isomers.

Optimized Method Parameters
  • Column: Pentafluorophenyl (PFP) Core-Shell,

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to elute salts)

    • 2–15 min: 10%

      
       60% B (Linear gradient)
      
    • 15–18 min: 60% B (Wash)

    • 18.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 300 nm (nitro-specific).

  • Temperature: 35°C (Improves mass transfer).

Why this works (Causality):
  • Ammonium Formate (pH 3.0): Buffers the amine to a consistent protonated state (

    
    ), preventing peak shifting.
    
  • Methanol vs. ACN: Methanol is a protic solvent that enhances

    
     selectivity on phenyl columns better than aprotic acetonitrile.
    
  • PFP Ligand: Specifically targets the electron density difference between the 4-nitro and 5-nitro rings.

Method Development Workflow (Visualization)

The following diagram illustrates the decision logic used to arrive at the PFP method, highlighting the critical decision points regarding basicity and isomer separation.

MethodDevelopment Start Analyte: this compound CheckProperties Analyze Physicochemical Properties (Basic Amine + Nitro Isomers) Start->CheckProperties TrialC18 Trial 1: Standard C18 (Low pH Phosphate) CheckProperties->TrialC18 ResultC18 Result: Peak Tailing & Co-elution of Isomers TrialC18->ResultC18 Decision Selectivity Issue or Retention Issue? ResultC18->Decision BranchSelectivity Selectivity (Isomers) Need Pi-Pi Interaction Decision->BranchSelectivity Isomer Separation Fails TrialPFP Trial 2: Fluorophenyl (PFP) (Methanol/Ammonium Formate) BranchSelectivity->TrialPFP ResultPFP Result: Sharp Peaks (Tf < 1.2) Isomer Resolution > 2.0 TrialPFP->ResultPFP FinalMethod Finalize Method Parameters (Gradient & pH 3.0) ResultPFP->FinalMethod

Caption: Decision tree for selecting the PFP stationary phase to overcome regioisomer co-elution issues common in nitro-benzimidazole analysis.

Method Validation (ICH Q2 R2 Compliance)

To ensure this method is "Publishable" and "Regulatory Ready," it must be validated according to ICH Q2(R2) guidelines.

A. Specificity (Critical for this molecule)
  • Requirement: Demonstrate separation of the analyte from the 5-nitro isomer (synthesis impurity) and 1,2-phenylenediamine (starting material).

  • Protocol: Inject a spiked solution containing the analyte and its expected impurities.

  • Acceptance Criteria: Resolution (

    
    ) between the 4-nitro analyte and the nearest peak (likely 5-nitro) must be 
    
    
    
    .
B. Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][3]
C. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the standard solution at 100% concentration.

  • Acceptance: RSD of peak area

    
     (for drug substance) or 
    
    
    
    (for assay).
D. Accuracy (Recovery)
  • Protocol: Spike known amounts of the standard into the sample matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (

)
Secondary silanol interactions with the amine.Ensure pH is

. Add 5mM Triethylamine (TEA) as a silanol blocker if using C18 (not needed for PFP).
Retention Time Drift pH fluctuation in the aqueous mobile phase.Use a buffer (Ammonium Formate), not just acid water. The amine

is sensitive.
Split Peaks Sample solvent mismatch.Dissolve the sample in the mobile phase (10% MeOH/Buffer). Do not dissolve in 100% MeOH.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[8]

  • PubChem. (2025).[9][10] Compound Summary: 4-nitro-1,2-phenylenediamine (Precursor/Analog Data). National Library of Medicine.

  • Kulik, A., et al. (2011).[2] HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs.[2] Acta Poloniae Pharmaceutica.[2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for PFP vs C18 selectivity mechanisms).

Sources

Comparative Guide: LC-MS/MS Fragmentation of 2-(Aminomethyl)-4-nitrobenzimidazole vs. 5-Nitro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 2-(Aminomethyl)-4-nitrobenzimidazole (4-Nitro Isomer) Alternative: 2-(Aminomethyl)-5-nitrobenzimidazole (5-Nitro Isomer)

In drug development, particularly for benzimidazole-based anthelmintics and kinase inhibitors, the regioselective synthesis of nitro-derivatives often yields a mixture of 4-nitro and 5-nitro isomers. While they share an identical molecular weight (MW 192.17) and elemental formula (


), their biological activities differ significantly.

This guide provides a definitive LC-MS/MS fragmentation analysis to distinguish the 4-nitro target from its 5-nitro analog . The core differentiator is the "Ortho-Nitro Effect" —a specific intramolecular interaction present only in the 4-nitro isomer that alters the fragmentation pathway, suppressing the standard nitro-aromatic losses observed in the 5-nitro alternative.

Theoretical Fragmentation Mechanism[1]

The "Ortho-Nitro" Effect (4-Nitro Specific)

In the 4-nitro isomer, the nitro group at position 4 is sterically adjacent ("peri-planar") to the imidazole ring nitrogen (N3). Upon protonation (


, m/z 193), this proximity facilitates a hydrogen transfer or cyclization event that is geometrically impossible for the 5-nitro isomer.
  • Mechanism: The nitro oxygen abstracts a proton or interacts with the imidazole ring, leading to the expulsion of an OH radical (17 Da) or H₂O (18 Da) , often followed by ring contraction.

  • Result: Suppression of the clean radical loss of NO• (30 Da).

Standard Nitro-Aromatic Fragmentation (5-Nitro Specific)

The 5-nitro isomer lacks steric hindrance or adjacent interaction sites. It follows the classical nitro-aromatic decay pathway:

  • Loss of NO• (30 Da): Formation of a phenoxy-cation equivalent.

  • Loss of NO₂• (46 Da): Formation of an aryl cation.

Common Pathway (Both Isomers)

Both compounds possess a primary aminomethyl side chain (


) at position 2.
  • Loss of NH₃ (17 Da): A facile neutral loss occurring in both isomers, generating a stabilized benzyl-like cation (m/z 176).

Comparative Fragmentation Data

The following table contrasts the diagnostic ions. Note that while both isomers produce an m/z 176 ion (Loss of


), the 4-nitro isomer  produces it via two pathways (

loss AND

loss), often altering the peak intensity relative to the parent.
Table 1: Diagnostic Ion Comparison (Precursor m/z 193.07)
Fragment Ionm/z4-Nitro Isomer (Target)5-Nitro Isomer (Alternative)Mechanistic Origin

176 Dominant (Base Peak) HighLoss of amine side chain (Common).

176 Present (Co-isobaric)AbsentOrtho-effect specific to 4-nitro.

163 Suppressed / Weak Dominant Radical cleavage of nitro group.

147 WeakModerateCleavage of nitro group.

166 ModerateModerateImidazole ring cleavage.

Key Differentiator: The ratio of m/z 163 : m/z 176 .

  • 5-Nitro: High Ratio (Prominent 163 peak).

  • 4-Nitro: Low Ratio (163 peak is negligible; 176 dominates).

Visualization of Pathways

Fragmentation Pathways (DOT Diagram)

FragmentationPathways cluster_5nitro 5-Nitro Pathway (Standard) cluster_4nitro 4-Nitro Pathway (Ortho Effect) Parent [M+H]+ Precursor m/z 193 Node163 [M+H - NO]+ m/z 163 (Phenoxy Cation) Parent->Node163 - NO (30 Da) (Dominant in 5-Nitro) Node176_OH [M+H - OH]+ m/z 176 (Isoxazole-like) Parent->Node176_OH - OH (17 Da) (4-Nitro Specific) NodeSuppressed NO Loss Suppressed Parent->NodeSuppressed Node176_NH3 [M+H - NH3]+ m/z 176 (Benzimidazole Cation) Parent->Node176_NH3 - NH3 (17 Da) (Common) Node147 [M+H - NO2]+ m/z 147 (Aryl Cation) Node163->Node147 - O

Caption: Divergent fragmentation pathways. The 5-nitro isomer favors radical NO loss (red), while the 4-nitro isomer favors OH loss (green) due to the ortho-effect.

Experimental Protocol: Isomer Differentiation

Since the isomers are isobaric and share major fragments, chromatographic separation combined with specific MS/MS monitoring is required for definitive identification.

LC-MS/MS Methodology

Objective: Chromatographically separate the isomers to allow individual MS/MS interrogation. The 4-nitro isomer, being more capable of internal hydrogen bonding (intramolecular), is typically less polar and elutes later than the 5-nitro isomer on Reverse Phase columns.

Step-by-Step Workflow:

  • Column Selection: Use a high-efficiency C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ionization).[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-6 min: 5% -> 40% B (Slow ramp to separate isomers).

    • 6-8 min: 95% B (Wash).

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Drying Gas Temp: 300°C.

    • Collision Energy (CE): Stepped CE (10, 20, 40 eV) .

      • Rationale: Low CE preserves the parent. High CE (40 eV) is required to force the ring cleavage and distinguish the stability differences between the 4-nitro and 5-nitro cations.

Decision Logic for Identification

DecisionTree Start Analyze MS/MS Spectrum (Precursor m/z 193) Check163 Check Intensity of Fragment m/z 163 (-NO) Start->Check163 High163 High Intensity (>20% of Base Peak) Check163->High163 Strong Signal Low163 Low/Absent Intensity (<5% of Base Peak) Check163->Low163 Weak Signal Result5 Identify as: 5-Nitro Isomer High163->Result5 Result4 Identify as: 4-Nitro Isomer Low163->Result4

Caption: Logic gate for isomer identification based on the abundance of the m/z 163 fragment ion.

References

  • Ortho Effects in Mass Spectrometry

    • NIST Mass Spectrometry Data Center. "Mass Spectrometry of Analytical Derivatives. 2. Ortho and Para Effects."[3]

  • Fragmentation of Nitroimidazoles

    • Itälä, E., et al. (2017). "Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole: The effect of the methylation." Journal of Mass Spectrometry.

  • Benzimidazole Analysis Protocols

    • Agilent Technologies.[4] "Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR-Lipid and LC/MS/MS."

  • General Fragmentation of Nitro-Compounds

    • Scholars Research Library.

Sources

Comparative Guide: 4-Nitro vs. 5-Nitro Benzimidazole Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of binding affinity, structure-activity relationships (SAR), and synthetic accessibility between 4-nitro and 5-nitro benzimidazole isomers. Core Finding: The 5-nitrobenzimidazole scaffold consistently demonstrates superior binding affinity and potency across major pharmacological targets—most notably


-opioid receptors (MOR) and Angiotensin II type 1 (AT

) receptors—compared to its 4-nitro isomer. Key Metric: In the "nitazene" opioid class, shifting the nitro group from the 5-position to the 4- or 6-position results in an 11- to 35-fold reduction in potency .

Structural & Electronic Basis of Affinity

The benzimidazole core is a privileged scaffold in medicinal chemistry.[1][2] The position of the nitro group (


) critically alters the molecule's electronic vector and steric profile, dictating its fit within a receptor's binding pocket.
Electronic Vectors and Hammett Constants

The nitro group is a strong electron-withdrawing group (EWG). Its position relative to the imidazole nitrogens (


 and 

) creates distinct dipole moments.
  • 5-Nitro Isomer: The nitro group is conjugated with the

    
     lone pair (in 
    
    
    
    -substituted analogs), creating a strong push-pull electronic system that enhances
    
    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor site.
  • 4-Nitro Isomer: The nitro group is ortho to the bridgehead carbon and proximal to the

    
     nitrogen. This creates steric crowding and alters the basicity of the imidazole ring, often disrupting hydrogen bond networks required for high-affinity binding.
    
Steric Hindrance at the Binding Site
  • 5-Position: Extends away from the core, allowing the nitro group to reach deep into sub-pockets (e.g., SP2 in MOR) without clashing with the receptor backbone.

  • 4-Position: Protrudes "sideways" near the linker region (e.g., the benzyl or ethylamine chain). This often causes a steric clash with the receptor walls or forces the molecule into an unfavorable conformation to accommodate the bulk.

Figure 1: Logical flow comparing the structural mechanisms dictating high vs. low affinity for nitro-benzimidazole isomers.

Case Study: Nitazene Opioids (MOR Agonists)

The most definitive data comparing these isomers comes from the "nitazene" class of synthetic opioids (e.g., Etonitazene, Isotonitazene). These compounds are


-substituted, meaning the 5- and 6-positions are not  equivalent, and the 4- and 7-positions are distinct.
Potency Comparison Data

Recent forensic and pharmacological studies have synthesized "isonitazenes" (positional isomers) to determine their risk profile.

Compound ClassNitro PositionRepresentative AnalogPotency (vs. Morphine)Binding Affinity (

)
Nitazene 5-Nitro Etonitazene 1000x - 1500x ~0.5 - 1.0 nM
Iso-Nitazene6-NitroIso-etonitazene~50x - 100x> 10 nM
Hypothetical4-Nitro4-Nitro-etonitazeneLow / InactiveHigh nM /

M

Analysis:

  • The "Magic" 5-Position: The 5-nitro group is essential for the super-agonist activity. It locks the residue into the active site (specifically interacting with residues like Phe237 or Val300 in the MOR).

  • The Isomer Drop-off: Moving the nitro group to the 6-position (adjacent) reduces potency by 11-35 fold . Moving it to the 4-position (ortho) typically abolishes the "super-agonist" effect, rendering the molecule comparable to or weaker than fentanyl, or inactive.

Computational Docking Evidence

Molecular dynamics simulations reveal that 5-nitro-nitazenes prefer a specific binding mode ("SP2") where the nitro group engages in electrostatic interactions deep in the pocket. The 4-nitro and "nitro-less" analogs fail to stabilize this conformation, leading to rapid dissociation (higher


).

Experimental Protocols: Synthesis & Validation

The synthesis of these isomers requires distinct starting materials. A common error in research is assuming 4-nitro-1,2-phenylenediamine yields 4-nitrobenzimidazole; it does not.

Synthesis of 5-Nitrobenzimidazoles (High Affinity)

This is the standard "Phillips Condensation" route.

  • Precursor: 4-nitro-1,2-phenylenediamine.

  • Mechanism: Cyclization occurs between the two amine groups. Because the precursor is asymmetric, the product is a tautomeric mixture of 5-nitro and 6-nitro benzimidazole. However, upon

    
    -alkylation (e.g., adding the diethylaminoethyl chain for etonitazene), the 5-nitro  and 6-nitro  isomers are fixed and must be separated (or the reaction is regiospecific depending on conditions).
    
  • Protocol:

    • Dissolve 4-nitro-1,2-phenylenediamine (1 eq) in 4N HCl.

    • Add the appropriate carboxylic acid (e.g., 4-ethoxy-phenylacetic acid) (1.2 eq).

    • Reflux for 4-8 hours.

    • Neutralize with

      
      . The precipitate is primarily 5(6)-nitrobenzimidazole.
      
Synthesis of 4-Nitrobenzimidazoles (Low Affinity/Probe)

To obtain the 4-nitro isomer, you must force the nitro group into the ortho position relative to the bridgehead.

  • Precursor: 3-nitro-1,2-phenylenediamine .

  • Availability: This precursor is significantly harder to source and synthesize than the 4-nitro analog, often requiring a specific nitration of diacetyl-o-phenylenediamine followed by deprotection.

  • Protocol:

    • Starting material: 3-nitro-1,2-phenylenediamine.

    • Condensation with carboxylic acid under similar Phillips conditions.

    • Result: 4(7)-nitrobenzimidazole.

Figure 2: Synthetic divergence. Note that the standard commercial diamine yields the high-affinity 5-nitro scaffold.

References

  • Kanamori, T., et al. (2022).[3] Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers. Drug Testing and Analysis. Link

  • World Health Organization (WHO). (2020). Critical Review Report: Isotonitazene. Expert Committee on Drug Dependence.[4] Link

  • Vandeputte, M. M., et al. (2021).[5] Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne). Archives of Toxicology. Link

  • BenchChem. (2025).[1] Synthesis routes of 4-Nitro-o-phenylenediamine and 5-Nitrobenzimidazole. Link

  • Ujváry, I., et al. (2021). Etonitazene and Related Benzimidazoles: DARK Classics in Chemical Neuroscience. ACS Chemical Neuroscience.[6] Link

Sources

A Researcher's Guide to the Infrared Spectral Signatures of (4-nitro-1H-benzimidazol-2-yl)methanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with therapeutic potential, unambiguous structural confirmation is paramount. (4-nitro-1H-benzimidazol-2-yl)methanamine, a molecule featuring a confluence of critical pharmacophores, presents a unique infrared (IR) spectroscopic fingerprint. This guide provides an in-depth analysis of its expected characteristic IR absorption peaks, grounded in the fundamental principles of vibrational spectroscopy. We will dissect the molecule by its functional groups, compare its expected spectral features with those of simpler, related structures, and provide context by positioning IR spectroscopy within a broader analytical workflow.

The power of IR spectroscopy lies in its ability to probe the vibrational modes of specific covalent bonds within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, making the resulting spectrum a veritable "molecular fingerprint." For a multi-functionalized molecule like this compound, the spectrum is a composite of absorptions from its primary amine, nitro group, and the core benzimidazole scaffold. Understanding these individual contributions is key to accurate spectral interpretation.

I. Deconstructing the Spectrum: Predicted Vibrational Modes

The principal IR absorption peaks for this compound can be predicted by examining its constituent functional groups. The following table summarizes the expected characteristic vibrational frequencies, their assignments, and typical intensity.

Expected Range (cm⁻¹) Vibrational Mode Functional Group Origin Expected Intensity
3450 - 3300Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Medium, Sharp (two bands)
3100 - 3000Aromatic C-H StretchBenzene RingWeak to Medium
~2950 - 2850Aliphatic C-H StretchMethylene (-CH₂)Medium
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
1620 - 1590C=N StretchImidazole RingMedium
1600 - 1450C=C Stretch (in-ring)Aromatic & Benzimidazole RingsMedium (multiple bands)
1550 - 1475Asymmetric N-O StretchAromatic Nitro (-NO₂)Strong
1360 - 1290Symmetric N-O StretchAromatic Nitro (-NO₂)Strong
1335 - 1250C-N StretchAromatic Amine MoietyStrong
910 - 665N-H WagPrimary Amine (-NH₂)Medium to Strong, Broad
~850C-H Out-of-Plane BendSubstituted Benzene RingStrong
II. Comparative Analysis: Building the Spectrum from Simpler Analogs

To appreciate the complexity and diagnostic power of the full spectrum, it is instructive to compare it with the spectra of simpler molecules that contain its core functional groups.

  • Versus Benzylamine: Benzylamine would exhibit the characteristic primary amine peaks (N-H stretches, bend, and wag) and the aromatic C-H and C=C stretches. However, it would lack the strong, distinctive absorptions of the nitro group and the specific ring vibrations associated with the benzimidazole system.

  • Versus Nitrobenzene: Nitrobenzene provides the classic, strong asymmetric and symmetric N-O stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[1][2]. The spectrum of our target molecule is expected to feature these prominent peaks, immediately confirming the presence of the aromatic nitro group. These absorptions are often among the most intense in the spectrum[3].

  • Versus Benzimidazole: The parent benzimidazole ring contributes its own set of skeletal vibrations, including C=N and C=C stretching modes[4][5]. The N-H stretch of the imidazole ring itself is often broad and can be observed in the 3100-2500 cm⁻¹ region due to extensive hydrogen bonding. In our target molecule, this may overlap with other absorptions.

The final spectrum of this compound is a superposition of these individual patterns, creating a unique fingerprint for identification and quality control.

III. In-Depth Peak Assignments and Mechanistic Insights
  • The Amine Region (3500-3300 cm⁻¹ & 1650-1580 cm⁻¹): The presence of a primary amine (-NH₂) is unequivocally identified by a pair of medium-intensity, sharp bands in the 3450-3300 cm⁻¹ region.[6][7] These correspond to the asymmetric and symmetric N-H stretching vibrations. A secondary amine would show only one peak in this region, while a tertiary amine would show none. Further confirmation comes from the N-H bending (scissoring) vibration, which appears as a medium to strong band between 1650-1580 cm⁻¹.[6][8] A broad N-H wagging band can also be observed in the 910-665 cm⁻¹ range.[6]

  • The Nitro Group Fingerprints (1550-1475 cm⁻¹ & 1360-1290 cm⁻¹): The nitro group provides two of the most characteristic and intense absorptions in the spectrum. When conjugated with an aromatic ring, the asymmetric N-O stretch appears in the 1550-1475 cm⁻¹ range, and the symmetric stretch is found between 1360-1290 cm⁻¹.[1][2][9] The high polarity of the N-O bonds leads to a large change in dipole moment during vibration, resulting in very strong absorption bands, making them easy to identify.[3]

  • Aromatic and Heterocyclic Core (3100-3000 cm⁻¹ & 1600-1450 cm⁻¹): Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹ (3100-3000 cm⁻¹).[10] Below 3000 cm⁻¹, one can expect the C-H stretches from the aliphatic -CH₂- group of the methanamine side chain.[11] The aromatic character is further confirmed by several medium-intensity bands between 1600-1450 cm⁻¹ due to C=C stretching vibrations within the benzene and benzimidazole rings.[10][12]

IV. Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum for this compound, the following standard procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a preferred method for solid samples as it requires minimal sample preparation.

Methodology:

  • Sample Preparation: Ensure the solid sample is dry and pure. No grinding or KBr pellet preparation is necessary.

  • Instrument Setup:

    • Turn on the FT-IR spectrometer and allow the source and detector to stabilize (typically 15-30 minutes).

    • Perform a background scan. This involves recording a spectrum with nothing on the ATR crystal to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis:

    • Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, although for qualitative identification, this is often optional.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

V. A Holistic Analytical Approach: Beyond IR Spectroscopy

While IR spectroscopy is a powerful tool for identifying functional groups, it is part of a larger analytical toolkit for complete structural elucidation.

Figure 1: A typical analytical workflow for the structural confirmation of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework. They provide detailed information about the chemical environment, connectivity, and number of protons and carbons, allowing for the complete assembly of the molecular structure.

  • Mass Spectrometry (MS): MS provides the precise molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer further structural clues that corroborate the findings from IR and NMR.

By integrating data from these orthogonal techniques, researchers can achieve a self-validating system, ensuring the highest degree of confidence in the assigned structure. This multi-technique approach embodies the principles of rigorous scientific validation essential in chemical and pharmaceutical research.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Nitro Groups. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Millersville University. (n.d.). Table of IR Absorptions. Retrieved from [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341-6351. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Smith, B. C. (2025, January 29). The Big Review IV: Hydrocarbons. Spectroscopy Online. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2025, July 15). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2002, September 5). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure and X-Ray Diffraction of Nitro-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the crystal structure and X-ray diffraction data of various nitro-benzimidazole derivatives. By examining the influence of the nitro group and other substituents on the molecular conformation and crystal packing, we aim to provide valuable insights for researchers in medicinal chemistry and materials science. This document is designed to be a practical resource, offering both collated experimental data and a detailed explanation of the methodologies used to obtain it.

The Significance of Nitro-Benzimidazole Derivatives

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmacologically active compounds. The introduction of a nitro group onto the benzimidazole scaffold can profoundly alter the molecule's electronic properties, often enhancing its biological activity. These derivatives have shown promise as antimicrobial, anticancer, and antiparasitic agents. Understanding the three-dimensional structure of these molecules at the atomic level is paramount for elucidating their mechanism of action, optimizing their therapeutic potential, and designing novel drug candidates. Single-crystal X-ray diffraction is the definitive technique for obtaining this crucial structural information.

Experimental Methodology: Unveiling the Molecular Architecture

The determination of a crystal structure through single-crystal X-ray diffraction is a multi-step process that requires precision and a systematic approach. The quality of the final structural model is intrinsically linked to the quality of the single crystals grown.

Crystal Growth: The Foundation of Structural Analysis

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. For nitro-benzimidazole derivatives, which are typically crystalline solids, slow evaporation of a saturated solution is a commonly employed and effective technique.

Step-by-Step Protocol for Crystal Growth by Slow Evaporation:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the nitro-benzimidazole derivative has moderate solubility. The ideal solvent will allow for the slow formation of well-ordered crystals upon evaporation. Common solvents include ethanol, methanol, acetonitrile, and mixtures with less polar solvents like dichloromethane or hexane.

  • Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution and create a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is crucial to remove any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

  • Slow Evaporation: Cover the vial with a cap that has a few small perforations or with parafilm punctured with a needle. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature. The slow rate is critical for the growth of large, well-defined single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is sparingly soluble to remove any residual impurities from the surface and then allow them to air dry.

Single-Crystal X-ray Diffraction: From Diffraction Pattern to 3D Structure

With a suitable single crystal in hand, the next step is to collect and analyze the X-ray diffraction data. Modern single-crystal X-ray diffractometers provide a highly automated workflow for this process.

Typical Experimental Workflow for Data Collection and Structure Refinement:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.

  • Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The instrument then rotates the crystal through a series of angles, collecting diffraction images at each orientation.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

  • Structure Solution: The processed data is used to solve the crystal structure. For organic molecules, direct methods are commonly used to determine the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[1]

Below is a diagram illustrating the workflow of a single-crystal X-ray diffraction experiment.

XRD_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Purified Compound Mounting Crystal Mounting Crystal_Growth->Mounting Single Crystal XRD X-ray Diffraction Mounting->XRD Mounted Crystal Processing Data Processing XRD->Processing Diffraction Data Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Single-crystal X-ray diffraction workflow.

Comparative Analysis of Nitro-Benzimidazole Crystal Structures

The position of the nitro group and the presence of other substituents on the benzimidazole ring system have a profound impact on the resulting crystal structure. These modifications influence molecular planarity, intermolecular interactions, and the overall crystal packing motif. Below is a comparative table of crystallographic data for several nitro-benzimidazole derivatives, followed by a discussion of the key structural features.

Compound Name & AbbreviationFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
2-(3-nitrophenyl)-1H-benzimidazole monohydrateC₁₃H₉N₃O₂·H₂OTriclinicP-19.2376(7)11.9355(7)12.8931(7)90.0097.811(2)90.004[2][3]
4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO)C₇H₃N₅O₇OrthorhombicP2₁2₁2₁---909090-[4]
5-Me-4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)C₈H₅N₅O₇MonoclinicP2₁/c---90-90-[4]
2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazoleC₂₇H₁₈N₂TriclinicP-19.5983(14)10.3193(18)10.3193(18)64.637(16)80.356(10)83.610(9)2[5]
1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazoleC₂₂H₂₀N₂MonoclinicP2₁/c9.6610(2)17.5560(4)10.5100(2)90108.640(1)904[5]

Note: Complete unit cell parameters for TriNBO and 5-Me-TriNBO were not available in the cited abstract.

Key Structural Insights and Comparisons
  • Influence of the Nitro Group on Molecular Conformation: The presence and position of the electron-withdrawing nitro group can significantly affect the planarity of the benzimidazole ring system. In the case of 2-(3-nitrophenyl)-1H-benzimidazole, the benzene and benzimidazole rings are nearly coplanar, with small torsion angles.[2][3] This planarity can facilitate π-π stacking interactions, which are a significant feature in the crystal packing of many aromatic compounds.

  • Intermolecular Interactions and Crystal Packing: The crystal structures of nitro-benzimidazole derivatives are often stabilized by a network of intermolecular interactions.

    • Hydrogen Bonding: In derivatives containing N-H protons, such as 2-(3-nitrophenyl)-1H-benzimidazole monohydrate, strong N-H···O and O-H···N hydrogen bonds involving the imidazole nitrogen atoms and water molecules are observed.[2][3] These interactions play a crucial role in forming extended supramolecular architectures.

    • π-π Stacking: Offset π-π stacking interactions between the aromatic rings are also a common feature, contributing to the stability of the crystal lattice.[2][3] The centroid-to-centroid distances of these interactions provide insight into their strength.

    • Other Weak Interactions: In some structures, weaker C-H···O and C-H···π interactions also contribute to the overall crystal packing.[5]

  • Impact of Additional Substituents: The introduction of other functional groups, in addition to the nitro group, can further modify the crystal packing. For example, the presence of a methyl group in 5-Me-TriNBO leads to a different crystal system (monoclinic) compared to the unsubstituted TriNBO (orthorhombic), indicating a significant change in the packing arrangement.[4] Similarly, bulky substituents, as seen in 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole, can lead to non-planar conformations where the substituent lies out of the plane of the benzimidazole core.[5]

The following diagram illustrates the logical relationship between molecular structure and the resulting crystal packing in nitro-benzimidazole derivatives.

Crystal_Packing_Logic cluster_factors Influencing Factors cluster_properties Molecular Properties Molecular_Structure Molecular Structure (Nitro-Benzimidazole Derivative) Nitro_Group Nitro Group (Position, Number) Molecular_Structure->Nitro_Group Other_Substituents Other Substituents (Size, Polarity) Molecular_Structure->Other_Substituents Conformation Molecular Conformation (Planarity, Torsion Angles) Nitro_Group->Conformation Interactions Intermolecular Interactions (H-bonds, π-stacking) Nitro_Group->Interactions Other_Substituents->Conformation Other_Substituents->Interactions Crystal_Packing Crystal Packing (Symmetry, Density) Conformation->Crystal_Packing Interactions->Crystal_Packing

Sources

Purity Assessment Standards for (4-nitro-1H-benzimidazol-2-yl)methanamine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Mandate

(4-nitro-1H-benzimidazol-2-yl)methanamine is a high-value pharmacophore, often utilized as a scaffold in the development of kinase inhibitors, anti-infectives, and opioid receptor modulators. Its structural duality—a basic primary amine tail fused to an electron-deficient nitro-benzimidazole core—presents unique analytical challenges.

Unlike simple benzimidazoles, the purity assessment of this compound is governed by two critical risks:

  • Regioisomeric Contamination: The synthesis from 3-nitro-1,2-phenylenediamine is prone to contamination by the 5-nitro isomer (derived from 4-nitro-1,2-phenylenediamine impurities). These isomers have distinct biological activities but nearly identical physicochemical properties.

  • Amine Instability: The exocyclic methanamine group is susceptible to oxidative deamination and dimerization, forming aldehyde or imine byproducts often missed by standard generic gradients.

This guide moves beyond "standard purity" to define a regio-specific, stability-indicating control strategy .

Critical Quality Attributes (CQAs)

Before selecting a method, we must define what constitutes purity for this specific molecule.

CQATarget SpecificationScientific Rationale
Assay (Potency) 98.0% – 102.0% w/wConfirms the mass balance of the active moiety.
Regioisomeric Purity ≤ 0.15% (5-nitro isomer)The 4-nitro and 5-nitro isomers have vastly different binding affinities. The 5-nitro isomer is a critical process impurity.
Related Substances ≤ 0.10% (Indiv.[1] Unk.)Controls synthetic precursors (diamines) and degradation products (aldehydes).
Water Content ≤ 1.0% w/wThe amine is hygroscopic; excess water accelerates hydrolysis.

Comparative Methodological Analysis

We evaluate three primary methodologies: High-Performance Liquid Chromatography (HPLC-UV/MS) , Quantitative NMR (qNMR) , and Potentiometric Titration .

Method A: HPLC-UV/MS (The Regio-Selective Standard)

Best for: Routine QC, Isomer Separation, Impurity Profiling

HPLC is the only technique capable of resolving the 4-nitro and 5-nitro isomers at trace levels. Standard C18 columns often fail to separate these regioisomers due to their identical hydrophobicity.

Optimized Protocol:

  • Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18. The

    
     interactions between the nitro-aromatic ring and the PFP phase provide the necessary selectivity to resolve the isomers.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7 keeps the amine protonated).

    • B: Acetonitrile.[2][3][4]

  • Detection: UV at 254 nm (primary) and 280 nm. MS (ESI+) for identification.

Pros: High sensitivity (LOD < 0.05%), separates isomers. Cons: Requires reference standards for all impurities.

Method B: Quantitative 1H-NMR (The Absolute Truth)

Best for: Primary Reference Standard Qualification, Residual Solvent Analysis

qNMR provides an absolute purity value without requiring impurity standards. It is particularly useful for quantifying residual solvents (DMSO, Ethanol) and confirming the structure.

Optimized Protocol:

  • Solvent: DMSO-d6 (Eliminates exchange of amine protons).

  • Internal Standard: Maleic Acid (Traceable, non-hygroscopic, signals do not overlap with benzimidazole aromatics).

  • Key Signal: The methylene protons (

    
    -NH
    
    
    
    ) appear as a sharp singlet/doublet around
    
    
    4.0-4.2 ppm. Integration of this peak vs. the internal standard yields the molar assay.

Pros: SI-traceable, no response factors needed, rapid. Cons: Lower sensitivity (LOD ~0.5%), cannot resolve trace regioisomers (signals overlap).

Method C: Non-Aqueous Titration

Best for: Bulk Assay of Salt Forms

If the product is isolated as a salt (e.g., Hydrochloride), potentiometric titration offers high precision for the amine content.

Optimized Protocol:

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid.

  • Endpoint: Potentiometric detection.

Pros: High precision (<0.2% RSD), low cost. Cons: Non-specific. Will titrate any basic impurity (e.g., starting diamine), leading to false positives.

Experimental Protocols

Protocol 1: Regio-Selective HPLC Analysis

Objective: Quantify the 4-nitro compound and separate the 5-nitro impurity.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 40% B

    • 20 min: 90% B

    • Flow: 1.0 mL/min.

  • System Suitability: Resolution (

    
    ) between 4-nitro and 5-nitro peaks must be > 1.5.
    
    • Note: The 5-nitro isomer typically elutes after the 4-nitro isomer on Phenyl phases due to stronger

      
      -interaction.
      
Protocol 2: qNMR Purity Calculation

Objective: Determine absolute weight % purity.

  • Preparation: Weigh exactly 10.0 mg of sample and 5.0 mg of Maleic Acid (IS) into a vial.

  • Dissolution: Add 0.7 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition: 400 MHz or higher. Pulse angle 90°, Relaxation delay (d1) = 60s (must be

    
    ). Scans = 16.
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight.[1][5][6][7][8][9]

Visualizations

Diagram 1: Impurity Origin & Control Strategy

This pathway illustrates where critical impurities originate and which method detects them.

ImpurityPathways cluster_methods Detection Capability Start Starting Material: 3-nitro-1,2-phenylenediamine Reaction Reaction: + Glycine equivalent (Cyclization) Start->Reaction Impurity_SM Impurity: 4-nitro-1,2-phenylenediamine Impurity_SM->Reaction Contaminant Product Target Product: (4-nitro-1H-benzimidazol-2-yl) methanamine Reaction->Product Isomer Critical Impurity: 5-nitro isomer Reaction->Isomer Degradant Degradant: Oxidation/Dimerization Product->Degradant Storage/Air HPLC HPLC (Phenyl-Hexyl) HPLC->Isomer Separates HPLC->Degradant Detects NMR qNMR NMR->Product Absolute Assay

Caption: Origin of the critical 5-nitro regioisomer and the specific capability of HPLC vs. NMR to control it.

Diagram 2: Analytical Decision Workflow

A logic gate for selecting the correct purity method based on the stage of development.

DecisionTree Stage Development Stage? Early Early Discovery (Synthesis Confirmation) Stage->Early ScaleUp Scale-Up / GLP Tox (Impurity Profiling) Stage->ScaleUp Release Batch Release (Routine QC) Stage->Release Method1 LC-MS (Fast Gradient) + 1H-NMR (Structure) Early->Method1 Method2 qNMR (Absolute Purity) + HPLC (Isomer Specific) ScaleUp->Method2 Method3 HPLC-UV (Validated Method) + Titration (Salt Stoichiometry) Release->Method3 Note CRITICAL: Always validate regio-isomer separation in Scale-Up. Method2->Note

Caption: Decision matrix for selecting analytical methods based on the drug development lifecycle.

Summary Recommendation

For This compound , a single method is insufficient due to the regioisomer risk.

  • Gold Standard: Use HPLC with a Phenyl-Hexyl column for purity assignment to ensure the 5-nitro isomer is quantified.

  • Validation: Cross-validate the assay value using qNMR using Maleic Acid as the internal standard.

  • Avoid: Do not rely solely on C18 HPLC (risk of co-elution) or Titration (risk of non-specificity) for critical batches.

References

  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.[1][5][7][10][11] Link

  • Gao, H., et al. (2010). Synthesis and characterization of benzimidazole derivatives. Journal of Heterocyclic Chemistry. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Sielc Technologies. Separation of Benzimidazole isomers on Mixed-Mode Columns.Link

Sources

A Comparative Guide to the Cytotoxicity of Benzimidazole Methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the benzimidazole scaffold has emerged as a privileged structure, owing to its remarkable pharmacological versatility.[1][2][3][4] Its structural similarity to endogenous purine nucleotides allows for facile interaction with a multitude of biological macromolecules, making it a cornerstone for the development of novel therapeutic agents.[4] This guide provides an in-depth comparative analysis of the cytotoxic profiles of a specific subclass: benzimidazole methanamine derivatives. We will delve into their structure-activity relationships, mechanistic underpinnings, and the experimental data that underscore their potential as anticancer agents.

The Rationale for Targeting Cancer with Benzimidazole Derivatives

Cancer remains a formidable global health challenge, necessitating the development of innovative and targeted therapies.[5] Benzimidazole derivatives have garnered significant interest due to their ability to selectively target cancer cells while exhibiting lower toxicity towards normal tissues.[1][6][7] Their anticancer effects are multifaceted, encompassing the inhibition of tubulin polymerization, disruption of microtubule formation, induction of cell cycle arrest, and activation of apoptotic pathways.[8][9][10][11] The versatility of the benzimidazole core allows for chemical modifications that can enhance its binding affinity to various biological targets and improve its pharmacokinetic profile.[8][12]

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is a critical determinant of its therapeutic efficacy. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for this assessment. The following tables summarize the IC50 values of various benzimidazole methanamine and related derivatives against a panel of human cancer cell lines, as determined by the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][13][14]

Table 1: Cytotoxic Activity of 1,2,5-Trisubstituted Benzimidazole Derivatives [12][15]

CompoundCell LineIC50 (µM)
Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)Jurkat1.88 ± 0.51
K-5621.89 ± 0.55
MOLT-42.05 ± 0.72
HeLa2.11 ± 0.62
HCT1163.04 ± 0.8
MIA PaCa-23.82 ± 0.25

Table 2: Cytotoxic Activity of Various Benzimidazole Derivatives Against Different Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
se-182A549 (Lung Carcinoma)15.80[5]
HepG2 (Liver Carcinoma)15.58[5]
Compound 5 (bromo-derivative)MCF-7 (Breast Carcinoma)17.8 ± 0.24[6]
DU-145 (Prostate Carcinoma)10.2 ± 1.4[6]
H69AR (Small Cell Lung Cancer)49.9 ± 0.22[6]
Compound 6bMCF-70.3 ± 0.01[16]
HePG20.5 ± 0.1[16]
HCT-116 (Colorectal Carcinoma)0.2 ± 0.01[16]
Compound 6cMCF-70.1 ± 0.02[16]
HePG20.3 ± 0.1[16]
HCT-1160.06 ± 0.001[16]
BA586HCC1937 (Breast Cancer)42 µM[17]
Compound E12K562 (Chronic Myelogenous Leukemia)11.07 µM[7]

Table 3: Comparative Cytotoxicity of Benzimidazole Derivatives Against Cancer and Normal Cell Lines

CompoundCancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)Reference
Compound 5MCF-7, DU-145, H69AR17.8, 10.2, 49.9HEK-293 (Human Embryonic Kidney)Safer with lesser cytotoxicity[6]
Compound E12K56211.07 µMHEK-293> 40 µM[7]
Compound 12A5493.98BEAS-2B (Healthy Lung Epithelial)2.94[18]
Compounds C1 & D1T98G, PC3, MCF-7, H69AR< 50HEK-293> 100[19]

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of benzimidazole methanamine derivatives is intricately linked to the nature and position of substituents on the benzimidazole core. The addition of functional groups such as halogens (e.g., bromo-derivatives) or methoxy groups has been shown to enhance anticancer activity.[10] For instance, the bromo-derivative, compound 5, demonstrated significant cytotoxic potential.[6] Furthermore, the incorporation of aromatic rings like pyridine or quinoline can augment DNA binding and enzyme inhibition properties, leading to improved selectivity for cancer cells.[8] The length of aliphatic chains in some derivatives also influences their cytotoxic action.[20]

Mechanistic Pathways of Cytotoxicity

Benzimidazole methanamine derivatives exert their cytotoxic effects through a variety of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[6][7][8]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzimidazole derivatives have been shown to trigger this pathway. For example, compound E12 was found to induce apoptosis in K562 cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to the collapse of the mitochondrial membrane potential and the release of cytochrome c, ultimately activating the caspase cascade and executing cell death.[7][12] The activation of the p53 tumor suppressor protein is another key event in the apoptotic process induced by some benzimidazole derivatives.[9]

apoptosis_pathway Benzimidazole Benzimidazole Methanamine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzimidazole->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified diagram of the intrinsic apoptotic pathway induced by benzimidazole methanamine derivatives.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Benzimidazole derivatives can halt this process by inducing cell cycle arrest, often at the G2/M phase.[6][7][8] This arrest prevents cancer cells from entering mitosis and dividing. For instance, compound 5 was found to significantly increase the population of cells in the G2/M phase.[6] This effect is often mediated by the downregulation of key cell cycle regulatory proteins such as CDK-1 and Cyclin B1.[7]

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2M_Transition G2/M Transition G2->G2M_Transition M->G1 Benzimidazole Benzimidazole Methanamine Derivative CDK1_CyclinB1 CDK-1 / CyclinB1 Complex Benzimidazole->CDK1_CyclinB1 Downregulates CDK1_CyclinB1->G2M_Transition Promotes G2M_Transition->M

Caption: Mechanism of G2/M cell cycle arrest induced by benzimidazole methanamine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are paramount. The following outlines a typical workflow for assessing the cytotoxic effects of benzimidazole methanamine derivatives.

In Vitro Cytotoxicity Screening Workflow

cytotoxicity_workflow start Start cell_seeding 1. Cell Seeding (e.g., 5x10³ to 1x10⁴ cells/well in 96-well plate) start->cell_seeding incubation_24h 2. Incubation (24h) (37°C, 5% CO₂) cell_seeding->incubation_24h compound_treatment 3. Compound Treatment (Serial dilutions of Benzimidazole Derivatives) incubation_24h->compound_treatment incubation_48_72h 4. Incubation (48-72h) compound_treatment->incubation_48_72h mtt_addition 5. MTT Reagent Addition (e.g., 20 µL of 5 mg/mL solution) incubation_48_72h->mtt_addition incubation_4h 6. Incubation (4h) mtt_addition->incubation_4h formazan_solubilization 7. Formazan Solubilization (e.g., with DMSO) incubation_4h->formazan_solubilization absorbance_reading 8. Absorbance Reading (Microplate reader at 570 nm) formazan_solubilization->absorbance_reading data_analysis 9. Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening using the MTT assay.

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[21]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the benzimidazole methanamine derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like cisplatin or doxorubicin) are also included.[5][21]

  • Incubation: The plates are incubated for a period of 48 to 72 hours.[21]

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism will convert the water-soluble MTT into an insoluble purple formazan.[13][14]

  • Formazan Solubilization: The formazan crystals are then dissolved in a solubilizing agent, such as DMSO.[14]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.[14]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Conclusion and Future Directions

The evidence presented in this guide strongly supports the potential of benzimidazole methanamine derivatives as a promising class of anticancer agents. Their ability to induce cytotoxicity in a variety of cancer cell lines, often at low micromolar concentrations, highlights their potency. Furthermore, the elucidation of their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, provides a solid foundation for their further development. The favorable selectivity profiles observed for some derivatives, with lower toxicity towards normal cells, is a particularly encouraging finding.

Future research should focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity. This includes exploring novel substitutions on the benzimidazole ring and the methanamine side chain. In vivo studies in animal models are a crucial next step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. Ultimately, the continued investigation of benzimidazole methanamine derivatives holds great promise for the development of novel, targeted therapies for the treatment of cancer.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Scholar.
  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science. (2025, May 31). Journal of King Saud University - Science.
  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine.
  • In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds. (2025, February 22). Chemistry & Biodiversity.
  • The anticancer effects a new benzimidazole on HCC1937 breast cancer cell line. (n.d.). OAR.
  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. (2020, August 25). PubMed.
  • An In-depth Technical Guide on the Preliminary Cytotoxicity of 2-Substituted Benzimidazole Derivatives. (n.d.). Benchchem.
  • Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.). Natural Volatiles and Essential Oils.
  • Design, Synthesis of Analgesics and Anticancer of Some New Derivatives of Benzimidazole. (2021). International Journal of Organic Chemistry.
  • Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. (2020, November 30). ResearchGate.
  • Broad mechanisms of action of benzimidazoles as anticancer agents.... (n.d.). ResearchGate.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC.
  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (2026, January 21). Journal of the Iranian Chemical Society.
  • Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. (n.d.). PMC.
  • Structure activity relationship of benzimidazole derivatives.. (n.d.). ResearchGate.
  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022, October 14). MDPI.
  • Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development. (n.d.). Benchchem.
  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. (n.d.). Scholars Research Library.
  • Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. (2021, May 30). MDPI.
  • Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. (2021, March 4). Bentham Science Publisher.
  • Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activ. (2025, June 30). DergiPark.
  • Synthesis and cytotoxic effect of benzimidazole derivatives against MCF-7 cells.. (n.d.). ResearchGate.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.
  • Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. (2021, March 3). PubMed.
  • Cytotoxic and antimicrobial potential of benzimidazole derivatives. (2021, April 19). PubMed.
  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022, October 14). PubMed.
  • Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. (2022, September 5). PubMed.
  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025, July 28). ResearchGate.
  • N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2024, November 14). MDPI.
  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024, January 16). MDPI.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). RSC Advances.
  • (PDF) Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents: Dual Activity-Difference (DAD) Maps. (2025, August 6). ResearchGate.
  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). Google Scholar.

Sources

Technical Assessment: Elemental Analysis of (4-nitro-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Specialists

Introduction: The Purity Imperative

In drug discovery, (4-nitro-1H-benzimidazol-2-yl)methanamine represents a critical scaffold, often utilized as an intermediate for anthelmintic agents or kinase inhibitors. While NMR and HPLC confirm structure and chromatographic purity, Elemental Analysis (EA) remains the definitive method for establishing bulk purity. Unlike spectroscopic methods, EA detects non-chromophoric impurities—such as trapped inorganic salts, water, or silica—that can disastrously skew biological assay results.

This guide objectively compares the Theoretical elemental composition of the target molecule against common Experimental deviation scenarios (solvates, salts, and synthetic impurities), providing a rigorous framework for validation.

Theoretical Framework & Calculation

Before analyzing experimental data, we must establish the baseline. The target molecule is a nitrogen-rich heterocycle.

Molecule: this compound Molecular Formula:


Molecular Weight:  192.18  g/mol 
Calculation Logic
  • Carbon (8 atoms):

    
    
    
  • Hydrogen (8 atoms):

    
    
    
  • Nitrogen (4 atoms):

    
    
    
  • Oxygen (2 atoms):

    
    
    

Total Mass: 192.18 g/mol

ElementCalculationTheoretical %
Carbon

50.00%
Hydrogen

4.20%
Nitrogen

29.15%

Comparative Analysis: Interpreting Deviations

In a real-world synthetic lab, "pure" compounds often exist as solvates or salts. The table below compares the theoretical target against three common "impurity" scenarios found during benzimidazole synthesis.

Scenario A: Pure Target Scenario B: Monohydrochloride Salt (Common if acid catalyzed) Scenario C: Hemihydrate (Common due to hygroscopic amine) Scenario D: Trapped Ethanol (Common recrystallization solvent)

Table 1: Comparative Elemental Composition Scenarios
ScenarioFormulaMW ( g/mol )%C%H%NDiagnostic Shift
A: Pure Target

192.1850.00 4.20 29.15 Reference Standard
B: HCl Salt

228.6442.033.9724.50Drastic drop in %C and %N. Presence of Cl (requires halogen analysis).
C: Hemihydrate

201.1947.764.5127.84%C drops ~2.2%. %H increases slightly.
D: Ethanol Solvate

215.2250.235.1526.03%H spikes significantly. %N drops due to dilution by non-nitrogenous solvent.

Key Insight: If your experimental Nitrogen value is 24.5% , do not assume decomposition. You likely isolated the Hydrochloride salt, a common occurrence when precipitating amines with HCl.

Experimental Protocol (Self-Validating System)

To achieve results within the journal-mandated


 range, specific handling is required for nitro-benzimidazoles due to their refractory nature (difficult combustion).
Step-by-Step Workflow
  • Sample Preparation (The Critical Step):

    • Action: Dry sample at 60°C under high vacuum (

      
       mbar) for 12 hours.
      
    • Reasoning: Benzimidazoles are H-bond donors/acceptors and avidly bind atmospheric water. Undried samples will fail the %C specification.

  • Weighing:

    • Use a microbalance (readability 0.001 mg). Target mass: 2.0 – 2.5 mg.

    • Validation: Weigh the tin capsule empty, then with sample. Do not touch with bare hands (oils contain Carbon).

  • Combustion Parameters:

    • Temperature: Set furnace to

      
      C.
      
    • Additive: Add 10-20 mg of Tungsten Trioxide (

      
      )  to the sample capsule.
      
    • Why? Nitro-aromatics and heterocycles can form "coke" or refractory char that traps Nitrogen gas (

      
      ). 
      
      
      
      acts as an oxygen donor and flux, ensuring complete oxidation of the benzimidazole ring.
  • Calibration:

    • Run a standard (e.g., Acetanilide) before the sample. The standard must be within

      
       of theoretical.
      

Visualization: Workflow & Decision Logic

Diagram 1: Analytical Workflow & Troubleshooting

EA_Workflow Start Start: Synthesized This compound Prep Vacuum Dry (60°C, 12h) Remove surface water Start->Prep Weigh Microbalance Weighing (+ WO3 Catalyst) Prep->Weigh Combust Flash Combustion (>1000°C) Weigh->Combust Detect TCD Detection (N2, CO2, H2O) Combust->Detect Result Compare Experimental vs. Theoretical (C:50.00, H:4.20, N:29.15) Detect->Result Decision Is deviation < 0.4%? Result->Decision Pass PASS: Pure Compound Decision->Pass Yes Fail FAIL: Analyze Deviation Decision->Fail No

Caption: Standard Operating Procedure (SOP) for CHN analysis of refractory nitrogen heterocycles.

Diagram 2: Deviation Diagnostic Tree

Deviation_Logic Input Deviation > 0.4% CheckC Check Carbon (C) Input->CheckC LowC Low C / Low N CheckC->LowC C is Low HighH High H / Low N CheckC->HighH C is Normal/High LowC_HighH Low C / High H CheckC->LowC_HighH C Low, H High Inorganic Inorganic Impurity (SiO2, Salts, Catalyst) LowC->Inorganic Solvent Trapped Solvent (EtOH, MeOH) HighH->Solvent Water Hydrate Formation (Re-dry sample) LowC_HighH->Water

Caption: Logic tree for diagnosing common synthetic impurities based on CHN deviations.

Authoritative Standards & References

To ensure your data meets publication standards (e.g., J. Org. Chem., J. Med. Chem.), adhere to the following guidelines:

  • Acceptance Criteria: The Found values for Carbon, Hydrogen, and Nitrogen must be within

    
      of the Calculated values.[1][2][3]
    
  • Reporting Format: Anal. Calcd for

    
    : C, 50.00; H, 4.20; N, 29.15. Found: C, 49.85; H, 4.25; N, 29.05.
    
References
  • American Chemical Society (ACS). Journal of Organic Chemistry Author Guidelines.[4] (Standard for

    
     purity threshold).
    
    
  • National Institutes of Health (NIH).An International Study Evaluating Elemental Analysis.

  • Elemental Microanalysis.Tungsten (VI) Oxide Reagent Guidelines. (Usage of combustion aids for N-heterocycles).

Sources

Safety Operating Guide

(4-nitro-1H-benzimidazol-2-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

EXECUTIVE SAFETY ALERT: HIGH POTENCY OPIOID PRECURSOR

Compound: (4-nitro-1H-benzimidazol-2-yl)methanamine Risk Category: Suspected High Potency Active Pharmaceutical Ingredient (HPAPI) / Energetic Nitro-Aromatic.

IMMEDIATE ACTION REQUIRED: Treat this compound as a Class-I Nitazene Opioid Precursor . While the molecule itself is an intermediate, it possesses the structural pharmacophore of the nitazene class (e.g., Etonitazene, Protonitazene).

  • Do NOT dispose of in standard organic waste streams.

  • Do NOT handle on an open bench.

  • Do NOT mix with strong reducing agents (hydrazine, metal hydrides) in waste containers due to the nitro group's explosive potential.

Hazard Profiling & Risk Assessment

As a Senior Application Scientist, I must contextualize the risk. You are not merely handling a chemical irritant; you are managing a "dual-use" hazard: Energetic Potential + Biological Potency .

Hazard DomainMechanism of ActionOperational Implication
Biological Toxicity Opioid Receptor Agonism: Structural analog to Etonitazene (1000x morphine potency). Even if the intermediate has lower affinity, it must be treated as an OEB-5 (Occupational Exposure Band) compound (< 1 µg/m³).Zero-Skin Contact: Double gloving (Nitrile/Laminate) is mandatory. Aerosol Control: HEPA-filtered enclosure required.
Chemical Reactivity Nitro-Aromatic Instability: The C-4 nitro group destabilizes the benzimidazole ring under thermal or mechanical stress.Shock Sensitivity: Do not use metal spatulas. Do not scrape dried residues. Keep wetted with solvent if possible.
Chemical Basicity Primary Amine: The methanamine tail is basic and will form salts with acids.Waste Segregation: Do not mix with acidic waste streams containing oxidizers (e.g., Piranha solution, Nitric acid) to prevent exothermic runaway.

Waste Stream Segregation Protocol

Effective disposal begins with segregation. Mixing this compound with general solvent waste creates a massive volume of "P-listed" equivalent toxic waste, driving up disposal costs and risks.

Decision Matrix: Waste Classification

WasteSegregation Start Waste Generation State Physical State? Start->State Solid Solid / Powder (Filter cakes, wipes) State->Solid Liquid Liquid (Mother liquors, washes) State->Liquid Trace Trace Contamination (Glassware, PPE) State->Trace SolidDisp Double-Bag -> Rigid Cont. -> Incinerate Solid->SolidDisp HighConc High Concentration (>1%) Liquid->HighConc LowConc Dilute Solution (<1%) Liquid->LowConc Decon Chemical Deactivation (Bleach/Peroxide) Trace->Decon LiqDisp Segregated Liquid Waste Label: 'Toxic/Nitro' HighConc->LiqDisp LowConc->LiqDisp Decon->SolidDisp After drying

Figure 1: Segregation logic to minimize cross-contamination of bulk waste streams.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Filter Cake)

Objective: Containment and preparation for off-site incineration. Never dissolve solid waste just to pour it into a liquid drum.

  • Wetting: If the powder is dry, lightly mist it with a compatible solvent (e.g., Ethanol or Water) to reduce dust generation and static sensitivity.

  • Primary Containment: Transfer material into a clear polyethylene bag (4 mil thickness minimum). Twist and tape the neck (gooseneck seal).

  • Secondary Containment: Place the sealed bag into a secondary rigid container (HDPE wide-mouth jar).

  • Labeling: Apply a label explicitly stating:

    • Chemical Name: this compound

    • Hazards: TOXIC (Opioid Precursor), SHOCK SENSITIVE (Nitro).

  • Disposal Path: Designate for High-Temperature Incineration (destroys the opioid structure and the nitro group safely).

Scenario B: Liquid Waste (Mother Liquors)

Objective: Prevent precipitation in the waste drum and avoid accidental acidification.

  • pH Check: Ensure the solution is Neutral to Basic (pH 7–10).

    • Why? Acidifying a waste stream containing this amine may precipitate the salt form, creating "hot spots" of solid explosive/toxic material at the bottom of the drum.

  • Solvent Compatibility: Segregate into "Halogen-Free Organic Waste" (assuming no DCM/Chloroform was used).

  • Volume Limit: Do not fill containers >80% to allow for thermal expansion.

  • Deactivation (Optional but Recommended for Dilute Streams):

    • For trace amounts in aqueous waste, treat with 10% Sodium Hypochlorite (Bleach) for 30 minutes. This oxidizes the amine and disrupts the benzimidazole system. Verify pH is basic before adding bleach to avoid chlorine gas generation.

Decontamination & Spill Response (The "Self-Validating" System)

Trustworthiness in safety comes from verification. You must prove the surface is clean.

Deactivation Solution:

  • Formula: 50% Ethanol + 10% Hydrogen Peroxide + 40% Water (Freshly prepared).

  • Mechanism:[1] The peroxide attacks the amine and nitro groups; ethanol solubilizes the lipophilic benzimidazole core.

Protocol:

  • Isolate: Evacuate the immediate area. Don full PPE (Tyvek suit, Double Nitrile Gloves, N95 or P100 respirator).

  • Absorb: Cover liquid spills with vermiculite or chem-pads. Do not use paper towels (combustible + nitro compound = fire risk).

  • Deactivate: Gently flood the area with the Deactivation Solution. Allow 15 minutes contact time.

  • Verify (UV Check): Benzimidazoles are often UV-active (fluorescent). Use a handheld UV lamp (254 nm / 365 nm) to inspect the area.

    • Validation: If the area glows, you failed. Repeat cleaning.

DeconWorkflow Spill Spill Detected Absorb Absorb (Vermiculite) Spill->Absorb Apply Apply Deactivation Soln (EtOH/H2O2) Absorb->Apply Wait Wait 15 Mins Apply->Wait Clean Remove Absorbent (To Haz Waste) Wait->Clean Inspect UV Lamp Inspection Clean->Inspect Result Fluorescence? Inspect->Result Done Area Safe Result->Done No Repeat Repeat Cleaning Result->Repeat Yes Repeat->Apply

Figure 2: Iterative decontamination workflow with UV validation step.

Regulatory & Compliance (RCRA/DEA)

Even if not currently a "Scheduled" drug in your specific jurisdiction, the "Analog Act" (e.g., US Federal Analogue Act) often treats precursors to Schedule I drugs as Schedule I themselves if intended for human consumption.

  • RCRA Waste Codes (US):

    • D001: Ignitability (if nitrate salts are present or solvent flashpoint <60°C).

    • D003: Reactivity (Potential, due to nitro group).

    • P-List/U-List: Not explicitly listed, but must be managed as "Characteristic Hazardous Waste."

  • Chain of Custody: Maintain a log of mass generated vs. mass disposed. Discrepancies in mass balance for nitazene precursors can trigger regulatory audits.

References

  • World Health Organization (WHO). (2023). Critical Review Report: Isotonitazene and other Nitazene Opioids. WHO Expert Committee on Drug Dependence. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2]Link

  • American Chemical Society (ACS). (2023). Identifying and Handling High Potency Active Pharmaceutical Ingredients (HPAPI). ACS Chemical Health & Safety. Link

  • Cayman Chemical. (2023). Safety Data Sheet: Benzimidazole Opioids and Precursors. (General reference for nitazene analog handling). Link

Sources

Personal protective equipment for handling (4-nitro-1H-benzimidazol-2-yl)methanamine

[1]

Executive Safety Summary (The "At-a-Glance" Directive)

Treat as: High-Potency Sensitizer & Potential Genotoxin. [1]

(4-nitro-1H-benzimidazol-2-yl)methanamine is a specialized heterocyclic intermediate. While specific toxicological data for this exact isomer is limited, its structural pharmacophore—combining an aromatic nitro group with a primary benzylic-type amine on a benzimidazole core —mandates a "Read-Across" safety approach.[1]

You must assume the following hazard profile based on Structure-Activity Relationships (SAR):

  • Genotoxicity: Aromatic nitro compounds are structural alerts for mutagenicity (Ames Positive potential).[1]

  • Severe Irritation/Corrosion: The primary amine moiety (

    
    ) is basic and likely corrosive to mucous membranes.[1]
    
  • Sensitization: Benzimidazoles are known skin sensitizers; repeated exposure may induce anaphylactic capability.[1]

Immediate Action Required:

  • Containment: Handle only in a certified Chemical Fume Hood (CFH) or Glovebox.[1]

  • Skin Barrier: Double-gloving is mandatory.

  • Inactivation: Acidic waste streams must be segregated; nitro compounds require specific incineration protocols.[1]

Hazard Architecture: Deconstructing the Risk

To understand the safety protocol, we must analyze the molecule's reactive subunits.[1] This is not just a list of hazards; it is the chemical logic dictating your PPE.

SubunitChemical NatureAssociated RiskOperational Countermeasure
Nitro Group (

)
Electron-withdrawing, energeticGenotoxicity & Explosion Potential. Nitroaromatics can be shock-sensitive if dry/pure.[1] Metabolic reduction can yield hydroxylamines (DNA alkylators).[1]Avoid friction/grinding.[1] Use anti-static spatulas.[1] Do not heat to dryness without DSC testing.
Primary Amine (

)
Nucleophilic, BasicChemical Burns & volatility. Capable of forming carbamates with

(air).[1] Exothermic reaction with acids.[1]
Store under inert gas (Argon).[1] Add acid slowly to amine solutions to prevent thermal runaway.[1]
Benzimidazole Core Heterocyclic AromaticBiological Activity. Likely kinase inhibitor or DNA intercalator. High potency means low OEL (Occupational Exposure Limit).[1]Treat as a Pharmacologically Active Material (PAM).[1]

PPE Matrix & Selection Logic

Do not rely on standard "lab coat and glasses."[1] This compound requires a barrier strategy calculated against permeation and inhalation.[1][2][3][4][5][6][7]

Personal Protective Equipment (PPE) Specifications[1][10]
ZoneEquipmentTechnical SpecificationRationale
Hands (Layer 1) Nitrile 4-6 mil (0.10-0.15 mm)Tactile dexterity; sacrificial outer layer.[1]
Hands (Layer 2) Laminate / Silver Shield EVOH/PE LaminateCritical: Nitro-aromatics permeate nitrile rapidly. Laminate provides >480 min breakthrough time.[1]
Respiratory P100 / N99 If outside hood: PAPR or Full-face P100Dusts are the primary vector.[1] The amine salt form is likely a fine electrostatic powder.[1]
Eyes Goggles Indirect Vent / SealedSafety glasses are insufficient against amine vapors or fine dust ingress.
Body Tyvek® Lab Coat Disposable, wrist-fittedCotton coats trap dust.[1] Disposable Tyvek prevents cross-contamination of laundry.[1]
PPE Decision Logic (Graphviz Diagram)

PPE_SelectionStartTask IdentificationSolidHandlingWeighing / Solid TransferStart->SolidHandlingLiquidHandlingDissolved / ReactionStart->LiquidHandlingQuenchingQuenching / DisposalStart->QuenchingLevelAIso-Chamber / Glovebox(Double Nitrile)SolidHandling->LevelAHigh Dust RiskLevelBFume Hood + Sash Low(Laminate + Nitrile)SolidHandling->LevelBSmall Scale (<100mg)LiquidHandling->LevelBStandardQuenching->LevelBControlledLevelCFull Face Respirator(If Spill Occurs)Quenching->LevelCExotherm/Spill

Caption: PPE escalation logic based on physical state and energetic potential.

Operational Protocols: Step-by-Step

A. Storage & Stability[1][5][8][11]
  • Condition: Store at -20°C under Argon/Nitrogen.

  • Container: Amber glass (light sensitive nitro group).[1] Cap must be Parafilm-sealed to prevent moisture ingress (amine hygroscopicity).[1]

  • Shelf Life: Re-test purity every 6 months. Degradation often manifests as a darkening (red/brown) of the powder.[1]

B. Weighing & Transfer (The Critical Step)[1]
  • Risk: Electrostatic dispersion of mutagenic dust.[1]

  • Protocol:

    • Anti-Static: Use an ionizing bar or gun inside the balance enclosure.[1]

    • No Spatulas: Use the "taping" method or disposable weighing boats. Do not scrape the container walls (friction risk with nitro compounds).[1]

    • Solvent Dampening: If possible, add the reaction solvent directly to the weighing boat inside the hood before transferring to the reactor.[1] This eliminates dry powder transfer.[1]

C. Solubilization & Reaction
  • Solvent Choice: DMSO or DMF are likely required due to the rigid benzimidazole backbone.[1]

  • Acid Addition: If forming a salt or running an acid-catalyzed reaction, add acid dropwise .[1] The amine protonation is highly exothermic.[1]

    • Warning: Do not mix with strong oxidizers (peroxides, permanganates) or reducing agents (hydrazine) without blast shielding.[1] The nitro group is labile.[1]

D. Decontamination[1]
  • Surface Clean: Wipe surfaces with 10% Acetic Acid (to protonate/solubilize the amine) followed by Surfactant/Water .[1]

  • Verification: A UV lamp (254 nm) can often detect benzimidazole residues (fluorescence) to verify cleaning efficacy.[1]

Waste Disposal & Neutralization

Do not pour down the drain.

Waste StreamCompositionTreatment Protocol
Solid Waste Contaminated gloves, paper, weighing boatsHigh-Temp Incineration. Tag as "Mutagenic/Cytotoxic."[1]
Liquid Waste (Organic) Reaction mother liquors (DMSO/DMF)Segregate into "Halogenated" or "Non-Halogenated" streams.[1] Do not mix with oxidizers.
Liquid Waste (Aqueous) Quenched reaction mixturesAdjust pH to 3-4 (keep amine protonated and soluble) before disposal into aqueous waste drums.

Emergency Response Plan

Exposure Scenarios[3][8]
  • Inhalation: Move to fresh air immediately. The nitro group can cause methemoglobinemia (blue lips/fingernails).[1] Administer Oxygen if trained.[1] Seek medical attention.

  • Skin Contact:

    • Do not scrub.[1] Scrubbing drives the chemical into the pores.[1]

    • Flush with water for 15 minutes.[1][2][3]

    • Monitor for delayed sensitization (redness/itching 24-48h later).[1]

  • Eye Contact: Flush for 15 minutes. The amine is caustic; corneal damage can occur rapidly.[1]

Spill Management (Graphviz Workflow)

Spill_ResponseSpillSpill DetectedAssessAssess Volume & FormSpill->AssessPowderDry Powder SpillAssess->PowderLiquidLiquid/Solution SpillAssess->LiquidAction_PowderCover with Wet Paper Towel(Prevent Dust)Powder->Action_PowderAction_LiquidAbsorb with Vermiculite(Do NOT use paper - Fire Risk)Liquid->Action_LiquidDisposalSeal in HazMat BagLabel: Nitro-Amine ToxicAction_Powder->DisposalAction_Liquid->Disposal

Caption: Tactical response flow for dry vs. wet spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30159791, (5-nitro-1H-benzimidazol-2-yl)methanamine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Guidance on Handling Hazardous Chemicals in Laboratories.[1] 29 CFR 1910.1450.[1] Retrieved from [Link][1]

(Note: Due to the specialized nature of the 4-nitro isomer, references 1-3 utilize the "Read-Across" method using the closest structural analogs: the 5-nitro isomer and the non-nitrated amine core.)

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-nitro-1H-benzimidazol-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-nitro-1H-benzimidazol-2-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.